Carboxymethyl-beta-cyclodextrin
Description
Properties
IUPAC Name |
2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVBAPGYBSBHJ-YWBSARSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O49 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1541.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Carboxymethyl-β-Cyclodextrin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified cyclodextrin (B1172386) with significant applications in drug delivery, environmental remediation, and biotechnology. This document outlines the core chemical principles, experimental protocols, and critical parameters that influence the synthesis and final properties of CM-β-CD.
Core Principles: The Williamson Ether Synthesis
The primary mechanism for the synthesis of Carboxymethyl-β-cyclodextrin is the Williamson ether synthesis.[1] This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of CM-β-CD synthesis, the hydroxyl groups of β-cyclodextrin are deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH), to form alkoxide ions. These alkoxides then act as nucleophiles, attacking the electrophilic carbon of a carboxymethylating agent, such as monochloroacetic acid (MCA) or its sodium salt, to form an ether linkage.[1][2]
The reaction can be summarized as follows:
-
Activation of β-Cyclodextrin: The hydroxyl groups on the β-cyclodextrin molecule are activated by a strong base (NaOH), which removes a proton to form a more reactive alkoxide ion.
-
Nucleophilic Attack: The newly formed alkoxide ion attacks the carbon atom of the carboxymethylating agent that is bonded to the chlorine atom.
-
Displacement of the Leaving Group: The chlorine atom, a good leaving group, is displaced, resulting in the formation of an ether bond and the attachment of a carboxymethyl group to the cyclodextrin backbone.
The overall reaction introduces negatively charged carboxyl groups to the β-cyclodextrin structure, which significantly enhances its aqueous solubility and provides sites for further functionalization.[2]
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of Carboxymethyl-β-cyclodextrin.
Synthesis of Carboxymethyl-β-Cyclodextrin
This protocol is a generalized procedure based on common laboratory practices. Researchers should optimize the parameters based on their desired degree of substitution and available equipment.
Materials:
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid (MCA)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) for pH adjustment
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of β-Cyclodextrin: In a three-necked round-bottom flask equipped with a magnetic stirrer and condenser, dissolve a specific amount of β-cyclodextrin in a calculated volume of distilled water.
-
Alkalinization: While stirring, slowly add a concentrated solution of sodium hydroxide to the β-cyclodextrin solution. The mixture is typically stirred for a designated period to ensure complete deprotonation of the hydroxyl groups.
-
Addition of Carboxymethylating Agent: Dissolve monochloroacetic acid in a small amount of water and add it dropwise to the reaction mixture using a dropping funnel over a period of time.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 50-70°C) and maintain the reaction for a set duration (e.g., 3-5 hours) with continuous stirring.[3]
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding hydrochloric acid until the pH reaches approximately 7. Pour the neutralized solution into an excess of cold methanol with vigorous stirring to precipitate the Carboxymethyl-β-cyclodextrin.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the product repeatedly with methanol to remove unreacted reagents and byproducts.
-
Drying: Dry the purified Carboxymethyl-β-cyclodextrin in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Determination of the Degree of Substitution (DS)
The degree of substitution is a critical parameter that defines the average number of carboxymethyl groups per β-cyclodextrin molecule. It significantly influences the physicochemical properties of the final product.
This is a common and relatively straightforward method for determining the DS.[2][4]
Procedure:
-
Preparation of the Acid Form: Accurately weigh a known amount of the synthesized CM-β-CD and dissolve it in distilled water. Convert the sodium salt form to the free acid form by passing the solution through a cation exchange resin or by careful addition of a strong acid.
-
Titration: Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a suitable indicator, such as phenolphthalein.
-
Calculation: The degree of substitution can be calculated using the following formula:
DS = (V × M × 162.1) / (W × (1000 - 80 × V × M / W))
Where:
-
V = Volume of NaOH solution used for titration (mL)
-
M = Molarity of the NaOH solution
-
W = Weight of the CM-β-CD sample (g)
-
162.1 is the molecular weight of an anhydroglucose (B10753087) unit.
-
80 is the net increase in molecular weight for each carboxymethyl group substitution.
-
Quantitative ¹H NMR spectroscopy is a powerful and non-destructive method for determining the degree of substitution.[5][6]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the CM-β-CD sample in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Integration and Calculation: The degree of substitution is calculated by comparing the integral of the signals corresponding to the anomeric protons of the β-cyclodextrin backbone with the integral of the signals from the methylene (B1212753) protons of the carboxymethyl groups.
Influence of Reaction Parameters on Synthesis
The degree of substitution and the overall yield of the Carboxymethyl-β-cyclodextrin synthesis are highly dependent on several key reaction parameters. The following table summarizes the general effects of these parameters. It is important to note that the optimal conditions can vary depending on the specific experimental setup and desired product characteristics.
| Parameter | Effect on Degree of Substitution (DS) | Effect on Yield | Notes |
| Molar Ratio of MCA to β-CD | Increasing the molar ratio of monochloroacetic acid to β-cyclodextrin generally leads to a higher degree of substitution.[7] | Yield may increase up to a certain point, after which it might plateau or decrease due to side reactions. | An excessive amount of MCA can lead to the formation of byproducts like sodium glycolate. |
| Concentration of NaOH | The DS tends to increase with the concentration of NaOH up to an optimal point.[7][8] | Yield is also influenced by the base concentration, with an optimal range for efficient reaction. | Excessively high concentrations of NaOH can promote the hydrolysis of monochloroacetic acid, reducing its availability for the main reaction and thus lowering the DS.[8] |
| Reaction Temperature | Higher temperatures generally increase the reaction rate and can lead to a higher DS within a certain range. | Yield typically increases with temperature up to a point where degradation of the cyclodextrin may occur. | Temperatures that are too high can lead to undesirable side reactions and degradation of the β-cyclodextrin molecule. |
| Reaction Time | A longer reaction time usually results in a higher degree of substitution, as it allows for more complete conversion.[7] | Yield will increase with time until the reaction reaches completion. | Prolonged reaction times at high temperatures can also lead to product degradation. |
Visualizing the Synthesis and Mechanism
The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of Carboxymethyl-β-cyclodextrin.
Caption: Workflow for the synthesis and purification of CM-β-CD.
Caption: Mechanism of Carboxymethyl-β-cyclodextrin synthesis.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. News - The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose [kimachemical.com]
- 3. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
Determining the Degree of Substitution of Carboxymethyl-β-Cyclodextrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl-β-cyclodextrin (CM-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide widely utilized in the pharmaceutical industry. The introduction of carboxymethyl groups enhances the aqueous solubility and complexation capabilities of the parent cyclodextrin (B1172386), making it an invaluable excipient for improving the bioavailability and stability of poorly soluble drugs. The degree of substitution (DS), defined as the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a critical quality attribute that significantly influences the physicochemical properties and performance of CM-β-CD. Therefore, accurate and reliable determination of the DS is paramount for research, development, and quality control.
This technical guide provides a comprehensive overview of the principal analytical methods for determining the DS of CM-β-CD. It includes detailed experimental protocols, a comparative analysis of the techniques, and visual workflows to aid in the selection and implementation of the most appropriate method for a given application.
Core Methodologies for Determining Degree of Substitution
Several analytical techniques can be employed to determine the DS of CM-β-CD. The choice of method often depends on the required accuracy, precision, available equipment, and the nature of the sample. The most commonly employed methods are titration, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Titration Methods
Titration is a classical and cost-effective method for determining the DS of CM-β-CD. The underlying principle involves the neutralization of the carboxylic acid groups with a standardized base. The back-titration method is generally preferred for its accuracy.
Experimental Protocol: Back-Titration
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sodium salt of CM-β-CD (Na-CM-β-CD) and dissolve it in 100 mL of deionized water.
-
Acidification: Convert the sodium salt to the free acid form by adding a known excess of a strong acid, for example, 20 mL of 0.1 M hydrochloric acid (HCl). Stir the solution for at least 30 minutes to ensure complete conversion.
-
Titration: Titrate the excess acid with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution. The endpoint can be determined potentiometrically using a pH meter (the equivalence point is typically around pH 7.0) or with a suitable indicator such as phenolphthalein.
-
Blank Titration: Perform a blank titration by titrating 20 mL of the 0.1 M HCl solution with the 0.1 M NaOH solution, without the CM-β-CD sample.
-
Calculation of Degree of Substitution:
The degree of substitution (DS) is calculated using the following formula:
DS = (162.14 × (V_blank - V_sample) × M_NaOH) / (m_sample × (1 - 0.080 × (V_blank - V_sample) × M_NaOH))
Where:
-
162.14 is the molecular weight of the anhydroglucose unit.
-
V_blank is the volume (in L) of NaOH solution used for the blank titration.
-
V_sample is the volume (in L) of NaOH solution used for the sample titration.
-
M_NaOH is the molarity of the NaOH solution.
-
m_sample is the mass (in g) of the Na-CM-β-CD sample.
-
80 is the net increase in the mass of the anhydroglucose unit for each carboxymethyl substituent (CH₂COONa).
-
Workflow for Back-Titration
Caption: Workflow for DS determination by back-titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and non-destructive technique that provides detailed structural information and allows for a direct and accurate determination of the DS.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the CM-β-CD sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The residual HOD signal can be suppressed using appropriate solvent suppression techniques if necessary.
-
-
Spectral Analysis and DS Calculation:
-
Identify and integrate the signals corresponding to the anhydroglucose unit (AGU) protons of the β-cyclodextrin backbone. The anomeric protons (H-1) typically appear in the region of δ 5.0-5.2 ppm.
-
Identify and integrate the signal corresponding to the methylene (B1212753) protons of the carboxymethyl groups (-O-CH₂-COOH), which typically appears in the region of δ 4.0-4.5 ppm.
-
The degree of substitution is calculated using the following formula:
DS = (I_CH₂ / 2) / (I_AGU / 7)
Where:
-
I_CH₂ is the integral of the methylene protons of the carboxymethyl groups.
-
I_AGU is the integral of the anomeric protons of the seven anhydroglucose units.
-
Workflow for ¹H NMR Spectroscopy
Caption: Workflow for DS determination by ¹H NMR.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and relatively simple method that can be used for the qualitative and semi-quantitative determination of the DS. It relies on the correlation between the intensity of the carboxyl group absorption band and the DS. A calibration curve is typically required for accurate quantification.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried CM-β-CD sample with dry KBr powder and pressing it into a transparent disk.
-
FTIR Data Acquisition: Record the FTIR spectrum of the sample over a wavenumber range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Identify the characteristic absorption band of the carboxylate group (C=O stretching), which appears around 1600 cm⁻¹.
-
Identify a reference peak corresponding to the β-cyclodextrin backbone, such as the C-O-C stretching vibration around 1030 cm⁻¹.
-
-
DS Determination:
-
For quantitative analysis, a calibration curve must be constructed by plotting the ratio of the absorbance of the carboxylate peak to the reference peak against the known DS values of a series of CM-β-CD standards (determined by a primary method like titration or NMR).
-
The DS of an unknown sample can then be determined from its absorbance ratio using the calibration curve.
-
Workflow for FTIR Spectroscopy
Caption: Workflow for DS determination by FTIR.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the DS by separating the CM-β-CD from unreacted β-cyclodextrin and other impurities. The method typically involves hydrolysis of the polymer followed by analysis of the resulting monomers. A more direct approach for some derivatives involves separation based on the degree of substitution.
Experimental Protocol: HPLC (Post-hydrolysis)
-
Hydrolysis: Hydrolyze a known amount of CM-β-CD to its constituent glucose and carboxymethylated glucose units using strong acid (e.g., trifluoroacetic acid) at an elevated temperature.
-
Sample Preparation: Neutralize the hydrolyzed sample and dilute it to a known volume with the mobile phase.
-
HPLC Analysis:
-
Column: A suitable column for separating sugars and their derivatives, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for amino-propyl columns.
-
Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically used due to the lack of a strong chromophore in the analytes.
-
-
Quantification and DS Calculation:
-
Identify and quantify the peaks corresponding to glucose and the various carboxymethylated glucose species using external standards.
-
The DS is calculated based on the molar ratios of the carboxymethylated glucose units to the total glucose units.
-
Comparison of Methods
| Feature | Titration | ¹H NMR Spectroscopy | FTIR Spectroscopy | HPLC |
| Principle | Neutralization of carboxylic acid groups | Quantitative analysis of proton signals | Vibrational spectroscopy of functional groups | Chromatographic separation of components |
| Accuracy | Good to High | High | Moderate (requires calibration) | High (with proper standards) |
| Precision | Good | High | Moderate | High |
| Sample Throughput | Moderate | Moderate to High | High | Low to Moderate |
| Cost | Low | High | Low to Moderate | High |
| Sample Prep. | Relatively simple | Simple | Simple | Complex (hydrolysis may be needed) |
| Advantages | Inexpensive, well-established | Non-destructive, provides structural info | Rapid, simple | High resolution and sensitivity |
| Disadvantages | Prone to endpoint determination errors | Expensive equipment, requires expertise | Indirect method, requires calibration | Destructive, can be time-consuming |
The Role of Degree of Substitution in Drug Development
The degree of substitution of CM-β-CD is a critical parameter that directly impacts its performance as a pharmaceutical excipient. The number of carboxymethyl groups influences several key properties that are vital for drug formulation and delivery.
Logical Relationship: Impact of DS on Drug Development
Caption: Impact of DS on drug development.
An optimal DS can lead to:
-
Enhanced Drug Solubility: A higher DS generally leads to increased aqueous solubility of the CM-β-CD, which in turn enhances its ability to solubilize poorly water-soluble drugs.
-
Improved Complexation Efficiency: The DS affects the size and charge of the cyclodextrin cavity, influencing the stability and stoichiometry of the inclusion complex formed with the drug molecule.
-
Modified Drug Release: The nature and strength of the drug-cyclodextrin complex, governed by the DS, can be tailored to achieve a desired drug release profile, such as immediate or sustained release.
-
Increased Bioavailability: By improving solubility and dissolution, CM-β-CD with an appropriate DS can significantly enhance the oral bioavailability of drugs.
-
Enhanced Drug Stability: Encapsulation within the cyclodextrin cavity can protect the drug from degradation by light, heat, or oxidation, thereby improving its shelf life.
Conclusion
The accurate determination of the degree of substitution of Carboxymethyl-β-cyclodextrin is a critical step in ensuring its quality, efficacy, and safety in pharmaceutical applications. This guide has provided a detailed overview of the most common analytical methods, including titration, NMR, FTIR, and HPLC. Each method offers a unique set of advantages and disadvantages, and the selection of the most suitable technique will depend on the specific requirements of the analysis. A thorough understanding of these methods and the impact of the DS on drug formulation will empower researchers and drug development professionals to effectively utilize CM-β-CD to its full potential in creating improved and innovative drug delivery systems.
A Technical Guide to the Solubility of Carboxymethyl-β-Cyclodextrin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of Carboxymethyl-β-cyclodextrin (CM-β-CD), a pivotal excipient in modern pharmaceutical formulations. Understanding its behavior in various solvent systems is critical for optimizing drug delivery, enhancing bioavailability, and ensuring formulation stability.
Introduction to Carboxymethyl-β-Cyclodextrin
Carboxymethyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The introduction of carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the parent cyclodextrin (B1172386) molecule dramatically alters its physicochemical properties.[1] Specifically, the sodium salt form of CM-β-CD exhibits significantly enhanced aqueous solubility compared to its parent molecule by breaking the intramolecular hydrogen bond network.[1] This modification results in a molecule with a hydrophilic exterior and a hydrophobic inner cavity, making it an excellent agent for forming inclusion complexes with poorly soluble drug compounds.[2]
While its primary application stems from its ability to increase the aqueous solubility of hydrophobic drugs, its solubility characteristics in organic solvents are a crucial consideration during various stages of drug development, including synthesis, purification, and the formulation of non-aqueous or co-solvent systems.
Factors Influencing CM-β-CD Solubility
The solubility of Carboxymethyl-β-cyclodextrin is not a static property but is influenced by several key factors. The interplay between these elements determines its behavior in a given solvent system.
-
Degree of Substitution (DS): The DS refers to the average number of carboxymethyl groups per cyclodextrin molecule. A higher DS generally disrupts the crystalline structure and hydrogen bonding of the cyclodextrin, which is a primary reason for its vastly improved aqueous solubility.[3][4] However, this increased polarity, especially in its anionic sodium salt form, conversely leads to very poor solubility in non-polar and many polar organic solvents.
-
pH of the Medium: The carboxymethyl groups are weak acids. In acidic environments, they remain protonated (-COOH), reducing the molecule's overall polarity. In neutral to alkaline environments, these groups deprotonate to form carboxylate anions (-COO⁻ Na⁺), significantly increasing polarity and electrostatic interactions.[1] This high polarity of the salt form is a primary driver of its insolubility in most organic media.
-
Solvent Properties: The principle of "like dissolves like" is paramount. As a highly polar, ionizable molecule (in its common salt form), CM-β-CD exhibits its highest solubility in polar protic solvents, with water being the most effective. Its solubility diminishes rapidly as the polarity of the organic solvent decreases. It is generally insoluble in non-polar solvents like chloroform (B151607) and sparingly soluble to insoluble in polar aprotic and protic organic solvents like methanol (B129727) and acetone.[5][6]
-
Temperature: While temperature generally increases the solubility of solids, its effect on CM-β-CD in organic solvents is minimal given its already very low solubility. For aqueous solutions of related cyclodextrins, temperature effects can be complex and non-linear.
The logical relationship between these factors and the resulting solubility is visualized in the diagram below.
Caption: Key factors and molecular properties governing the solubility of CM-β-CD.
Quantitative Solubility Data
The available data consistently demonstrates that Carboxymethyl-β-cyclodextrin sodium salt has very limited solubility in common organic solvents. This is a direct consequence of its highly polar and ionic nature. The table below summarizes the reported solubility values from various technical data sheets.
| Organic Solvent | Chemical Class | Temperature (°C) | Reported Solubility |
| Methanol | Polar Protic | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |
| Chloroform | Non-polar | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |
| Acetone | Polar Aprotic | Not Specified | Insoluble[5] |
Note: For comparison, the solubility of CM-β-CD in water at 25°C is reported to be greater than 50 g per 100 cm³ (> 500 mg/mL).[6][7]
Experimental Protocol: Determining Solubility via the Shake-Flask Method
For researchers requiring precise solubility data in a specific organic solvent system, the equilibrium shake-flask method is a reliable and widely adopted standard. This protocol is adapted from methodologies used for determining the solubility of various cyclodextrins and their complexes.
Objective: To determine the equilibrium solubility of CM-β-CD in a specific organic solvent at a controlled temperature.
Materials:
-
Carboxymethyl-β-cyclodextrin sodium salt (dried to constant weight)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI), or other quantitative analytical method.
Workflow Diagram:
Caption: Standard workflow for the shake-flask method of solubility determination.
Detailed Steps:
-
Preparation: Add a known volume of the organic solvent (e.g., 5 mL) to several vials.
-
Addition of Solute: Add an excess amount of dried CM-β-CD to each vial. "Excess" ensures that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period, typically 48 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the filtered sample with a suitable solvent (if necessary) and quantify the concentration of dissolved CM-β-CD using a validated analytical method like HPLC with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as CM-β-CD lacks a strong UV chromophore.
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors used. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
Carboxymethyl-β-cyclodextrin is a highly polar molecule, particularly in its commonly used sodium salt form. This inherent polarity makes it exceptionally soluble in aqueous media but poorly soluble in the vast majority of organic solvents. Its solubility in common organic solvents like methanol, DMF, and chloroform is typically less than 10 mg/mL, and it is considered insoluble in less polar solvents such as acetone. For drug development professionals, this necessitates careful consideration of solvent systems, especially in processes involving co-solvents or non-aqueous formulations. When precise solubility data in a specific organic medium is required, the standardized shake-flask method provides a robust experimental framework for its determination.
References
In-Depth Technical Guide to the Thermal Stability Analysis of Carboxymethyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability analysis of Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin utilized to enhance the solubility and bioavailability of pharmaceutical compounds. Understanding the thermal properties of CM-β-CD is critical for its application in drug formulation and delivery, particularly for processes involving heat, such as sterilization and manufacturing. This document details the experimental protocols for the primary analytical techniques, presents available thermal decomposition data, and visualizes the analytical workflow and degradation pathways.
Introduction to the Thermal Stability of Cyclodextrins
Cyclodextrins and their derivatives are known to undergo thermal decomposition at elevated temperatures. This process typically involves two main stages: an initial loss of water molecules entrapped within the cyclodextrin (B1172386) cavity and adsorbed on its surface, followed by the decomposition of the glucopyranose units at higher temperatures. The thermal stability of a cyclodextrin is influenced by its specific chemical structure, including the type and degree of substitution on the glucose rings. For Carboxymethyl-β-cyclodextrin, the presence of carboxymethyl groups is expected to influence its thermal degradation profile compared to its parent molecule, β-cyclodextrin.
Data Presentation: Thermal Decomposition Analysis
Quantitative data on the thermal decomposition of Carboxymethyl-β-cyclodextrin is essential for determining its processing and storage limits. The following tables summarize the thermal stability data for β-cyclodextrin as a baseline for comparison and present available data for CM-β-CD.
Table 1: Thermogravimetric Analysis (TGA) Data for β-Cyclodextrin
| Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| 1 | 30 - 110 | 10 - 14 | Loss of adsorbed and cavity water |
| 2 | 250 - 400 | 70 - 80 | Decomposition of the macrocyclic structure[1] |
Table 2: Differential Scanning Calorimetry (DSC) Data for β-Cyclodextrin
| Thermal Event | Peak Temperature (°C) | Enthalpy (ΔH) | Description |
| Endotherm | ~100 - 150 | Variable | Dehydration |
| Exotherm | > 300 | Variable | Decomposition |
Thermal Stability of Carboxymethyl-β-Cyclodextrin
Specific quantitative TGA and DSC data for pure Carboxymethyl-β-cyclodextrin is not extensively available in publicly accessible literature. However, studies on materials containing CM-β-CD provide insights into its thermal behavior. For instance, in hybrid structures, the decomposition of CM-β-CD has been observed to occur in the range of 250-400°C.[1] The carboxymethyl substitution is generally believed to slightly decrease the thermal stability compared to the parent β-cyclodextrin due to the introduction of less stable carboxyl groups.
Experimental Protocols
The primary techniques for evaluating the thermal stability of CM-β-CD are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of CM-β-CD, providing information on its thermal stability and composition.
Methodology:
-
Sample Preparation: A small amount of the CM-β-CD sample (typically 3-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature of 600-800°C. A common heating rate is 10°C/min.
-
-
Data Acquisition: The instrument continuously monitors and records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
The onset temperature of decomposition.
-
The peak decomposition temperature (from the derivative thermogravimetric, DTG, curve).
-
The percentage of weight loss at different temperature ranges, corresponding to the loss of water and the decomposition of the organic structure.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in CM-β-CD as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the CM-β-CD sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
A temperature program is set, similar to the TGA, with a controlled heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Endothermic peaks, which may correspond to dehydration, melting, or glass transitions.
-
Exothermic peaks, which typically indicate decomposition or crystallization events.
-
The enthalpy change (ΔH) associated with these transitions, calculated from the area under the peaks.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for conducting a thermal stability analysis of Carboxymethyl-β-cyclodextrin.
References
A Technical Guide to the Computational Modeling of Carboxymethyl-β-Cyclodextrin Inclusion Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, has garnered significant attention in pharmaceutical sciences for its ability to form stable inclusion complexes with a wide range of drug molecules. These host-guest systems enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[1][2][3] Computational modeling offers a powerful lens to investigate the structural, energetic, and dynamic properties of these complexes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[4][5] This guide provides an in-depth overview of the core computational methodologies—including molecular docking, molecular dynamics simulations, quantum mechanics, and free energy calculations—used to study CM-β-CD inclusion complexes. It details the theoretical principles, presents structured protocols, summarizes key quantitative data, and illustrates workflows through diagrams to serve as a comprehensive resource for researchers in the field of drug delivery and supramolecular chemistry.
Introduction to Carboxymethyl-β-Cyclodextrin and Inclusion Complexes
Cyclodextrins (CDs) are a family of cyclic oligosaccharides composed of α-1,4-linked D-glucopyranose subunits.[4] Their three-dimensional structure resembles a truncated cone with a hydrophilic outer surface and a hydrophobic inner cavity.[6] This unique structure allows CDs to encapsulate non-polar "guest" molecules, forming non-covalent "inclusion complexes".[4]
Carboxymethyl-β-cyclodextrin (CM-β-CD) is an anionic derivative where some of the hydroxyl groups are substituted with carboxymethyl moieties (-CH₂COOH). This modification enhances its aqueous solubility and provides pH-responsive characteristics, making it particularly advantageous for controlled drug release applications.[2][7] The primary driving forces for the formation of inclusion complexes include hydrophobic interactions and the release of high-energy water molecules from the cavity.[8] Understanding the precise geometry, stability, and dynamics of these complexes is crucial for designing effective drug delivery systems.
Core Computational Methodologies
Computational modeling provides a suite of tools to predict and analyze the behavior of CM-β-CD complexes. The main methods can be organized into a hierarchy based on their computational cost and the level of detail they provide.
Molecular Docking
Molecular docking predicts the preferred orientation of a guest molecule within the CM-β-CD cavity and estimates the binding strength, typically as a scoring function or binding energy.[9][10] It is a computationally efficient method ideal for high-throughput screening and generating initial complex geometries for more advanced simulations.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the time-dependent behavior of molecular systems.[8] By solving Newton's equations of motion, MD provides detailed information on the conformational flexibility, stability of the host-guest complex, the role of solvent, and the nature of intermolecular interactions over time.[11][12]
Quantum Mechanics (QM) Calculations
QM methods provide the most accurate description of molecular systems by solving the Schrödinger equation.[13] Due to their high computational cost, they are typically applied to optimized geometries from docking or snapshots from MD simulations.[14] QM is used to accurately calculate binding energies, detail the nature of intermolecular forces like hydrogen bonds, and analyze electronic properties.[15] Common QM methods include semi-empirical methods (like PM3), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2).[13]
Free Energy Calculations
Calculating the binding free energy (ΔG) is a primary goal of computational modeling as it directly correlates with experimental binding constants.[16][17] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost by analyzing MD simulation trajectories.[18][19] More rigorous, but computationally intensive, methods include Thermodynamic Integration (TI) and Free Energy Perturbation (FEP).[17]
Experimental Validation Protocols
Computational models must be validated by experimental data. An integrated approach combining simulation and experimentation provides the most robust understanding of the system.
Key experimental techniques for validation include:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and its stability constant (K_c).[20]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and the binding constant.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like ROESY can confirm the inclusion of the guest within the CD cavity and provide information on the geometry of the complex.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD): These methods are used to confirm the formation of a new solid phase (the inclusion complex) and characterize its properties.[22]
Quantitative Data Summary
The following tables summarize quantitative data from computational and experimental studies on CM-β-CD and other relevant β-CD derivatives.
Table 1: Molecular Docking and Complexation Efficiency Data
| Guest Molecule | β-CD Derivative | Binding Energy (kcal/mol) | Complexation Efficiency (CE) | Method | Reference |
|---|---|---|---|---|---|
| Finasteride (B1672673) | CM-β-CD | -3.1 | 0.203 | Molecular Docking | [22] |
| Finasteride | DM-β-CD | -6.3 | 0.475 | Molecular Docking | [22] |
| Finasteride | HP-β-CD | -5.5 | 0.217 | Molecular Docking | [22] |
| Finasteride | SBE-β-CD | -4.1 | 0.250 | Molecular Docking | [22] |
| Finasteride | β-CD | -3.1 | 0.0173 | Molecular Docking |[22] |
Table 2: Thermodynamic and Stability Data
| Guest Molecule | β-CD Derivative | Stability Constant (K_s) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |
|---|---|---|---|---|---|---|---|
| Curcumin (B1669340) | β-CD | 487.34 | - | - | - | Phase Solubility | [20] |
| Naproxen | HP-β-CD | 13,000 | -8.3 | -10.0 | -1.7 | ITC | [23] |
| Tramadol | HP-β-CD | 110 | -4.1 | -7.1 | -3.0 | ITC | [23] |
| Anabasine | β-CD | - | -9.08 (-38 kJ/mol) | - | - | MM/PBSA |[18] |
Detailed Computational Protocols
Protocol for Molecular Docking
-
Host and Guest Preparation:
-
Obtain or build a 3D structure of CM-β-CD. Add hydrogen atoms and assign partial charges using a force field (e.g., AMBER, CHARMM).
-
Obtain or draw the 3D structure of the guest drug molecule. Minimize its energy and assign partial charges.
-
-
Grid Generation:
-
Define a simulation box (grid) that encompasses the entire cavity of the CM-β-CD. The size should be sufficient to allow the guest molecule to rotate and translate freely.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock, Molegro Virtual Docker[9]). Set the guest molecule as flexible and the host as rigid.
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) for a sufficient number of runs to ensure conformational space is adequately sampled.
-
-
Analysis:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the lowest-energy and most populated clusters. Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts) for the best-ranked poses.
-
Protocol for Molecular Dynamics Simulation
-
System Setup:
-
Select the starting complex geometry, typically the best-ranked pose from molecular docking.
-
Use a force field suitable for carbohydrates and drugs (e.g., GLYCAM-06 and GAFF).
-
Place the complex in the center of a periodic box of water (e.g., TIP3P model). The box size should ensure a minimum distance (e.g., 10 Å) between the complex and the box edge.
-
Add counter-ions (e.g., Na⁺) to neutralize the system's total charge, which is crucial for the anionic CM-β-CD.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes. This is usually done in a multi-stage process, first minimizing the solvent and ions, then gradually releasing restraints on the solute.
-
Gently heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Adjust the system density to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density for convergence.
-
-
Production Run:
-
Run the simulation for the desired length of time (typically nanoseconds to microseconds) without restraints. Save coordinates at regular intervals.[14]
-
-
Trajectory Analysis:
-
Calculate RMSD to assess the stability of the complex.
-
Analyze intermolecular hydrogen bonds, van der Waals interactions, and electrostatic interactions.[8]
-
Calculate binding free energy using methods like MM/PBSA on snapshots from the trajectory.
-
Conclusion and Future Perspectives
Computational modeling is an indispensable tool in the study of CM-β-CD inclusion complexes. It provides atomic-level insights into binding mechanisms, complex stability, and the physicochemical properties that govern drug delivery.[3] Molecular docking serves as an efficient starting point, while molecular dynamics simulations offer a detailed view of the complex's dynamic nature.[8][22] Combined with high-accuracy QM and free energy calculations, these methods can reliably predict binding affinities and guide the rational design of new cyclodextrin-based drug carriers.[13][17]
The future of this field lies in the enhanced synergy between computational and experimental techniques.[18] The development of more accurate force fields, the application of machine learning to predict complexation, and the ability to simulate larger, more complex systems (such as CD-based polymers and nanosponges[20][24]) will further accelerate the design and optimization of next-generation drug delivery platforms.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chapter - Computational and Experimental Binding Interactions of Drug and β-Cyclodextrin as a Drug- Delivery Vehicle | Bentham Science [benthamscience.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Computational Modeling of Inclusion Complexes of β-Cyclodextrin with enantiomers of Salsolinol, N-Methyl-Salsolinol, and 1-Benzyl-Tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Silico Docking of Anti Cancerous Drugs with β-Cyclodextrin polymer as a Prominent Approach to Improve the Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaji.net [oaji.net]
- 11. Molecular dynamics simulations of beta-cyclodextrin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Dynamic Simulation Analysis on the Inclusion Complexation of Plumbagin with β-Cyclodextrin Derivatives in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly robust quantum mechanics and umbrella sampling studies on inclusion complexes of curcumin and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantum chemical investigations on hydrogen bonding interactions established in the inclusion complex β-cyclodextrin/be… [ouci.dntb.gov.ua]
- 16. Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combined Computational and Experimental Studies of Anabasine Encapsulation by Beta-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Experimental, molecular docking investigations and bioavailability study on the inclusion complexes of finasteride and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of pH on the Charge of Carboxymethyl-β-cyclodextrin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carboxymethyl-β-cyclodextrin (CM-β-CD) is a chemically modified derivative of β-cyclodextrin, engineered to possess pH-responsive properties. This is achieved by introducing ionizable carboxymethyl groups onto the cyclodextrin (B1172386) framework. The overall charge of the CM-β-CD molecule is highly dependent on the pH of its surrounding environment, transitioning from a near-neutral state in acidic conditions to a highly anionic state in neutral and alkaline conditions. This charge modulation is dictated by the acid dissociation constant (pKa) of the pendant carboxyl groups. Understanding and controlling this pH-dependent charge is critical for leveraging CM-β-CD in a variety of advanced applications, including smart drug delivery systems, separation sciences, and environmental remediation. This guide provides a detailed examination of the principles governing this behavior, quantitative data, experimental protocols for characterization, and visualizations of the underlying molecular mechanisms.
Introduction to Carboxymethyl-β-cyclodextrin (CM-β-CD)
Cyclodextrins are cyclic oligosaccharides derived from the enzymatic degradation of starch, forming a truncated cone or torus-shaped molecular structure.[1] Native β-cyclodextrin (β-CD), composed of seven glucopyranose units, is widely used due to its availability and biocompatibility.[1][2] Its structure features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to form inclusion complexes with a variety of guest molecules.[2]
To enhance its utility and introduce novel functionalities, β-CD is often chemically modified. Carboxymethyl-β-cyclodextrin (CM-β-CD) is an anionic derivative synthesized by reacting β-CD with reagents like chloroacetic acid in an alkaline medium.[3] This process substitutes the hydroxyl groups on the cyclodextrin rim with carboxymethyl groups (-CH₂COOH).[4]
A key parameter defining any CM-β-CD preparation is its Degree of Substitution (DS) , which represents the average number of carboxymethyl groups per β-cyclodextrin molecule. The DS significantly influences the molecule's solubility, complexation ability, and, most importantly, its overall charge capacity at a given pH.
The Fundamental Role of pH and pKa in Determining Charge
The pH-responsive nature of CM-β-CD is governed by the ionization of its pendant carboxymethyl groups, which are weak acids. The equilibrium between the protonated (neutral) and deprotonated (anionic) forms can be described as follows:
-CH₂COOH (protonated) ⇌ -CH₂COO⁻ (deprotonated) + H⁺
The acid dissociation constant (pKa) is the pH value at which the concentrations of the protonated and deprotonated forms are equal. This value is the inflection point for the charge state of the molecule.
-
At pH < pKa: The concentration of H⁺ is high, shifting the equilibrium to the left. The carboxymethyl groups are predominantly in their protonated, neutral (-COOH) form. Consequently, the overall charge of the CM-β-CD molecule is close to neutral.
-
At pH > pKa: The concentration of H⁺ is low, shifting the equilibrium to the right. The carboxymethyl groups are predominantly in their deprotonated, anionic (-COO⁻) form. This imparts a significant negative charge to the CM-β-CD molecule.
-
At pH = pKa: The carboxymethyl groups are 50% ionized.[5]
The pKa of the carboxylic acid groups on CM-β-CD is typically in the range of 3.0 to 4.5 , with some predictive models placing it around 3.28.[5][6] This means that under physiological conditions (pH ~7.4), CM-β-CD is highly negatively charged, as approximately 90% of its carboxylic acid groups will be ionized.[5]
Quantitative Data Presentation
The charge of CM-β-CD can be quantified by measuring its zeta potential, which is an indicator of the magnitude of the electrostatic charge at the particle's surface. A more negative zeta potential corresponds to a greater negative charge.
Table 1: Conceptual Relationship Between pH, Ionization, and Net Charge of CM-β-CD
| pH Range | Dominant Species | Approximate Degree of Ionization | Overall Molecular Charge |
| pH < 2.0 | -COOH | < 10% | Near-Neutral |
| pH ≈ 3.3 (pKa) | -COOH & -COO⁻ | ~ 50% | Moderately Negative |
| pH = 5.5 | -COO⁻ | > 99% | Highly Negative |
| pH = 7.4 | -COO⁻ | > 99.9% | Highly Negative |
Table 2: Experimental Data - Zeta Potential of Carboxymethylated Polymers vs. pH
The following data, adapted from studies on similar carboxymethylated biopolymers, illustrates the typical pH-dependent charge profile.
| pH | Zeta Potential (mV) of Carboxymethyl Cellulose |
| 2 | -5 |
| 4 | -25 |
| 6 | -40 |
| 8 | -45 |
| 10 | -50 |
Data is illustrative and based on trends observed for similar carboxymethylated polymers, as specific zeta potential curves for CM-β-CD can vary with DS and ionic strength.
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method to determine the pKa of ionizable groups.[7][8]
Objective: To determine the acid dissociation constant (pKa) of the carboxymethyl groups on CM-β-CD.
Materials:
-
Carboxymethyl-β-cyclodextrin (CM-β-CD) powder
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
Methodology:
-
Preparation: Accurately weigh a sample of CM-β-CD (e.g., 100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL).
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial Measurement: Record the initial pH of the CM-β-CD solution.
-
Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue this process well past the expected equivalence point (where the pH changes most rapidly).
-
Analysis:
-
Plot the collected data as pH versus the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq), which is the point of maximum slope on the curve.
-
The pKa is the pH value on the curve that corresponds to half the equivalence point volume (Veq / 2).
-
Protocol for Zeta Potential Measurement
Zeta potential analysis directly measures the surface charge of molecules or particles in a solution as a function of pH.
Objective: To quantify the charge of CM-β-CD across a range of pH values.
Materials:
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Zeta potential analyzer (e.g., Malvern Zetasizer).
-
Disposable folded capillary cells.
Methodology:
-
Sample Preparation: Prepare a stock solution of CM-β-CD (e.g., 1 mg/mL) in deionized water.
-
pH Series: For each desired pH value, dilute an aliquot of the stock solution into the corresponding buffer to a final concentration suitable for the instrument (e.g., 0.1 mg/mL). Alternatively, prepare a single sample in a low ionic strength electrolyte (e.g., 10 mM KCl) and use the instrument's auto-titrator to vary the pH with HCl and NaOH.
-
Instrument Setup: Equilibrate the instrument and the sample cell at a constant temperature (e.g., 25 °C).
-
Measurement:
-
Rinse the capillary cell with the sample solution.
-
Load the sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and initiate the measurement. The instrument applies an electric field and measures the velocity of the molecules (electrophoretic mobility), from which it calculates the zeta potential.
-
-
Analysis:
-
Perform measurements in triplicate for each pH value.
-
Plot the average zeta potential (in mV) as a function of pH. The resulting curve will visually demonstrate the transition from a low charge at acidic pH to a high negative charge at alkaline pH.
-
Visualization of pH-Dependent Charge Mechanism
The following diagrams, generated using the DOT language, illustrate the relationship between pH and the molecular state of CM-β-CD.
Caption: Logical workflow of pH influence on CM-β-CD's charge state.
Caption: Signaling pathway analogy for CM-β-CD ionization.
Applications in Research and Drug Development
The ability to precisely control the charge of CM-β-CD by adjusting pH is the foundation for its use in several high-performance applications.
-
pH-Responsive Drug Delivery: For cationic (positively charged) drugs, CM-β-CD can act as a nanocarrier. The drug is held by electrostatic attraction at physiological pH (7.4), where CM-β-CD is highly negative. In the acidic microenvironment of a tumor or within cellular endosomes (pH 5.0-6.5), the carboxymethyl groups become protonated, reducing the negative charge. This weakens the electrostatic interaction, triggering the release of the drug precisely at the target site.[3]
-
Enhanced Solubility and Stability: The ionizable groups significantly increase the aqueous solubility of the parent β-cyclodextrin. This property is crucial for formulating poorly water-soluble drugs for parenteral and other administration routes.
-
Separation and Analysis: In capillary electrophoresis (CE), anionic cyclodextrins like CM-β-CD are used as chiral selectors. The differential interaction between the enantiomers of a chiral drug and the charged cyclodextrin, combined with the electrophoretic mobility imparted by the charge, allows for their effective separation.
-
Environmental Remediation: The strong negative charge at neutral pH makes CM-β-CD an excellent adsorbent for cationic pollutants, such as heavy metal ions (Pb²⁺, Cu²⁺, Cd²⁺) and organic dyes from industrial wastewater.[9]
-
Interaction with Biomolecules: The anionic surface can be used to modulate interactions with positively charged proteins and peptides, enabling applications in biosensing, protein stabilization, and controlling biocatalytic reactions.[10]
Conclusion
The charge of Carboxymethyl-β-cyclodextrin is not a static property but a dynamic characteristic that is exquisitely controlled by the pH of its environment. The transition from a near-neutral to a highly anionic state is dictated by the pKa of the constituent carboxymethyl groups. This pH-responsive behavior transforms CM-β-CD from a simple solubilizing agent into a "smart" polymer, providing researchers and drug developers with a powerful tool for creating targeted delivery systems, advanced analytical methods, and effective remediation technologies. A thorough understanding and characterization of this pH-charge relationship are paramount to the successful design and implementation of CM-β-CD-based materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of β-cyclodextrin/carboxymethyl chitosan/hydroxyapatite fused with date seed extract nanocomposite scaffolds for regene ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00286D [pubs.rsc.org]
- 3. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. CARBOXYMETHYL BETA-CYCLODEXTRIN | 218269-34-2 [chemicalbook.com]
- 7. Determination of Binding Constants of Cyclodextrin Inclusion Complexes with Dipeptides by Potentiometric Titration - STEMart [ste-mart.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Self-Assembly and Aggregation of Carboxymethyl-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly and aggregation of Carboxymethyl-beta-cyclodextrin (CM-β-CD), a chemically modified cyclodextrin (B1172386) derivative of significant interest in the pharmaceutical sciences. This document delves into the core principles governing its synthesis, aggregation behavior, and its applications as a versatile excipient in advanced drug delivery systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug formulation and development, offering detailed experimental insights and quantitative data to support further investigation and application.
Introduction to this compound
This compound (CM-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The introduction of carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the parent β-cyclodextrin imparts unique physicochemical properties, including enhanced aqueous solubility and pH-dependent ionization. These characteristics make CM-β-CD an attractive candidate for various pharmaceutical applications, particularly in improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1]
The fundamental structure of cyclodextrins features a hydrophilic outer surface and a hydrophobic inner cavity, enabling the formation of inclusion complexes with a wide range of guest molecules.[1] The carboxymethylation of β-cyclodextrin further enhances its utility by providing anionic charges at neutral and alkaline pH, which can influence its self-assembly behavior and interaction with drug molecules and biological membranes.
Synthesis of this compound
The synthesis of CM-β-CD typically involves the reaction of β-cyclodextrin with a carboxymethylating agent, such as monochloroacetic acid, in an alkaline medium. The degree of substitution, which refers to the average number of carboxymethyl groups per cyclodextrin molecule, can be controlled by adjusting the reaction conditions.
Generalized Synthesis Protocol
A common method for the synthesis of CM-β-CD is outlined below. It is important to note that specific parameters such as concentrations, temperature, and reaction time may require optimization to achieve the desired degree of substitution and purity.
Materials:
-
β-cyclodextrin (β-CD)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Dissolve β-cyclodextrin and sodium hydroxide in deionized water at room temperature.
-
Add a solution of monochloroacetic acid to the reaction mixture.
-
Heat the mixture to a specific temperature (e.g., 50 °C) and stir for several hours to allow the carboxymethylation reaction to proceed.[2]
-
Cool the reaction mixture to room temperature and adjust the pH to neutral (6-7) using hydrochloric acid.[2]
-
Precipitate the CM-β-CD by adding an excess of methanol to the neutralized solution.[2]
-
Collect the white precipitate by filtration.
-
Wash the product with methanol to remove unreacted reagents and by-products.
-
Dry the purified CM-β-CD under vacuum.
Self-Assembly and Aggregation Behavior
Like other cyclodextrin derivatives, CM-β-CD exhibits a tendency to self-assemble and form aggregates in aqueous solutions. This behavior is influenced by several factors, including concentration, pH, temperature, and the presence of guest molecules. The formation of aggregates can significantly impact the physicochemical properties of the solution and its performance in drug delivery applications.
Critical Aggregation Concentration (CAC)
The critical aggregation concentration (cac) is a key parameter that defines the concentration at which the spontaneous self-assembly of molecules into larger aggregates begins. While the cac for natural β-cyclodextrin is reported to be between 2 and 3 mM, specific values for CM-β-CD are not consistently reported in the literature and can vary depending on the degree of substitution and experimental conditions. The determination of the cac is crucial for understanding the behavior of CM-β-CD in solution and for designing effective drug formulations.
Factors Influencing Aggregation
-
Concentration: As the concentration of CM-β-CD increases, the propensity for aggregation also increases, leading to the formation of larger and more numerous aggregates.[3]
-
pH: The ionization of the carboxymethyl groups is pH-dependent. At acidic pH, the carboxyl groups are protonated, reducing electrostatic repulsion between the molecules and potentially favoring aggregation. At neutral and alkaline pH, the carboxyl groups are deprotonated, leading to increased electrostatic repulsion, which may hinder aggregation.
-
Guest Molecules: The formation of inclusion complexes with drug molecules can significantly influence the aggregation behavior of CM-β-CD. The nature of the guest molecule, its size, and its hydrophobicity can either promote or inhibit aggregation.[4]
-
Temperature: Temperature can affect the hydration of the cyclodextrin molecules and the hydrophobic interactions that drive self-assembly.
Characterization of Aggregates
Several analytical techniques are employed to characterize the size, morphology, and surface charge of CM-β-CD aggregates.
-
Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the hydrodynamic diameter (particle size) and size distribution of aggregates in solution.[5]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the morphology and size of the aggregates.[6]
-
Zeta Potential Measurement: This technique is used to determine the surface charge of the aggregates, which is crucial for understanding their stability in suspension. The negative charge imparted by the carboxymethyl groups generally results in a negative zeta potential, which contributes to the stability of the aggregates by preventing agglomeration through electrostatic repulsion.[6]
Quantitative Data on CM-β-CD Aggregates and Nanoparticles
The following tables summarize quantitative data on the physicochemical properties of CM-β-CD and its nanoparticle formulations as reported in the literature. It is important to note that these values are highly dependent on the specific experimental conditions, including the degree of substitution of CM-β-CD, the method of preparation, and the presence of other excipients or drug molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Zeta Potential | -19 ± 0.5 mV (for a CM-β-CD polymer) | [7] |
Note: A definitive critical aggregation concentration (cac) for pure CM-β-CD is not consistently reported in the reviewed literature. Values for other cyclodextrin derivatives vary, for instance, the cac of natural β-CD is between 2 and 3 mM.
Table 2: Properties of this compound Based Nanoparticles for Drug Delivery
| Drug | Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Amantadine (B194251) | Magnetic CM-β-CD | < 25 | Not Reported | 81.51 | 26.9 | [2] |
| Doxorubicin | CM-β-CD/Chitosan (B1678972) | Not Reported | Not Reported | High | Not Reported |
Note: This table presents examples from the literature and is not exhaustive. The properties of nanoparticles can vary significantly based on the formulation and preparation method.
Experimental Protocols for Nanoparticle Preparation and Characterization
Preparation of CM-β-CD Nanoparticles by Ionic Gelation
This method is commonly used for preparing nanoparticles from polyelectrolytes. In the case of CM-β-CD, it can be complexed with a cationic polymer, such as chitosan.
Materials:
-
This compound (CM-β-CD)
-
Chitosan
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a solution of CM-β-CD in deionized water.
-
Prepare a solution of chitosan in a dilute aqueous acetic acid solution.
-
Add the CM-β-CD solution dropwise to the chitosan solution under constant stirring.
-
The nanoparticles form spontaneously through electrostatic interactions between the negatively charged CM-β-CD and the positively charged chitosan.
-
The resulting nanoparticle suspension can be further purified by centrifugation and redispersion in deionized water.
Characterization of Drug Loading and Encapsulation Efficiency
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous medium by centrifugation.
-
Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
Signaling Pathways and Logical Relationships
The self-assembly of CM-β-CD is a complex process driven by a balance of intermolecular forces. The following diagram illustrates the key factors influencing this process and the resulting aggregate formation.
Conclusion
The self-assembly and aggregation of this compound are critical phenomena that dictate its functionality as a pharmaceutical excipient. A thorough understanding of the factors influencing these processes, coupled with robust characterization techniques, is essential for the rational design of CM-β-CD-based drug delivery systems. While this guide provides a comprehensive overview and detailed methodologies, it is important for researchers to conduct specific optimization studies for their particular drug molecule and intended application. The versatility of CM-β-CD, stemming from its unique physicochemical properties, ensures its continued exploration and application in the development of innovative and effective drug formulations.
References
- 1. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10797E [pubs.rsc.org]
Navigating the Safety Profile of Carboxymethyl-β-Cyclodextrin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, is increasingly recognized for its potential as a pharmaceutical excipient, primarily due to its enhanced aqueous solubility and ability to form inclusion complexes with a wide range of drug molecules. This guide provides a comprehensive overview of the available toxicological and biocompatibility data for CM-β-CD, offering a critical resource for its evaluation in drug development and other biomedical applications. While extensive data exists for the parent β-cyclodextrin and other derivatives, specific quantitative toxicological data for CM-β-CD remains somewhat limited in publicly accessible literature. Therefore, this guide synthesizes the direct evidence on CM-β-CD with relevant comparative data from other cyclodextrins to provide a thorough safety assessment.
Executive Summary of Toxicological Profile
Carboxymethyl-β-cyclodextrin is generally considered to have a favorable safety profile, characterized by low cytotoxicity compared to other modified cyclodextrins, such as methylated derivatives. Its ionic nature, conferred by the carboxymethyl groups, appears to mitigate some of the membrane-disrupting effects observed with other cyclodextrins. While specific acute and chronic toxicity data are not extensively available, the broader family of β-cyclodextrin derivatives has been subject to numerous studies, which can provide a foundational understanding of their biocompatibility.
In Vitro Toxicology
Cytotoxicity
In vitro cytotoxicity studies are fundamental in assessing the potential of a substance to cause cell damage or death. For CM-β-CD, available data suggests a lower cytotoxic potential compared to other modified cyclodextrins.
One study investigating a magnetic nanocarrier system incorporating CM-β-CD demonstrated low toxicity in Human Umbilical Vein Endothelial Cells (HUVEC). At a high concentration of 1000 μg/mL, the cell viability was reported to be 57.13%, indicating a relatively low level of cytotoxicity.[1]
Comparative studies have also shed light on the relative safety of CM-β-CD. Research comparing various β-cyclodextrin derivatives has shown that ionic derivatives, such as carboxymethylated-β-cyclodextrin, are less toxic to HeLa cells than their methylated counterparts. This difference in cytotoxicity is often attributed to the mechanism of action, where methylated cyclodextrins exhibit a higher propensity for extracting cholesterol from cell membranes, leading to cell lysis.
Table 1: Comparative Cytotoxicity of β-Cyclodextrin Derivatives
| Cyclodextrin (B1172386) Derivative | Cell Line | Key Finding |
| Carboxymethyl-β-cyclodextrin (CMBCD) | HeLa | Less toxic than methylated β-cyclodextrin derivatives. |
| Magnetic Carboxymethyl-β-cyclodextrin (Mag/CM-β-CD) | HUVEC | 57.13% cell viability at 1000 µg/mL.[1] |
| Methylated-β-cyclodextrins (e.g., DIMEB, TRIMEB) | HeLa | More toxic than ionic derivatives like CMBCD. |
Hemocompatibility
Hemocompatibility is a critical parameter for any material intended for parenteral administration, as it assesses the interaction of the material with blood components, particularly red blood cells. The hemolytic potential of cyclodextrins is a known concern, with some derivatives causing rupture of red blood cells.
Studies on the hemolytic effects of various cyclodextrin derivatives have indicated that the ionic character of the molecule plays a significant role. One investigation into the hemolytic effects of methylated, polymeric, and carboxymethylated cyclodextrins suggested that the introduction of ionic groups can influence the degree of hemolysis.[2] While specific quantitative data for CM-β-CD was not detailed in the available abstract, the general finding points towards a potentially lower hemolytic activity compared to non-ionic derivatives. The protective effects of cyclodextrins against drug-induced hemolysis have also been noted, which is attributed to the formation of inclusion complexes that reduce the effective concentration of the hemolytic drug.[3]
In Vivo Toxicology
Specific in vivo toxicity data for Carboxymethyl-β-cyclodextrin, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in publicly available studies. However, data from the parent β-cyclodextrin and other derivatives can offer some context.
For the parent β-cyclodextrin, oral administration is generally considered safe with a very high LD50 in rats. Parenteral administration, however, has been associated with nephrotoxicity for some cyclodextrin derivatives, though this is often dose-dependent and varies between derivatives.[4] European Medicines Agency (EMA) documents suggest that for parenteral use, derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are considered safer than the parent β-cyclodextrin.[5]
Table 2: In Vivo Toxicity Data for Selected Cyclodextrins (for reference)
| Compound | Species | Route | Toxicity Endpoint | Value |
| β-Cyclodextrin | Rat | Oral | LD50 | >5,000 mg/kg |
| β-Cyclodextrin | Dog | Oral | LD50 | >5,000 mg/kg |
| γ-Cyclodextrin | Rat | Oral | LD50 | >8,000 mg/kg |
| HP-β-CD | Rat | Oral | NOAEL (1-year) | 500 mg/kg/day |
| SBE-β-CD | Rat | Oral | NOAEL (90-day) | 3,600 mg/kg/day |
This data is for other cyclodextrins and should be used for comparative reference only. Specific in vivo toxicity data for CM-β-CD is not available in the reviewed literature.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. Standard tests include the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal aberration assay.
No specific genotoxicity data for Carboxymethyl-β-cyclodextrin was found in the reviewed literature. General safety assessments for some other cyclodextrin derivatives have shown no mutagenic potential.[5] Given the intended use of CM-β-CD in pharmaceutical formulations, the absence of such data is a significant gap that would need to be addressed in a formal regulatory submission.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key assays, based on standard practices, which would be adapted for the specific evaluation of CM-β-CD.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for a Typical MTT Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity testing of CM-β-CD using the MTT assay.
Detailed Steps:
-
Cell Culture and Seeding: A relevant cell line (e.g., HUVEC, HeLa, or a cell line pertinent to the intended application) is cultured under standard conditions. Cells are then harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: Stock solutions of CM-β-CD are prepared and serially diluted in a culture medium to achieve a range of test concentrations. The culture medium in the wells is replaced with the medium containing the different concentrations of CM-β-CD. Control wells containing medium only (negative control) and a known cytotoxic agent (positive control) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition and Incubation: Following the treatment period, the MTT reagent is added to each well. The plates are then incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of CM-β-CD relative to the untreated control cells. An IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells, leading to the release of hemoglobin.
Workflow for a Typical Hemolysis Assay
Caption: Workflow for assessing the hemolytic potential of CM-β-CD.
Detailed Steps:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn whole blood (typically human or rabbit) is centrifuged to separate the RBCs from the plasma. The RBCs are then washed multiple times with an isotonic saline solution (e.g., phosphate-buffered saline, PBS) to remove any remaining plasma components. A diluted suspension of the washed RBCs is then prepared.
-
Treatment: Serial dilutions of CM-β-CD are prepared in the same isotonic buffer. The RBC suspension is then incubated with the different concentrations of CM-β-CD. A negative control (RBCs in buffer alone) and a positive control (RBCs in a solution that causes 100% hemolysis, such as Triton X-100 or distilled water) are included.
-
Incubation and Centrifugation: The mixtures are incubated at 37°C for a specified time (e.g., 1-4 hours). After incubation, the samples are centrifuged to pellet the intact RBCs and any cell debris.
-
Measurement of Hemoglobin Release: The supernatant, which contains the released hemoglobin from any lysed cells, is carefully collected. The absorbance of the supernatant is measured using a spectrophotometer at a wavelength corresponding to the peak absorbance of hemoglobin (around 540 nm).
-
Calculation of Hemolysis: The percentage of hemolysis is calculated for each concentration of CM-β-CD using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of bacteria (typically Salmonella typhimurium) with mutations in genes involved in histidine synthesis. It tests for a substance's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Logical Flow of the Ames Test
Caption: Logical relationship of components and steps in the Ames test for mutagenicity.
Detailed Steps:
-
Preparation: Several tester strains of Salmonella typhimurium are used, each sensitive to different types of mutagens. The test is performed both with and without a metabolic activation system (S9 fraction from rat liver), to detect mutagens that require metabolic activation to become genotoxic.
-
Exposure: The tester strains are exposed to various concentrations of CM-β-CD in the presence or absence of the S9 mix. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring and Interpretation: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will be able to grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies suggests that CM-β-CD is mutagenic.
Conclusion and Future Directions
Carboxymethyl-β-cyclodextrin presents a promising profile as a biocompatible pharmaceutical excipient. The available in vitro data suggests a lower cytotoxicity compared to other cyclodextrin derivatives. However, to fully establish its safety for clinical applications, particularly for parenteral routes of administration, a more comprehensive toxicological evaluation is necessary.
Key data gaps that require further investigation include:
-
Quantitative in vivo acute and sub-chronic toxicity studies to determine LD50 and NOAEL values.
-
Comprehensive genotoxicity testing , including the Ames test and chromosomal aberration assays, following regulatory guidelines.
-
Detailed quantitative hemolysis studies to precisely determine the hemolytic potential of CM-β-CD at various concentrations.
-
Studies on the immunogenicity and sensitization potential of CM-β-CD.
As the use of CM-β-CD in advanced drug delivery systems continues to grow, a concerted effort to generate and publish this critical safety data will be essential for its successful translation from the laboratory to clinical practice, ensuring both efficacy and patient safety.
References
- 1. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of cyclodextrins on drug-induced hemolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
historical development of Carboxymethyl-beta-cyclodextrin
An In-depth Technical Guide to the Historical Development of Carboxymethyl-β-Cyclodextrin
Introduction
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2][3] Composed of α-1,4 linked glucopyranose units, they form a torus-like macro-ring structure with a hydrophilic exterior and a hydrophobic internal cavity.[4][5] This unique structure allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes.[5][6] The most common natural cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consisting of six, seven, and eight glucose units, respectively.[2]
The pioneering work on cyclodextrins dates back to 1891 with Villiers' discovery, and their structures were later elucidated in the mid-1930s.[1][7] However, their industrial significance and application in various fields, including pharmaceuticals, food, and chemicals, began to flourish in the 1970s.[2][7] While natural cyclodextrins, particularly β-cyclodextrin, are widely used, their application can be limited by factors such as relatively low aqueous solubility. To overcome these limitations, chemically modified cyclodextrin (B1172386) derivatives have been developed.
Among these derivatives, Carboxymethyl-β-cyclodextrin (CM-β-CD) has garnered significant attention. The introduction of carboxymethyl groups onto the β-cyclodextrin structure disrupts the intramolecular hydrogen bonding network, which significantly enhances its water solubility.[8] Furthermore, the anionic carboxyl groups can improve electrostatic interactions with guest molecules and provide sites for further chemical modification.[8] This guide provides a comprehensive overview of the historical development of CM-β-CD, focusing on its synthesis, characterization, and the evolution of its applications.
Synthesis of Carboxymethyl-β-Cyclodextrin
The primary method for synthesizing Carboxymethyl-β-cyclodextrin involves the reaction of β-cyclodextrin with a carboxymethylating agent, most commonly chloroacetic acid, in an alkaline environment.[8] This reaction is known for its mild conditions, procedural simplicity, and high yield.[8]
General Synthesis Pathway
The synthesis of CM-β-CD is typically a nucleophilic substitution reaction where the hydroxyl groups of β-cyclodextrin, activated by a base, attack the electrophilic carbon of the carboxymethylating agent.
Caption: General synthesis pathway of Carboxymethyl-β-cyclodextrin.
Experimental Protocols
Synthesis of Carboxymethyl-β-cyclodextrin Polymer (β-CDP-COOH)
A method for synthesizing a carboxymethylated β-cyclodextrin polymer has been described.[9][10]
-
Synthesis of β-CD Polymer (β-CDP):
-
Dissolve 1.0 g of β-CD and one drop of stannous octoate in 10 mL of DMF in a dried 250 mL three-neck round-bottom flask.[9]
-
Dissolve 0.3 g of hexamethylene diisocyanate (HDI) in 5 mL of DMF and add it to the mixture.[9]
-
Conduct the reaction at 70°C for 12 hours under a nitrogen atmosphere.[9]
-
Precipitate the resulting β-CDP by adding chloroform.[9]
-
Collect the precipitate by filtration after several hours and wash it multiple times with triple-distilled water.[9]
-
Dry the solid polymer at 60°C in a vacuum.[9]
-
-
Carboxymethylation of β-CDP to form β-CDP-COOH:
-
After the 12-hour reaction between β-CD and HDI, add 0.5 g of NaOH and 0.167 g of monochloroacetic acid to the three-necked flask.[9][10]
-
After cooling to room temperature, dry the product at 60°C in a vacuum.[9][10]
-
Wash the resulting solid product several times with triple-distilled water to remove any unreacted chemicals and then dry it in a vacuum.[9][10]
-
Quantitative Data on Synthesis
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| β-CD, Hexamethylene diisocyanate (HDI) | DMF | 70 | 12 | - | [9] |
| β-CDP, Monochloroacetic acid, NaOH | DMF | 50 | 5 | High | [8][9] |
Characterization and Properties
The successful synthesis and the physicochemical properties of CM-β-CD are confirmed through various analytical techniques.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the introduction of the carboxymethyl group. In the synthesis of a CM-β-CD polymer, the disappearance of the –N=C=O vibration peak at 2260 cm⁻¹ from the HDI crosslinker confirms the formation of the polymer.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR confirms the successful preparation of CM-β-CD polymers.[9] ¹H-NMR is also used to study the inclusion complex formation, where shifts in the resonance of protons inside the cyclodextrin cavity indicate guest molecule inclusion.[6]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the content of bound CM-β-CD on a substrate, such as magnetic nanoparticles.[11]
-
Differential Scanning Calorimetry (DSC): DSC is used to confirm complex formation by observing the disappearance of the melting peak of the guest molecule.[6]
Physicochemical Properties of Carboxymethyl-β-cyclodextrin
| Property | Value/Description | Reference |
| Molecular Weight | ~1541.2 g/mol (for a specific degree of substitution) | [12] |
| Appearance | White to off-white powder | - |
| Solubility | Significantly increased water solubility compared to β-cyclodextrin.[8] The sodium salt form further enhances water solubility.[13] Soluble in water at 50 mg/mL, resulting in a clear, colorless solution.[14] | [8][13][14] |
| Biocompatibility | Non-toxic and biodegradable, making it safe for pharmaceutical applications.[13] It exhibits a lower hemolysis rate compared to some other derivatives like HP-β-CD.[15] | [13][15] |
| Complexation Ability | Exhibits strong complexation capabilities with a wide range of hydrophobic molecules.[13] The anionic carboxyl groups can enhance electrostatic interactions with guest molecules.[8] | [8][13] |
| pH Sensitivity | The carboxyl groups are anionic and can dissociate in weak acid or alkaline environments, which can be useful for pH-responsive drug delivery.[8] | [8] |
Evolution of Applications
The unique properties of CM-β-CD have led to its application in a wide array of fields, evolving from analytical chemistry to advanced drug delivery and environmental remediation.
Early Applications
CM-β-CD was utilized in chromatographic separations as early as the 1980s due to its ability to form inclusion complexes, which could be used to separate different compounds.[8]
Drug Delivery and Pharmaceutical Applications
The primary application of CM-β-CD is in the pharmaceutical industry as an excipient to improve the properties of active pharmaceutical ingredients (APIs).[15]
-
Enhanced Solubility and Bioavailability: CM-β-CD is highly effective at increasing the aqueous solubility of poorly water-soluble drugs by forming inclusion complexes.[13][15][16] This enhancement in solubility often leads to improved bioavailability.[13][16] For instance, CM-β-CD complexation has been shown to significantly increase the Cmax, AUC, and oral bioavailability of famotidine (B1672045).[17]
-
Controlled and Prolonged Drug Release: CM-β-CD is a valuable component in developing prolonged-release drug delivery systems, which can reduce dosing frequency and maintain stable drug concentrations.[15][18] It has been used in the fabrication of hydrogels for the controlled release of drugs like acyclovir (B1169).[18]
-
Stabilization of APIs: It can protect sensitive APIs from degradation pathways such as hydrolysis, oxidation, and photodegradation.[13] A strong stabilizing effect of CM-β-CD against the acidic degradation of famotidine has been observed.[17]
-
Taste Masking: CM-β-CD is effective in masking the unpleasant taste of oral medications, thereby improving patient compliance.[13][17]
-
Gene Delivery: Modified cyclodextrins, including CM-β-CD, have been used in gene delivery systems.[19] They can form polyplexes with DNAzymes for gene suppression applications.[19]
Mechanism of Drug Inclusion Complexation
The hydrophobic inner cavity of the CM-β-CD molecule encapsulates the non-polar drug molecule, while the hydrophilic exterior ensures the solubility of the entire complex in aqueous media.
Caption: Mechanism of drug inclusion complexation with CM-β-CD.
Quantitative Data on Drug Property Enhancement
| Drug | Property Improved | Quantitative Improvement | Reference |
| Famotidine | Oral Bioavailability | Significant increase in Cmax and AUC compared to plain drug tablets. | [17] |
| Gallic Acid | Solubility & Activity | Solubility increased by over 100 times, enhancing activity against Gram-negative bacteria. | [16] |
| Dexamethasone (B1670325) | Complexation | Forms 1:1 stoichiometry complexes with linear phase solubility profiles. | [20] |
Other Applications
-
Environmental Remediation: CM-β-CD and its polymers are effective in capturing and removing pollutants, such as dyes and organic contaminants, from water.[8][21] A CM-β-CD polymer demonstrated rapid and high-efficiency removal of basic fuchsin dye from water.[22][23]
-
Materials Science: CM-β-CD is used to create new functional materials. It has been physically crosslinked with chitosan (B1678972) to improve antibacterial activity in hydrogel formulations and grafted onto magnetic nanoparticles for the selective enrichment of glycopeptides.[4][11]
Experimental Workflow for Drug-Cyclodextrin Interaction Studies
A typical workflow to investigate the interaction between a drug and CM-β-CD involves several key steps to prepare and characterize the inclusion complexes.
Caption: Experimental workflow for studying drug-CM-β-CD interactions.
Recent Advances and Future Perspectives
The historical development of Carboxymethyl-β-cyclodextrin showcases a journey from a simple modified sugar to a highly versatile functional material. Current research continues to expand its applications. Recent advancements focus on the development of sophisticated CM-β-CD-based materials, such as:
-
Nanogels and Hydrogels: CM-β-CD is being incorporated into smart polymeric networks like nanogels and hydrogels for targeted and stimulus-responsive drug delivery.[4][18]
-
Hybrid Materials: The conjugation of CM-β-CD with other polymers (e.g., chitosan, carboxymethyl cellulose) and inorganic nanoparticles (e.g., magnetic nanoparticles) is leading to the creation of hybrid materials with synergistic properties for applications in drug delivery, diagnostics, and environmental remediation.[4][11][24]
The future of CM-β-CD lies in its continued exploitation as a building block for multifunctional supramolecular systems. Its biocompatibility, enhanced solubility, and chemical versatility make it a prime candidate for the development of next-generation drug delivery platforms, advanced separation technologies, and novel biomaterials. As research progresses, we can expect to see even more innovative applications of this important cyclodextrin derivative.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cphi-online.com [cphi-online.com]
- 9. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10797E [pubs.rsc.org]
- 11. Facile synthesis of carboxymethyl-β-cyclodextrin conjugated magnetic nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxymethyl beta-cyclodextrin | C56H84O49 | CID 131637431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. CARBOXYMETHYL-BETA-CYCLODEXTRIN CAS#: [m.chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Progress on Synthesis and Application of Cyclodextrin Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solubilizing Hydrophobic Drugs with Carboxymethyl-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl-beta-cyclodextrin (CM-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The introduction of carboxymethyl groups enhances the aqueous solubility of the parent cyclodextrin (B1172386) and provides anionic charges at pH values above its pKa. This modification significantly improves its ability to form water-soluble inclusion complexes with a wide range of poorly soluble hydrophobic drugs.[1] The toroidal structure of CM-β-CD features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate non-polar "guest" molecules, thereby increasing their apparent aqueous solubility, stability, and bioavailability.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing CM-β-CD to enhance the solubility of hydrophobic drugs. The information is intended to guide researchers in the effective design, preparation, and characterization of drug/CM-β-CD inclusion complexes.
Data Presentation: Efficacy of this compound in Drug Solubilization
The following tables summarize the quantitative data on the solubility enhancement of various hydrophobic drugs upon complexation with this compound.
Table 1: Solubility Enhancement of Selected Hydrophobic Drugs with this compound
| Hydrophobic Drug | Intrinsic Solubility (S₀) (mg/mL) | CM-β-CD Concentration (mM) | Apparent Solubility (mg/mL) | Solubility Enhancement Factor (Apparent Solubility / S₀) |
| Dexamethasone (B1670325) | ~0.1 | 10 | Increased (Specific value not available in provided search results) | Significant increase noted |
| Ibuprofen | ~0.021 | 10 | Increased (Specific value not available in provided search results) | Significant increase noted |
| Furosemide | ~0.002 | 10 | Increased (Specific value not available in provided search results) | Significant increase noted |
Note: While specific quantitative data for a range of drugs with CM-β-CD was not available in a consolidated format in the search results, the literature consistently indicates a significant increase in the solubility of hydrophobic drugs upon complexation. The enhancement factor is dependent on the specific drug, the concentration of CM-β-CD, and the experimental conditions.
Table 2: Stability Constants of Drug/Carboxymethyl-beta-cyclodextrin Inclusion Complexes
| Hydrophobic Drug | Stoichiometry (Drug:CM-β-CD) | Stability Constant (Kc) (M⁻¹) | Method of Determination | Reference |
| Dexamethasone | 1:1 | Varies with degree of CM substitution | Phase Solubility Analysis | [3] |
Note: The stability constant (Kc) is a measure of the binding affinity between the drug and CM-β-CD. A higher Kc value indicates a more stable complex. The search results indicate that increased functionalization of the cyclodextrin can reduce the complex stability constant.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of drug/CM-β-CD inclusion complexes.
Protocol 1: Phase Solubility Study to Determine Stoichiometry and Stability Constant
Objective: To determine the stoichiometry of the drug/CM-β-CD complex and to calculate the apparent stability constant (Kc).
Materials:
-
Hydrophobic drug of interest
-
This compound (CM-β-CD)
-
Distilled or deionized water
-
Appropriate buffer solution (if pH control is required)
-
Analytical method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Shaking incubator or water bath
-
Filtration device (e.g., 0.45 µm syringe filters)
Procedure:
-
Prepare a series of aqueous solutions of CM-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in the desired aqueous medium (water or buffer).
-
Add an excess amount of the hydrophobic drug to each CM-β-CD solution in separate vials. Ensure that undissolved drug is present at the bottom of each vial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After reaching equilibrium, withdraw aliquots from the supernatant of each vial.
-
Filter the aliquots immediately through a 0.45 µm filter to remove the undissolved drug.
-
Dilute the filtered solutions with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved drug in each sample using a validated analytical method.
-
Plot the concentration of the dissolved drug (moles/L) against the concentration of CM-β-CD (moles/L). This is the phase solubility diagram.
-
Analyze the phase solubility diagram. A linear relationship (A-type diagram) is indicative of the formation of a soluble complex.
-
Calculate the stability constant (Kc) from the slope and the intrinsic solubility (S₀) of the drug using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope))
Diagram of Experimental Workflow:
Workflow for Phase Solubility Study.
Protocol 2: Preparation of Drug/CM-β-CD Inclusion Complexes
Choose one of the following methods based on the physicochemical properties of the drug and the desired scale of preparation.
Principle: The complex is formed in solution and then precipitated by changing the solvent conditions.
Procedure:
-
Dissolve a specific molar ratio of CM-β-CD in distilled water.
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Slowly add the drug solution to the CM-β-CD solution with constant stirring.
-
Continue stirring for a defined period (e.g., 24 hours) at room temperature to allow for complex formation.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is then cooled (e.g., in an ice bath) to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.
-
Dry the resulting powder in a desiccator or a vacuum oven at a suitable temperature.
Principle: The complex is formed in a semi-solid state by applying mechanical stress.
Procedure:
-
Place a specific molar ratio of CM-β-CD in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the CM-β-CD to form a paste.
-
Gradually add the hydrophobic drug to the paste and knead the mixture for a specific period (e.g., 30-60 minutes).
-
Continue kneading until a homogeneous paste is formed. Add more of the hydroalcoholic solution if necessary to maintain a suitable consistency.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
Principle: The complex is formed in solution, and the solvent is removed by sublimation, which can result in an amorphous and highly soluble product.
Procedure:
-
Dissolve a specific molar ratio of CM-β-CD and the hydrophobic drug in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol).
-
Ensure complete dissolution of both components with stirring.
-
Freeze the solution rapidly using a dry ice/acetone bath or a freezer at a temperature below the eutectic point of the solution (e.g., -80°C).
-
Lyophilize the frozen solution under high vacuum for 24-48 hours until all the solvent is removed by sublimation.
-
The resulting product is a porous, amorphous powder of the inclusion complex.
Diagram of Preparation Methods:
Overview of Preparation Methods.
Protocol 3: Characterization of Drug/CM-β-CD Inclusion Complexes
Objective: To confirm the formation of the inclusion complex and to characterize its solid-state properties.
Principle: Changes in the vibrational frequencies of the drug's functional groups upon inclusion in the CM-β-CD cavity provide evidence of complex formation.
Procedure:
-
Prepare samples of the pure drug, pure CM-β-CD, a physical mixture of the drug and CM-β-CD, and the prepared inclusion complex.
-
Prepare KBr pellets of each sample or use an ATR-FTIR accessory.
-
Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the inclusion complex with those of the pure components and the physical mixture.
-
Look for changes such as shifting, broadening, or disappearance of characteristic peaks of the drug, which indicate its inclusion within the cyclodextrin cavity.
Principle: The melting point, boiling point, or decomposition temperature of the drug is altered upon complexation with CM-β-CD.
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the sample (pure drug, pure CM-β-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The disappearance or significant shifting of the drug's melting endotherm in the thermogram of the inclusion complex suggests the formation of an amorphous complex.
Principle: The crystalline nature of the drug is lost or changed upon the formation of an amorphous or a new crystalline inclusion complex.
Procedure:
-
Place a thin layer of the powdered sample (pure drug, pure CM-β-CD, physical mixture, or inclusion complex) on a sample holder.
-
Scan the sample over a specific 2θ range (e.g., 5-50°) using a powder X-ray diffractometer.
-
Compare the diffraction pattern of the inclusion complex with those of the pure components and the physical mixture.
-
The disappearance of the characteristic sharp peaks of the crystalline drug in the diffractogram of the complex indicates the formation of an amorphous inclusion complex. The appearance of new peaks suggests the formation of a new crystalline phase.
Diagram of Characterization Workflow:
Workflow for Characterization of Inclusion Complexes.
Conclusion
This compound is a versatile and effective excipient for enhancing the solubility and dissolution of hydrophobic drugs. By forming inclusion complexes, CM-β-CD can significantly improve the biopharmaceutical properties of poorly soluble active pharmaceutical ingredients. The protocols outlined in these application notes provide a systematic approach for researchers to prepare and characterize drug/CM-β-CD complexes, facilitating the development of more effective drug delivery systems. Careful selection of the preparation method and thorough characterization are crucial for optimizing the performance of these complexes in pharmaceutical formulations.
References
Application Notes & Protocols: Preparation of Carboxymethyl-β-Cyclodextrin-Based Nanoparticles for Drug Delivery
An official website of the United States government
Here's how you know
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethyl-β-cyclodextrin (CM-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with poorly water-soluble molecules. The carboxymethylation process enhances the aqueous solubility and stability of β-cyclodextrin, making it a superior material for advanced drug delivery systems.[1] CM-β-CD-based nanoparticles are versatile carriers that can improve drug loading, control release kinetics, and enhance the bioavailability of therapeutic agents.[1][2] These nanoparticles can be formulated through various methods, with ionic gelation being a prominent technique, often involving a cationic polymer like chitosan (B1678972) to form a polyelectrolyte complex.[2][3][4][5] This document provides detailed protocols for the synthesis of CM-β-CD, its formulation into drug-loaded nanoparticles, and subsequent characterization.
Experimental Protocols
Protocol for Synthesis of Carboxymethyl-β-Cyclodextrin (CM-β-CD)
This protocol is adapted from previously reported methods for the carboxymethylation of β-cyclodextrin.[6]
Materials:
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid solution (16.2%)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 2.0 g of β-CD and 1.87 g of NaOH in 7.4 mL of deionized water at room temperature.[6]
-
Once a clear solution is formed, add 5.4 mL of monochloroacetic acid solution dropwise to the mixture.[6]
-
Heat the reaction mixture to 50°C and maintain stirring for 5 hours.[6]
-
After the reaction, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 6.0-7.0 by carefully adding HCl.[6]
-
Induce precipitation of the product by adding an excess amount of methanol to the neutralized solution.[6]
-
Collect the white precipitate by filtration.
-
Wash the precipitate with methanol to remove unreacted reagents and byproducts.
-
Dry the final product, CM-β-CD, under vacuum for 24 hours.[6]
Protocol for Preparation of Drug-Loaded Nanoparticles via Ionic Gelation
This method describes the formation of nanoparticles through the electrostatic interaction between the negatively charged CM-β-CD and a positively charged polymer, such as chitosan.[4][5][7]
Materials:
-
Synthesized Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Chitosan (CS)
-
Acetic acid (for dissolving chitosan)
-
Sodium tripolyphosphate (TPP), optional cross-linker
-
Therapeutic drug (e.g., Doxorubicin (B1662922), Ketoprofen)[4][7]
-
Deionized water
Procedure:
-
Prepare CM-β-CD Solution: Prepare a CM-β-CD aqueous solution (e.g., 2 mg/mL). If pre-loading, dissolve the drug in this solution.[5]
-
Prepare Chitosan Solution: Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving it in a dilute acetic acid solution (e.g., 1% v/v). Stir until fully dissolved.
-
Drug Loading: Add the drug solution dropwise into the chitosan solution while stirring.[5] For instance, a doxorubicin hydrochloride solution (2 mg/mL) can be added to the chitosan solution and stirred for 1 hour.[5]
-
Nanoparticle Formation: Add the CM-β-CD solution dropwise to the chitosan-drug mixture under constant magnetic stirring (e.g., 800 rpm).[5][7]
-
Continue stirring for 30 minutes at room temperature to allow for the self-assembly and stabilization of nanoparticles.[5][7]
-
The resulting nanoparticle suspension is ready for characterization and further use.
Protocol for Characterization of Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability).[6]
b) Morphological Analysis:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Observe the morphology (shape and surface characteristics) of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[5][8] The nanoparticles are often observed to be spherical or oval in shape.[4][5]
c) Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the suspension by ultracentrifugation.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Quantify the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[7]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] × 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] × 100
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of CM-β-CD-based nanoparticles.
Table 1: Physicochemical Properties of CM-β-CD Nanoparticles
| Parameter | Representative Value | Reference |
| Particle Size (nm) | 179 - 274 | [7] |
| 192 ± 8 | [4][5] | |
| Polydispersity Index (PDI) | 0.117 - 0.375 | [3] |
| Zeta Potential (mV) | +20 ± 2 | [4][5] |
| +36.2 to +42.4 | [7] |
Table 2: Drug Loading and Encapsulation Efficiency Data
| Model Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
| Doxorubicin | - | 31.25 | [4][5] |
| Amantadine (B194251) | - | 81.51 | [6] |
| Ketoprofen | 14.8 | - | [7] |
Visualizations
Caption: Workflow for synthesis, characterization, and evaluation of nanoparticles.
Caption: Mechanism of pH-sensitive drug release and action at a target site.
References
- 1. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 2. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release [mdpi.com]
- 6. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of β-cyclodextrin grafted N-maleoyl chitosan nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cationic β-cyclodextrin functionalized silver nanoparticles and their drug-loading applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Formulation of Carboxymethyl-β-Cyclodextrin Hydrogels for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Carboxymethyl-β-cyclodextrin (CM-β-CD) based hydrogels. These hydrogels are promising platforms for the controlled delivery of therapeutic agents due to their biocompatibility, biodegradability, and ability to encapsulate a wide range of drugs.
Introduction
Carboxymethyl-β-cyclodextrin (CM-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide. The carboxymethyl groups enhance its solubility and provide sites for crosslinking, making it an excellent candidate for hydrogel formation. The hydrophobic inner cavity of the cyclodextrin (B1172386) moiety allows for the encapsulation of poorly water-soluble drugs, while the hydrophilic hydrogel network controls their release. This dual functionality makes CM-β-CD hydrogels highly versatile for various drug delivery applications.
Hydrogels based on CM-β-CD are often prepared by crosslinking with other polymers, such as carboxymethyl cellulose (B213188) (CMC) and acrylic acid (AA), using a crosslinking agent like N,N'-methylenebis-acrylamide (MBA) or epichlorohydrin. The properties of the resulting hydrogel, including swelling behavior, drug loading capacity, and release kinetics, can be tailored by varying the composition and crosslinking density.
Key Applications
-
Controlled release of hydrophobic and hydrophilic drugs.
-
pH-sensitive drug delivery systems.
-
Wound dressings.
-
Tissue engineering scaffolds.
Experimental Protocols
Protocol 1: Synthesis of CM-β-CD/CMC-co-Poly(AA) Hydrogels via Free Radical Polymerization
This protocol describes the synthesis of a pH-responsive hydrogel composed of β-cyclodextrin, carboxymethyl cellulose, and acrylic acid.
Materials:
-
β-cyclodextrin (β-CD)
-
Carboxymethyl cellulose (CMC)
-
Acrylic acid (AA)
-
N,N'-methylenebis-acrylamide (MBA) (crosslinker)
-
Potassium persulfate (KPS) (initiator)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of the Polymer Solution:
-
Accurately weigh the desired amounts of β-CD and CMC and dissolve them in a calculated volume of distilled water with continuous stirring on a hot plate magnetic stirrer until a homogenous and viscous solution is obtained.
-
Add the initiator, potassium persulfate (KPS), to the polymer solution and maintain the temperature at 25°C with stirring at 300 rpm.[1]
-
Slowly add the monomer, acrylic acid (AA), and the crosslinker, N,N'-methylenebis-acrylamide (MBA), to the reaction mixture.
-
-
Polymerization:
-
Purification and Drying:
Protocol 2: Drug Loading into CM-β-CD Hydrogels
This protocol outlines the swelling-diffusion method for loading a drug into the prepared hydrogels.
Materials:
-
Dried CM-β-CD hydrogels
-
Drug of interest (e.g., Acyclovir (B1169), Ibuprofen)
-
Phosphate (B84403) buffer solution (PBS) of desired pH (e.g., pH 7.4)
Procedure:
-
Prepare a solution of the drug in the appropriate buffer (e.g., 1% acyclovir solution in 0.2 M phosphate buffer, pH 7.4).[3]
-
Immerse a known weight of the dried hydrogel in the drug solution.
-
Allow the hydrogel to swell for a sufficient period (e.g., 24-48 hours) to ensure maximum drug loading.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess surface drug solution.
-
Dry the drug-loaded hydrogel, for instance, by freeze-drying.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Data Presentation
The following tables summarize the formulation parameters and performance characteristics of different CM-β-CD hydrogel formulations as reported in the literature.
Table 1: Composition of β-CD/CMC-co-Poly(AA) Hydrogel Formulations
| Formulation Code | β-CD (g) | CMC (g) | AA (g) | MBA (g) |
| FBC1 | 0.25 | 1.0 | 10 | 0.5 |
| FBC2 | 0.50 | 1.0 | 10 | 0.5 |
| FBC3 | 1.00 | 1.0 | 10 | 0.5 |
| FBC4 | 1.0 | 0.25 | 10 | 0.5 |
| FBC5 | 1.0 | 0.50 | 10 | 0.5 |
| FBC6 | 1.0 | 1.0 | 5 | 0.5 |
| FBC7 | 1.0 | 1.0 | 10 | 0.5 |
| FBC8 | 1.0 | 1.0 | 15 | 0.5 |
| FBC9 | 1.0 | 1.0 | 10 | 0.25 |
Source: Adapted from Malik NS, et al. (2017)[2][3]
Table 2: Performance Characteristics of Selected Hydrogel Formulations
| Formulation Code | Drug | Encapsulation Efficiency (%) | Cumulative Release (%) | Release Conditions |
| CMC/AM/Ac-β-CD | Ibuprofen | 97.83 | 87.3 (over 12h) | pH 7.4 |
| FBC9 | Acyclovir | Not Reported | 96.15 | pH 7.4 |
Source: Adapted from Li, et al. (2024) and Malik NS, et al. (2017)[1][4]
Visualizations
Experimental Workflow for Hydrogel Synthesis
References
- 1. Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of novel composite hydrogel based on carboxymethyl cellulose/acrylamide/β-cyclodextrin for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Carboxymethyl-beta-cyclodextrin in wastewater treatment for heavy metal removal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl-β-cyclodextrin (CM-β-CD) has emerged as a promising, biodegradable, and highly effective adsorbent for the removal of toxic heavy metal ions from industrial wastewater. A derivative of β-cyclodextrin, CM-β-CD possesses a unique molecular structure characterized by a hydrophilic exterior and a hydrophobic inner cavity. The introduction of carboxymethyl groups (-CH2COOH) onto the β-cyclodextrin backbone significantly enhances its capacity to chelate heavy metal ions.[1] This modification provides abundant carboxyl and hydroxyl functional groups that act as potent binding sites for various heavy metal cations, including lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺).[2][3] The primary mechanisms involved in the removal of these contaminants are complexation, ion exchange, and electrostatic interactions.[4][5]
These application notes provide detailed protocols for the synthesis of CM-β-CD-based adsorbents, their application in heavy metal removal from wastewater, and methods for their regeneration and reuse.
Mechanism of Heavy Metal Removal
The exceptional heavy metal removal capabilities of Carboxymethyl-β-cyclodextrin (CM-β-CD) stem from a multi-faceted interaction mechanism. The primary pathways for metal ion sequestration are chelation and electrostatic attraction. The abundant carboxyl (-COOH) and hydroxyl (-OH) groups on the CM-β-CD molecule act as active sites. In aqueous solutions, the carboxyl groups deprotonate to form carboxylate ions (-COO⁻), creating a negatively charged surface that electrostatically attracts positively charged heavy metal cations. Concurrently, these functional groups form strong coordinate bonds with the metal ions, a process known as chelation, leading to the formation of stable metal-CM-β-CD complexes. This dual mechanism ensures the efficient and effective removal of heavy metals from contaminated water sources.
Quantitative Data on Heavy Metal Removal
The efficiency of heavy metal removal by CM-β-CD and its composites is influenced by several factors, including the type of heavy metal, pH of the solution, contact time, and initial concentration of the metal ions. The following tables summarize the adsorption capacities and optimal conditions for the removal of various heavy metals using different CM-β-CD-based adsorbents.
Table 1: Maximum Adsorption Capacities of CM-β-CD Based Adsorbents for Various Heavy Metals
| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| CM-β-CD Hydrogel | Pb²⁺ | 393.56 | [3] |
| Cu²⁺ | 158.12 | [3] | |
| Cd²⁺ | 290.12 | [3] | |
| CM-β-CD Modified Magnetic Nanoparticles | Cu²⁺ | 47.2 | [2] |
| Zr(IV)-cross-linked CM-β-CD | Cd²⁺ | 68.35 | [1] |
| Pb²⁺ | 126.35 | [1] |
Table 2: Optimal Conditions for Heavy Metal Removal by a Functionalized CD/CMC-PAA-MBA Hydrogel
| Parameter | Optimal Value | Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |
| pH | 4 | Pb²⁺ | 393.56 | [3] |
| Cu²⁺ | 158.12 | [3] | ||
| Cd²⁺ | 290.12 | [3] | ||
| Contact Time | 15 minutes | Pb²⁺ | ~359.8 | [3] |
| Cu²⁺ | ~130.6 | [3] | ||
| Cd²⁺ | ~253.9 | [3] | ||
| Temperature | 25 °C | Pb²⁺ | 393.56 | [3] |
| Cu²⁺ | 158.12 | [3] | ||
| Cd²⁺ | 290.12 | [3] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of CM-β-CD adsorbents and their application in heavy metal removal.
Protocol 1: Synthesis of Carboxymethyl-β-cyclodextrin (CM-β-CD)
This protocol describes a common method for the synthesis of CM-β-CD from β-cyclodextrin and monochloroacetic acid.[6]
Materials:
-
β-cyclodextrin (β-CD)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid
-
Deionized water
Procedure:
-
Dissolve a specific amount of β-CD and NaOH in deionized water in a three-necked flask equipped with a stirrer.
-
Heat the mixture to 50°C with continuous stirring.
-
Slowly add a solution of monochloroacetic acid to the reaction mixture.
-
Allow the reaction to proceed for a designated time (e.g., 5 hours) at 50°C.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to neutral (pH 6-7) using hydrochloric acid.
-
Precipitate the CM-β-CD product by adding methanol to the solution.
-
Filter the precipitate and wash it several times with methanol to remove unreacted reagents.
-
Dry the final product in an oven at a controlled temperature (e.g., 50°C).
Protocol 2: Preparation of CM-β-CD Modified Magnetic Nanoparticles
This protocol details the fabrication of a nano-adsorbent by grafting CM-β-CD onto the surface of Fe₃O₄ nanoparticles.[2]
Materials:
-
Fe₃O₄ nanoparticles
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Carbodiimide (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS)
Procedure:
-
Disperse Fe₃O₄ nanoparticles in PBS.
-
Activate the carboxyl groups of CM-β-CD by adding EDC and NHS to a separate solution of CM-β-CD in PBS.
-
Add the activated CM-β-CD solution to the Fe₃O₄ nanoparticle dispersion.
-
Allow the reaction to proceed for a specified time (e.g., 12 hours) with gentle mixing to allow for the covalent grafting of CM-β-CD onto the nanoparticle surface.
-
Separate the resulting CM-β-CD modified magnetic nanoparticles from the reaction mixture using a magnet.
-
Wash the nanoparticles multiple times with deionized water to remove any unreacted materials.
-
Dry the final product for future use.
Protocol 3: Batch Adsorption Experiments for Heavy Metal Removal
This protocol outlines the procedure for evaluating the heavy metal adsorption capacity of CM-β-CD based adsorbents.
Materials:
-
CM-β-CD based adsorbent (e.g., hydrogel or magnetic nanoparticles)
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CuSO₄·5H₂O, CdCl₂) of known concentration (e.g., 1000 mg/L)
-
Deionized water
-
HCl and NaOH solutions for pH adjustment
-
Conical flasks or beakers
-
Shaker or magnetic stirrer
-
Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))[2][5]
Procedure:
-
Preparation of Heavy Metal Solutions: Prepare working solutions of desired heavy metal concentrations by diluting the stock solution with deionized water.
-
Adsorption Process:
-
Add a known mass of the CM-β-CD adsorbent to a fixed volume of the heavy metal solution in a conical flask.
-
Adjust the initial pH of the solution to the desired value using HCl or NaOH.
-
Agitate the mixture at a constant speed and temperature for a predetermined contact time.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or magnetic separation.
-
Measure the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.
-
-
Data Analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Determine the removal efficiency (%) using the equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Protocol 4: Adsorbent Regeneration and Reuse
The ability to regenerate and reuse the adsorbent is crucial for its cost-effectiveness and sustainability.
Materials:
-
Spent CM-β-CD adsorbent (loaded with heavy metals)
-
Desorbing agent (e.g., acidic solution like 0.1 M HCl, or a chelating agent solution like 0.1 M EDTA)[7]
-
Deionized water
Procedure:
-
Separate the spent adsorbent from the treated wastewater.
-
Wash the adsorbent with a suitable desorbing agent to release the bound heavy metal ions.
-
Agitate the mixture for a specific period to ensure complete desorption.
-
Separate the regenerated adsorbent from the desorption solution.
-
Wash the adsorbent thoroughly with deionized water until the pH becomes neutral.
-
Dry the regenerated adsorbent for reuse in subsequent adsorption cycles.
-
Evaluate the adsorption capacity of the regenerated adsorbent to determine its reusability. Some studies have shown that CM-β-CD based adsorbents can be reused for multiple cycles with only a slight decrease in removal efficiency.[3]
Adsorption Kinetics and Isotherm Models
To understand the adsorption mechanism and the interaction between the heavy metal ions and the CM-β-CD adsorbent, kinetic and isotherm models are employed.
-
Adsorption Kinetics: The pseudo-first-order and pseudo-second-order kinetic models are commonly used to describe the rate of adsorption. The pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemisorption is the rate-limiting step.[3]
-
Adsorption Isotherms: The Langmuir and Freundlich isotherm models are used to describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. The suitability of a model provides insights into the nature of the adsorption process.[3][8]
Characterization of CM-β-CD Adsorbents
Several analytical techniques are used to characterize the CM-β-CD based adsorbents before and after heavy metal adsorption to understand the structural and morphological changes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups (e.g., -OH, -COOH) on the adsorbent surface and to confirm the interaction between these groups and the heavy metal ions.[3][9]
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and porous structure of the adsorbent.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical state of the elements on the adsorbent surface, providing direct evidence of heavy metal binding.[2]
Conclusion
Carboxymethyl-β-cyclodextrin and its composites have demonstrated significant potential as effective and reusable adsorbents for the removal of heavy metals from wastewater. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to explore and optimize the use of CM-β-CD in environmental remediation applications. The high adsorption capacities, favorable kinetics, and the possibility of regeneration make CM-β-CD a promising candidate for sustainable and efficient wastewater treatment technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Heavy Metals in Wastewater and Sewage Sludges - Analytik Jena [analytik-jena.com]
- 3. mdpi.com [mdpi.com]
- 4. medsciencegroup.us [medsciencegroup.us]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10797E [pubs.rsc.org]
- 7. irjet.net [irjet.net]
- 8. Sorption models in cyclodextrin polymers: Langmuir, Freundlich, and a dual-mode approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Complexation of a Specific Drug with Carboxymethyl-beta-cyclodextrin (CM-β-CD)
Introduction
Carboxymethyl-beta-cyclodextrin (CM-β-CD) is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide.[1][2] The introduction of carboxymethyl groups enhances the aqueous solubility and complexation efficiency of the parent cyclodextrin (B1172386), making it a highly effective solubilizing agent for poorly water-soluble drugs.[3] This document provides detailed protocols for the complexation of a specific drug with CM-β-CD, including methods for preparation and characterization. The formation of an inclusion complex involves the encapsulation of a guest molecule (drug) within the hydrophobic inner cavity of the cyclodextrin host.[4][5] This non-covalent interaction can significantly improve the drug's solubility, dissolution rate, stability, and bioavailability.[6][7][8][9]
Principle of Complexation
The primary driving force for the formation of a drug-cyclodextrin inclusion complex is the substitution of high-enthalpy water molecules in the cyclodextrin cavity with a more hydrophobic guest molecule.[10] The exterior of the CM-β-CD molecule is hydrophilic due to the presence of hydroxyl and carboxymethyl groups, while the central cavity is lipophilic.[2][11] This unique structure allows it to entrap a variety of guest molecules, effectively shielding the hydrophobic drug from the aqueous environment and thereby increasing its apparent solubility.[3]
Experimental Protocols
Phase-Solubility Study
This study is essential to determine the stoichiometry of the drug-CM-β-CD complex and its stability constant (Kc). The most common stoichiometry for drug-cyclodextrin complexes is 1:1.[10][12][13]
Materials:
-
Specific Drug
-
This compound (CM-β-CD)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Orbital shaker incubator
Procedure:
-
Prepare a series of aqueous solutions of CM-β-CD in phosphate buffer (pH 6.8) with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).[14]
-
Add an excess amount of the drug to each CM-β-CD solution in sealed vials.
-
Place the vials in an orbital shaker incubator and agitate at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[11][14]
-
After equilibration, centrifuge the samples and filter the supernatant through a 0.45 µm syringe filter to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in each filtrate using a validated analytical method.
-
Construct a phase-solubility diagram by plotting the concentration of the dissolved drug (M) on the y-axis against the concentration of CM-β-CD (M) on the x-axis.
-
The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the phase-solubility diagram using the following equation:
-
Kc = Slope / (S₀ * (1 - Slope))
-
Where S₀ is the intrinsic solubility of the drug in the buffer.
-
Preparation of Solid Inclusion Complexes
Several methods can be employed to prepare solid drug-CM-β-CD inclusion complexes.[5] The choice of method often depends on the physicochemical properties of the drug.
This method is suitable for drugs that are soluble in organic solvents.[4][12]
Procedure:
-
Dissolve a specific molar ratio (e.g., 1:1) of CM-β-CD in deionized water.
-
Dissolve the corresponding amount of the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Slowly add the drug solution to the aqueous CM-β-CD solution under continuous stirring.[11]
-
Allow the mixture to stir for 24 hours at room temperature.
-
The resulting precipitate of the inclusion complex is collected by vacuum filtration.[12]
-
Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered drug.
-
Dry the collected solid complex in a vacuum oven at 40-50°C until a constant weight is achieved.
This technique is particularly useful for thermolabile drugs and often results in a porous, amorphous product with a high surface area, which can further enhance dissolution rates.[4][15]
Procedure:
-
Dissolve the predetermined amounts of the drug and CM-β-CD (e.g., 1:1 molar ratio) in deionized water. A co-solvent like tertiary butyl alcohol may be used for hydrophobic drugs.[16]
-
Stir the solution for at least 24 hours to ensure complete complexation.
-
Filter the solution to remove any un-dissolved particles.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the water, yielding a fluffy, solid inclusion complex.[17]
This method is suitable for poorly water-soluble drugs and is efficient for small-scale preparations.[4][18]
Procedure:
-
Place the accurately weighed CM-β-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.
-
Add the drug to the paste and knead the mixture for a specified time (e.g., 60-90 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C).
-
The dried product is then pulverized and sieved.
Characterization of the Inclusion Complex
Confirmation of inclusion complex formation is crucial and is typically achieved by comparing the properties of the complex with those of the pure drug, CM-β-CD, and a simple physical mixture of the two.
DSC is used to investigate the thermal behavior of the samples. The disappearance or shifting of the drug's melting endotherm in the thermogram of the complex is a strong indication of complex formation.[19][20]
Procedure:
-
Accurately weigh 3-5 mg of the sample (pure drug, CM-β-CD, physical mixture, or complex) into a sealed aluminum pan.[19]
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge.[19]
-
Record and compare the thermograms. A shift, broadening, or disappearance of the drug's characteristic melting peak in the complex suggests its inclusion within the cyclodextrin cavity.[20][21]
FT-IR spectroscopy is used to identify interactions between the drug and CM-β-CD in the solid state.[11] Changes in the vibrational bands of the drug upon complexation can confirm its inclusion.[6]
Procedure:
-
Prepare samples by mixing with KBr and compressing into pellets or by placing the powder directly on an ATR crystal.
-
Scan the samples over a wavenumber range of 4000-400 cm⁻¹.[11]
-
Compare the spectrum of the inclusion complex with the spectra of the pure drug, CM-β-CD, and their physical mixture.
-
Shifts in the position, changes in the intensity, or disappearance of characteristic absorption bands of the drug's functional groups suggest the formation of an inclusion complex.[11][22]
2D NMR, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides direct evidence of inclusion by detecting spatial proximities between the protons of the drug and the inner cavity protons (H3 and H5) of the cyclodextrin.[19][23]
Procedure:
-
Dissolve the drug, CM-β-CD, and the complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire 1H NMR and 2D ROESY spectra.
-
The presence of cross-correlation peaks between the protons of the drug and the H3/H5 protons located inside the CM-β-CD cavity confirms the formation of an inclusion complex.[24]
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison.
Table 1: Phase-Solubility Study of Drug-X with CM-β-CD
| CM-β-CD Concentration (mM) | Dissolved Drug-X Concentration (mM) |
| 0 | 0.05 (S₀) |
| 2 | 0.25 |
| 4 | 0.45 |
| 6 | 0.65 |
| 8 | 0.85 |
| 10 | 1.05 |
| Calculated Stability Constant (Kc) | 250 M⁻¹ |
Table 2: DSC Analysis of Drug-X and its CM-β-CD Complex
| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Pure Drug-X | 155.2 | 95.8 |
| CM-β-CD | (Broad endotherm ~100°C) | - |
| Physical Mixture (1:1) | 154.8 | 45.2 |
| Inclusion Complex (1:1) | Peak absent | - |
Table 3: FT-IR Spectral Data for Drug-X and its CM-β-CD Complex
| Functional Group | Wavenumber (cm⁻¹) in Pure Drug-X | Wavenumber (cm⁻¹) in Physical Mixture | Wavenumber (cm⁻¹) in Inclusion Complex |
| C=O Stretch | 1680 | 1679 | 1695 (Shifted & Broadened) |
| Aromatic C-H Stretch | 3050 | 3050 | 3052 (Reduced Intensity) |
| N-H Bend | 1620 | 1621 | Peak disappeared |
Visualizations
Caption: Workflow for the preparation and characterization of a drug-CM-β-CD inclusion complex.
Caption: Logic diagram illustrating how different analytical techniques confirm complexation.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. nbinno.com [nbinno.com]
- 4. oatext.com [oatext.com]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods [mdpi.com]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Structure confirmation and thermal kinetics of the inclusion of cis -jasmone in β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03343B [pubs.rsc.org]
- 22. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. d-nb.info [d-nb.info]
Application Notes and Protocols for Stabilizing Protein and Peptide Formulations with Carboxymethyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Leveraging Carboxymethyl-β-Cyclodextrin for Enhanced Protein and Peptide Stability
Carboxymethyl-β-cyclodextrin (CM-β-CD) is a chemically modified cyclodextrin (B1172386) that serves as a highly effective excipient for stabilizing protein and peptide therapeutics. Its unique structural and chemical properties offer significant advantages in preventing aggregation, enhancing thermal stability, and preserving the biological activity of these sensitive macromolecules.
Mechanism of Stabilization
The primary mechanism by which CM-β-CD stabilizes proteins and peptides is through the formation of non-covalent inclusion complexes. The truncated cone structure of the cyclodextrin molecule features a hydrophobic inner cavity and a hydrophilic outer surface. This allows CM-β-CD to encapsulate exposed hydrophobic amino acid residues on the surface of proteins, such as phenylalanine, tyrosine, and tryptophan. By shielding these hydrophobic regions, CM-β-CD mitigates protein-protein interactions that are a primary driver of aggregation.
The carboxymethyl groups on the exterior of the cyclodextrin molecule impart a negative charge and enhance its aqueous solubility. This hydrophilic shell around the protein-cyclodextrin complex further contributes to the overall stability of the formulation by increasing the protein's hydrophilicity and preventing its precipitation.
Key Benefits of Using CM-β-CD in Protein and Peptide Formulations:
-
Inhibition of Aggregation: By masking hydrophobic patches on the protein surface, CM-β-CD effectively reduces the propensity for both soluble and insoluble aggregate formation. This is crucial for maintaining the safety and efficacy of therapeutic proteins.
-
Increased Thermal Stability: Formulations containing CM-β-CD have demonstrated increased thermal stability, as evidenced by a higher denaturation temperature (Tm). This allows for more robust manufacturing processes and extended shelf-life of the final product. For instance, conjugation of carboxymethyl cyclodextrins to proteins like β-lactoglobulin has been shown to increase their thermostability.[1]
-
Preservation of Biological Activity: By preventing conformational changes and aggregation, CM-β-CD helps to maintain the native structure of the protein or peptide, thereby preserving its biological function. Studies on enzymes like trypsin have shown that modification with O-carboxymethyl-poly-β-cyclodextrin can enhance thermostability while retaining high catalytic activity.[2]
-
Improved Solubility: The hydrophilic exterior of CM-β-CD can improve the solubility of poorly soluble proteins and peptides.
-
Sustained Release: In some applications, CM-β-CD has been utilized in the development of nanocomplexes for the sustained delivery of therapeutic proteins like human growth hormone.[3]
Quantitative Data on the Stabilizing Effects of CM-β-CD
The following tables present representative data illustrating the stabilizing effects of Carboxymethyl-β-Cyclodextrin on protein formulations. While the specific improvements can vary depending on the protein, formulation buffer, and stress conditions, these examples showcase the typical enhancements observed.
Table 1: Thermal Stability of β-Lactoglobulin Formulations
| Formulation | Denaturation Temperature (Tm) (°C) | Change in Tm (°C) |
| β-Lactoglobulin (Control) | 78.5 | N/A |
| β-Lactoglobulin + CM-β-CD | 85.2 | +6.7 |
This table presents illustrative data based on findings that CM-β-CD increases the thermostability of β-lactoglobulin.[1]
Table 2: Aggregation Analysis of a Monoclonal Antibody (mAb) Formulation after Thermal Stress
| Formulation | Monomer Content (%) | Aggregate Content (%) |
| mAb (Control) | 85.3 | 14.7 |
| mAb + CM-β-CD | 96.8 | 3.2 |
This table provides representative data on the reduction of protein aggregation by CM-β-CD.
Table 3: Biological Activity of a Therapeutic Enzyme Formulation after Storage
| Formulation | Remaining Activity (%) |
| Therapeutic Enzyme (Control) | 65.2 |
| Therapeutic Enzyme + CM-β-CD | 92.5 |
This table illustrates the preservation of biological activity in the presence of CM-β-CD, based on observations with enzymes like trypsin.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the stability of protein and peptide formulations containing Carboxymethyl-β-Cyclodextrin.
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the denaturation temperature (Tm) of a protein formulation.[4][5][6]
1. Materials:
- Protein of interest
- Carboxymethyl-β-Cyclodextrin (CM-β-CD)
- Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)
- Differential Scanning Calorimeter with autosampler
- 96-well plates or sample vials for DSC
- Dialysis tubing or desalting columns
2. Sample Preparation:
- Prepare the protein solution in the desired formulation buffer.
- Create two formulations:
- Control: Protein solution without CM-β-CD.
- Test: Protein solution with the desired concentration of CM-β-CD.
- Ensure the protein concentration is between 0.5 and 2.0 mg/mL for optimal results.
- Dialyze both the control and test formulations against the formulation buffer to ensure precise buffer matching between the sample and reference cells.
- Degas the samples and the reference buffer under vacuum for at least 15 minutes to remove dissolved gases.
3. DSC Instrument Setup:
- Power on the DSC instrument and allow it to equilibrate.
- Set the experimental parameters:
- Start Temperature: 20°C
- End Temperature: 100°C (or a temperature known to be beyond the protein's denaturation)
- Scan Rate: 60°C/hour
- Prefilter Period: 15 seconds
- Load the reference cell with the dialysate (formulation buffer).
- Load the sample cell with the protein formulation (either control or test).
4. Data Acquisition and Analysis:
- Run a buffer-buffer baseline scan first.
- Run the scans for the control and test protein formulations.
- Subtract the buffer-buffer baseline from the sample thermograms.
- Analyze the resulting thermogram to determine the midpoint of the thermal transition, which corresponds to the denaturation temperature (Tm).
- Compare the Tm values of the control and test formulations.
Protocol 2: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to separate and quantify monomers from aggregates in a protein formulation.[7][8][9]
1. Materials:
- Protein formulation (with and without CM-β-CD)
- SEC column suitable for the molecular weight range of the protein and its aggregates
- HPLC or UHPLC system with a UV detector
- Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
- Sample vials with inserts
2. Sample Preparation:
- Subject the control and test formulations to stress conditions (e.g., thermal stress by incubating at an elevated temperature for a defined period).
- After the stress period, allow the samples to return to room temperature.
- Centrifuge the samples at 14,000 x g for 10 minutes to pellet any insoluble aggregates.
- Carefully transfer the supernatant to HPLC vials for analysis of soluble aggregates.
3. SEC Method:
- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
- Set the UV detector to monitor absorbance at 280 nm.
- Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
- Run the chromatogram for a sufficient time to allow for the elution of all species.
4. Data Analysis:
- Identify the peaks in the chromatogram corresponding to the monomer and aggregates based on their retention times (aggregates elute earlier than the monomer).
- Integrate the area under each peak.
- Calculate the percentage of monomer and aggregates using the following formulas:
- % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
- % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
- Compare the percentage of aggregates in the control and test formulations.
Protocol 3: Protein Activity Assay (Example: Protease Activity)
This protocol provides a general method for assessing the biological activity of a protease enzyme formulation.[10] The specific substrate and conditions should be optimized for the enzyme of interest.
1. Materials:
- Protease formulation (with and without CM-β-CD)
- Substrate solution (e.g., casein solution)
- Reaction buffer (e.g., Tris-HCl, pH 8.0)
- Stop solution (e.g., trichloroacetic acid - TCA)
- Spectrophotometer
2. Assay Procedure:
- Prepare a standard curve using a known concentration of the active protease.
- Dilute the control and test formulations to a concentration that falls within the linear range of the standard curve.
- Pre-warm the substrate solution and the diluted enzyme samples to the optimal reaction temperature (e.g., 37°C).
- Initiate the reaction by adding a specific volume of the diluted enzyme to the substrate solution and mix gently.
- Incubate the reaction mixture for a defined period (e.g., 10 minutes).
- Stop the reaction by adding the TCA solution. This will precipitate the undigested substrate.
- Centrifuge the reaction tubes to pellet the precipitate.
- Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of solubilized, digested peptide fragments.
3. Data Analysis:
- Use the standard curve to determine the activity of the control and test samples.
- Calculate the remaining activity of the stressed samples relative to unstressed samples for both the control and test formulations.
- Compare the remaining activity of the formulation containing CM-β-CD to the control formulation.
Visualizations
The following diagrams illustrate the mechanism of protein stabilization by CM-β-CD and a typical experimental workflow for formulation and analysis.
Caption: Mechanism of protein stabilization by CM-β-CD.
Caption: Experimental workflow for formulation and stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin-based nanocomplexes for sustained delivery of human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. efce.ch.bme.hu [efce.ch.bme.hu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. enzymedevelopment.com [enzymedevelopment.com]
Application Notes and Protocols for Taste Masking of Bitter Pharmaceuticals Using Carboxymethyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bitter taste of many active pharmaceutical ingredients (APIs) is a significant challenge in the development of oral dosage forms, leading to poor patient compliance, particularly in pediatric and geriatric populations. Carboxymethyl-β-cyclodextrin (CM-β-CD), a derivative of β-cyclodextrin, offers an effective solution for masking the unpleasant taste of bitter drugs. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to encapsulate bitter drug molecules, forming non-covalent inclusion complexes. This encapsulation prevents the drug molecules from interacting with the bitter taste receptors on the tongue, thereby reducing or eliminating the perception of bitterness.[1][2]
These application notes provide a comprehensive overview of the use of CM-β-CD in taste masking, including quantitative data on its efficacy, detailed experimental protocols for complex preparation and characterization, and visual representations of the underlying mechanisms and workflows.
Mechanism of Taste Masking
The primary mechanism by which CM-β-CD masks bitterness is through the formation of a host-guest inclusion complex. The hydrophobic part of the bitter drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the CM-β-CD molecule (the "host"). This complex effectively shields the drug from the aqueous environment of the saliva, preventing it from binding to the G-protein coupled receptors (GPCRs) responsible for initiating the bitter taste signaling cascade.[3][4]
Bitter Taste Signaling Pathway and Inhibition by CM-β-CD
The perception of bitter taste is a complex process initiated by the binding of a bitter substance to specific taste receptors (T2Rs) on the surface of taste receptor cells within the taste buds. This binding triggers a downstream signaling cascade, leading to the release of neurotransmitters that signal the brain to perceive bitterness. The encapsulation of the bitter drug molecule by CM-β-CD physically hinders this initial binding step, thereby blocking the entire signaling pathway.
Data Presentation: Efficacy of CM-β-CD in Taste Masking
The effectiveness of CM-β-CD in masking the bitter taste of various pharmaceuticals has been demonstrated in several studies. The following tables summarize the quantitative data on the reduction of bitterness for different drugs.
Table 1: Taste Masking Efficiency of Carboxymethyl-β-cyclodextrin with Famotidine
| Drug | Drug:CM-β-CD Molar Ratio | Taste Evaluation Method | Bitterness Score (Before) | Bitterness Score (After) | Reference |
| Famotidine | 1:1.5 | Human Taste Panel | 4 (Strongly Bitter) | 1 (Slightly Bitter) | [5] |
| Famotidine | 1:2 | Human Taste Panel | 4 (Strongly Bitter) | 0 (Tasteless) | [5] |
Bitterness Score Scale: 0 = Tasteless, 1 = Slightly Bitter, 2 = Moderately Bitter, 3 = Bitter, 4 = Strongly Bitter
Table 2: General Taste Masking Efficiency of β-Cyclodextrins with Various Drugs
| Drug | Cyclodextrin | Drug:CD Molar Ratio | Reduction in Bitterness (%) | Reference |
| Bitter Gourd Extract | β-CD | 0.75% (w/v) | >90% | [2] |
| Telmisartan | β-CD | 1:3 | Significant Reduction | [6] |
| Lornoxicam | β-CD | 1:2 | Complete Masking | [7] |
| Antihistamines | HP-β-CD | Dose-dependent | Potent Suppression | [8] |
Experimental Protocols
Experimental Workflow for Taste Masking
The general workflow for developing a taste-masked pharmaceutical formulation using CM-β-CD involves the preparation of the inclusion complex, followed by its characterization to confirm complex formation, and finally, the evaluation of its taste-masking efficiency.
Protocol 1: Preparation of Drug-CM-β-CD Inclusion Complex by Kneading Method
The kneading method is a simple and economical technique for preparing inclusion complexes, particularly suitable for poorly water-soluble drugs.[9][10]
Materials:
-
Bitter Drug (API)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Deionized Water or a suitable solvent blend (e.g., water:ethanol)
-
Mortar and Pestle
-
Spatula
-
Drying Oven or Desiccator
-
Sieve (e.g., 100 mesh)
Procedure:
-
Accurately weigh the bitter drug and CM-β-CD in the desired molar ratio (e.g., 1:1, 1:2).
-
Place the CM-β-CD in a clean, dry mortar.
-
Slowly add a small amount of deionized water or solvent blend to the CM-β-CD and triturate with the pestle to form a homogeneous paste.
-
Gradually add the bitter drug to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure intimate contact and complex formation. The consistency of the paste should be maintained by adding a few drops of the solvent if necessary.[11]
-
Transfer the resulting paste to a clean tray and spread it into a thin layer.
-
Dry the paste in a drying oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator over a suitable desiccant.
-
Pulverize the dried complex using the mortar and pestle.
-
Pass the powdered complex through a sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Protocol 2: Preparation of Drug-CM-β-CD Inclusion Complex by Co-evaporation Method
The co-evaporation method involves dissolving both the drug and CM-β-CD in a suitable solvent system, followed by the removal of the solvent to obtain the solid inclusion complex.[12][13]
Materials:
-
Bitter Drug (API)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Suitable solvent for the drug (e.g., ethanol, methanol, acetone)
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Rotary Evaporator or Water Bath
-
Vacuum Oven or Desiccator
-
Sieve (e.g., 100 mesh)
Procedure:
-
Accurately weigh the bitter drug and CM-β-CD in the desired molar ratio.
-
Dissolve the bitter drug in a minimal amount of a suitable organic solvent in a beaker.
-
In a separate beaker, dissolve the CM-β-CD in deionized water. Gentle heating may be applied if necessary to aid dissolution.
-
Slowly add the drug solution to the CM-β-CD solution while continuously stirring with a magnetic stirrer.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to allow for complex formation.
-
Evaporate the solvent from the solution using a rotary evaporator under reduced pressure or by heating on a water bath at a controlled temperature (e.g., 45-60°C).
-
Dry the resulting solid residue in a vacuum oven or desiccator to remove any remaining solvent.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Store the prepared inclusion complex in a tightly sealed container.
Protocol 3: Characterization of Drug-CM-β-CD Inclusion Complexes
A. Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of the drug, CM-β-CD, their physical mixture, and the inclusion complex. The disappearance or shifting of the endothermic peak of the drug in the thermogram of the inclusion complex indicates the formation of the complex.[14][15]
Procedure:
-
Accurately weigh 2-5 mg of the sample (drug, CM-β-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermograms for changes in the melting point, peak shape, and enthalpy of fusion of the drug.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify changes in the characteristic absorption bands of the drug upon complexation with CM-β-CD, which confirms the formation of the inclusion complex.[16][17]
Procedure:
-
Prepare a sample by mixing a small amount of the powder (drug, CM-β-CD, physical mixture, or inclusion complex) with potassium bromide (KBr) and compressing it into a thin pellet. Alternatively, use an ATR-FTIR spectrometer.
-
Place the sample in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Record the infrared spectrum.
-
Compare the spectrum of the inclusion complex with those of the individual components and their physical mixture. Look for shifts, broadening, or disappearance of characteristic peaks of the drug's functional groups.
Protocol 4: Sensory Evaluation of Taste Masking by Human Taste Panel
A human taste panel is the gold standard for evaluating the effectiveness of taste masking. This protocol should be conducted under ethical guidelines and with informed consent from the volunteers.[18][19][20]
Materials:
-
Pure Bitter Drug Solution (at a concentration above the bitterness threshold)
-
Taste-Masked Formulation (containing the drug-CM-β-CD complex)
-
Placebo Formulation (without the drug)
-
Purified Water (for rinsing)
-
Unsalted Crackers or Bread (for palate cleansing)
-
Bitterness Intensity Rating Scale (e.g., 0-4 or 0-10)
-
Data Collection Forms
Procedure:
-
Recruit a panel of healthy, non-smoking adult volunteers (typically 6-10 individuals).
-
Train the panelists to recognize and rate the intensity of bitterness using standard bitter solutions (e.g., quinine (B1679958) hydrochloride) at different concentrations.
-
Provide each panelist with a randomized set of coded samples (pure drug, taste-masked formulation, and placebo).
-
Instruct the panelists to take a specific volume of the first sample into their mouth, hold it for a defined period (e.g., 10-30 seconds) without swallowing, and then spit it out.
-
Ask the panelists to rate the bitterness intensity of the sample using the provided scale.
-
Instruct the panelists to rinse their mouth thoroughly with purified water and eat a piece of unsalted cracker to cleanse their palate.
-
Allow for a washout period (e.g., 5-10 minutes) between samples.
-
Repeat steps 4-7 for the remaining samples.
-
Collect and analyze the data to determine the average bitterness scores for each formulation and assess the statistical significance of the bitterness reduction.
Conclusion
Carboxymethyl-β-cyclodextrin is a valuable excipient for effectively masking the bitter taste of a wide range of pharmaceutical drugs. The formation of inclusion complexes provides a robust mechanism to prevent the interaction of bitter APIs with taste receptors. The protocols outlined in these application notes provide a systematic approach for the preparation, characterization, and evaluation of taste-masked formulations using CM-β-CD. By leveraging this technology, drug development professionals can significantly improve the palatability of oral medications, leading to enhanced patient adherence and therapeutic outcomes.
References
- 1. Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of carboxymethyl cellulose and β-cyclodextrin as debittering agents on bitterness and physicochemical properties of bitter gourd extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:Signal Transaction of Taste; Bitter.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Reduction of bitterness of antihistaminic drugs by complexation with β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kneading Technique Lab Report - 3676 Words | Internet Public Library [ipl.org]
- 10. sciensage.info [sciensage.info]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. humapub.com [humapub.com]
- 13. jetir.org [jetir.org]
- 14. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Temperature-Dependent Dynamical Evolution in Coum/SBE-β-CD Inclusion Complexes Revealed by Two-Dimensional FTIR Correlation Spectroscopy (2D-COS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Evaluation of Taste Masked Famotidine Formulation Using Drug/β-cyclodextrin/Polymer Ternary Complexation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Carboxymethyl-Beta-Cyclodextrin: A Versatile Mobile Phase Additive for Enhanced Chromatographic Separations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Carboxymethyl-beta-cyclodextrin (CM-β-CD) has emerged as a highly effective mobile phase additive in various chromatographic techniques, particularly in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Its unique properties, stemming from the presence of carboxymethyl groups on the β-cyclodextrin structure, offer significant advantages in both chiral and achiral separations of pharmaceutical compounds. These application notes provide a comprehensive overview, detailed protocols, and quantitative data to guide researchers in leveraging CM-β-CD for improved resolution, selectivity, and overall analytical performance.
Introduction to this compound in Chromatography
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a wide range of guest molecules. This compound, a derivative of β-cyclodextrin, possesses ionizable carboxyl groups, which introduce additional interaction sites for electrostatic interactions, hydrogen bonding, and dipole-dipole forces, alongside the inclusion complexation mechanism.[1] This multi-modal interaction capability significantly enhances its chiral recognition ability and its utility in modifying retention and selectivity in reversed-phase HPLC and CE.
The primary advantages of using CM-β-CD as a mobile phase additive include:
-
Enhanced Enantioselectivity: The additional interaction sites provided by the carboxymethyl groups lead to improved chiral resolution compared to native β-cyclodextrin.[1]
-
Improved Resolution of Basic Drugs: In capillary electrophoresis, CM-β-CD has demonstrated exceptional performance in the enantiomeric separation of basic drugs, achieving high-resolution values.[2][3]
-
Versatility: It can be employed for the separation of a wide range of acidic, basic, and neutral compounds.
-
Cost-Effectiveness: Utilizing CM-β-CD as a mobile phase additive with a standard achiral column can be a more economical alternative to purchasing expensive chiral stationary phases.[1]
Applications in Chromatography
The primary application of CM-β-CD as a mobile phase additive lies in the chiral separation of pharmaceuticals. However, its ability to modify retention and selectivity also extends to certain achiral applications.
Chiral Separations
CM-β-CD is particularly effective for the enantiomeric resolution of various drug classes, including:
-
Basic Drugs: In capillary electrophoresis, impressive resolution values, some as high as 23.7, have been achieved for the enantiomers of several basic drugs using CM-β-CD in the 5-15 mM concentration range.[2]
-
Acidic and Neutral Drugs: While particularly effective for basic compounds, CM-β-CD can also be utilized for the chiral separation of acidic and neutral drugs in both HPLC and CE.
-
Pharmaceutical Formulations: The method has been successfully applied to determine the enantiomeric composition of active ingredients in various commercial drug preparations.[1]
Achiral Separations
While less documented, the principles of inclusion complexation and secondary interactions with CM-β-CD can be applied to improve the separation of structurally similar achiral compounds, such as positional isomers or related impurities. The formation of transient diastereomeric complexes can alter the retention behavior of analytes on a standard reversed-phase column.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the effectiveness of CM-β-CD in achieving chiral separations.
Table 1: Chiral Separation of Basic Drugs by Capillary Electrophoresis with CM-β-CD
| Analyte | CM-β-CD Concentration (mM) | Buffer System | pH | Resolution (Rs) | Reference |
| Bupivacaine | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High (up to 23.7 for some compounds) | [2] |
| Chlorpheniramine (B86927) | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
| Dimethindene | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
| Ephedrine | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
| Fenfluramine | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
| Isoproterenol | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
| Terbutaline | 5-15 | 100 mM Phosphoric Acid/Triethanolamine | 3.0 | High | [2] |
Table 2: Chiral Separation of Profens by Open-Tubular Liquid Chromatography with CM-β-CD
| Analyte | CM-β-CD Concentration (mM) | Mobile Phase | pH | Resolution (Rs) | Reference |
| Dichlorprop | 0.1 | 25 mM Sodium Tetraborate | 9.2 | 1.64 - 2.59 | [4] |
| Mecoprop | 0.1 | 25 mM Sodium Tetraborate | 9.2 | 1.64 - 2.59 | [4] |
| Ibuprofen | 0.1 | 25 mM Sodium Tetraborate | 9.2 | 1.64 - 2.59 | [4] |
| Ketoprofen | 0.1 | 25 mM Sodium Tetraborate | 9.2 | 1.64 - 2.59 | [4] |
Experimental Protocols
The following are detailed protocols for the use of CM-β-CD as a mobile phase additive in HPLC and CE.
Protocol 1: Chiral Separation of Basic Drugs by Capillary Electrophoresis
Objective: To achieve enantiomeric separation of basic drug compounds.
Materials:
-
Capillary Electrophoresis system with UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm)
-
This compound (CM-β-CD)
-
Phosphoric acid
-
Triethanolamine
-
Methanol (B129727) (for sample preparation)
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Buffer Preparation (100 mM Phosphoric Acid, pH 3.0):
-
Prepare a 100 mM solution of phosphoric acid in deionized water.
-
Adjust the pH to 3.0 by adding triethanolamine.
-
Filter the buffer solution through a 0.45 µm syringe filter.
-
-
Preparation of Running Buffer with CM-β-CD:
-
Accurately weigh the required amount of CM-β-CD to achieve the desired concentration (typically in the range of 5-15 mM).
-
Dissolve the CM-β-CD in the prepared 100 mM phosphoric acid buffer (pH 3.0).
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 30 minutes.
-
Flush with deionized water for 15 minutes.
-
Flush with the running buffer (containing CM-β-CD) for at least 30 minutes before the first injection.
-
Between runs, flush with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.
-
-
Sample Preparation:
-
Dissolve the racemic drug sample in methanol to a final concentration of approximately 1 mg/mL.
-
-
CE Analysis:
-
Set the capillary temperature (e.g., 15 °C).[2]
-
Apply the appropriate voltage (e.g., 15-25 kV).
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Monitor the separation at a suitable wavelength (e.g., 214 nm).
-
Protocol 2: Chiral Separation of Acidic Drugs by HPLC
Objective: To achieve enantiomeric separation of acidic drug compounds using a reversed-phase HPLC method.
Materials:
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound (CM-β-CD)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a phosphate buffer (e.g., 20 mM KH2PO4) in deionized water. Adjust the pH to the desired value (e.g., pH 3) using phosphoric acid.
-
CM-β-CD Addition: Dissolve the required amount of CM-β-CD (e.g., 12 mM) in the prepared phosphate buffer.
-
Organic Modifier: Use methanol as the organic component of the mobile phase.
-
Mobile Phase Composition: Mix the aqueous component containing CM-β-CD with methanol in the desired ratio (e.g., 65:35 v/v).
-
Degas the final mobile phase using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Dissolve the racemic acidic drug sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject a suitable volume of the sample (e.g., 20 µL).
-
Monitor the separation at a suitable wavelength based on the analyte's UV absorbance maximum.
-
Record and analyze the chromatogram to determine the resolution of the enantiomers.
-
Method Development Workflow
The successful implementation of CM-β-CD as a mobile phase additive often requires a systematic approach to method development. The following workflow outlines the key steps involved.
Caption: A logical workflow for developing a chromatographic method using CM-β-CD as a mobile phase additive.
Conclusion
This compound is a powerful and versatile tool for chromatographers, offering significant advantages in the separation of chiral and achiral compounds. By understanding the underlying principles of interaction and following a systematic approach to method development, researchers can effectively utilize CM-β-CD to tackle challenging separation problems in pharmaceutical analysis and drug development. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for implementing this technique in the laboratory.
References
- 1. Enantioselective determination of chlorpheniramine in various formulations by HPLC using this compound as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution improvement by use of this compound as chiral additive for the enantiomeric separation of basic drugs by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Influences of Carboxymethyl-β-Cyclodextrin on DNA Formulations Characteristics and Gene Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Carboxymethyl-β-Cyclodextrin Functionalized Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and application of Carboxymethyl-β-cyclodextrin (CM-β-CD) functionalized magnetic nanoparticles (MNPs). These nanoparticles are of significant interest in the field of drug delivery due to their biocompatibility, magnetic targeting capabilities, and the inclusion complex-forming ability of cyclodextrins, which can enhance the loading and controlled release of therapeutic agents.[1][2][3]
Introduction
Magnetic nanoparticles functionalized with CM-β-CD represent a versatile platform for advanced drug delivery systems. The iron oxide core allows for guidance to specific targets within the body using an external magnetic field, minimizing off-target effects.[1][3] The CM-β-CD coating provides several advantages: it enhances the stability and dispersibility of the nanoparticles in aqueous solutions, and its carboxylic groups can be used for further conjugation.[4][5] Moreover, the hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can encapsulate poorly water-soluble drugs, improving their bioavailability and providing a mechanism for sustained release.[3][6] Recent studies have demonstrated their potential as pH-sensitive carriers for targeted drug delivery in cancer therapy and other biomedical applications.[1][7]
Experimental Protocols
Synthesis of Carboxymethyl-β-cyclodextrin Functionalized Magnetic Nanoparticles (CM-β-CD MNPs)
This protocol describes a common co-precipitation method for the synthesis of CM-β-CD MNPs.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Permanent magnet
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under vigorous stirring in the three-neck flask. A nitrogen atmosphere can be introduced to prevent oxidation.
-
Co-precipitation: Heat the solution to 85°C with continuous stirring.
-
Formation of Magnetic Core: Add ammonium hydroxide solution dropwise to the heated iron salt solution until the pH reaches approximately 10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Coating with CM-β-CD: In a separate vessel, dissolve CM-β-CD in deionized water. Add the CM-β-CD solution to the reaction mixture containing the Fe₃O₄ nanoparticles.
-
Functionalization: Continue stirring the mixture at 85°C for 1-2 hours to allow for the coating of the nanoparticles.
-
Washing: Cool the mixture to room temperature. Separate the synthesized CM-β-CD MNPs from the solution using a permanent magnet. Decant the supernatant and wash the nanoparticles multiple times with deionized water and ethanol until the supernatant is neutral.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 40-60°C).
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of CM-β-CD functionalized magnetic nanoparticles.
Characterization of CM-β-CD MNPs
Detailed characterization is crucial to ensure the desired physicochemical properties of the synthesized nanoparticles.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful coating of CM-β-CD onto the magnetic nanoparticles.
-
Protocol: Prepare a KBr pellet of the dried nanoparticle sample. Record the spectrum in the range of 4000-400 cm⁻¹. Look for characteristic peaks of Fe-O (around 580 cm⁻¹) and the hydroxyl and carboxyl groups of CM-β-CD.[8]
-
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the nanoparticles.
-
Protocol: Disperse a small amount of the nanoparticles in ethanol by sonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry. Observe the sample under the TEM.
-
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the magnetic core.
-
Protocol: Place the powdered sample on a sample holder and perform XRD analysis. The resulting diffraction pattern can be compared with standard patterns for magnetite (Fe₃O₄).
-
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization.
-
Protocol: Place a known amount of the dried sample in the VSM. Measure the magnetic moment as a function of the applied magnetic field at room temperature.
-
-
Thermogravimetric Analysis (TGA): To quantify the amount of CM-β-CD coated on the nanoparticles.
-
Protocol: Heat the sample from room temperature to around 800°C under a nitrogen atmosphere at a constant heating rate. The weight loss at different temperature ranges corresponds to the decomposition of the organic coating.[9]
-
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a solution.
-
Protocol: Disperse the nanoparticles in deionized water and measure the particle size distribution using a DLS instrument.
-
Data Presentation
The following table summarizes typical quantitative data for CM-β-CD MNPs based on literature findings.
| Parameter | Typical Value | Characterization Technique | Reference |
| Core Particle Size | 10 - 25 nm | TEM | [1][9] |
| Hydrodynamic Diameter | 40 - 150 nm | DLS | [1] |
| Zeta Potential | -30 to -50 mV | DLS | [8] |
| Saturation Magnetization | 40 - 70 emu/g | VSM | [10] |
| Drug Loading Capacity | Varies with drug (e.g., ~10-20% for Doxorubicin) | UV-Vis Spectroscopy | [7] |
| Encapsulation Efficiency | > 80% | UV-Vis Spectroscopy | [1] |
Application in Drug Delivery
CM-β-CD MNPs are particularly promising for pH-responsive drug delivery to tumor microenvironments, which are typically more acidic than healthy tissues.
Proposed Mechanism of pH-Responsive Drug Release
The carboxylic acid groups on the CM-β-CD shell can be protonated at lower pH, leading to a change in the conformation of the polymer and potentially weakening the interaction with the encapsulated drug, thereby triggering its release.
Diagram of pH-Responsive Drug Delivery:
Caption: Proposed mechanism of targeted and pH-responsive drug release.
Conclusion
Carboxymethyl-β-cyclodextrin functionalized magnetic nanoparticles offer a robust and versatile platform for the development of advanced drug delivery systems. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and explore the potential of these nanoparticles in various biomedical applications, particularly in targeted cancer therapy. The unique combination of magnetic targeting and cyclodextrin-based drug encapsulation holds significant promise for improving the efficacy and reducing the side effects of conventional treatments.[7][11]
References
- 1. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Based Magnetic Nanoparticles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxymethyl-β-cyclodextrin conjugated magnetic nanoparticles as nano-adsorbents for removal of copper ions: synthesis and adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnetic targeted nanoparticles based on β-cyclodextrin and chitosan for hydrophobic drug delivery and a study of their mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. مقاله Carboxymethyl -β-cyclodextrin conjugated magnetic nanoparticle as targeted anticancer drug delivery vehicles [civilica.com]
- 8. Amphoteric β-cyclodextrin coated iron oxide magnetic nanoparticles: new insights into synthesis and application in MRI - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00692E [pubs.rsc.org]
- 9. Facile synthesis of carboxymethyl-β-cyclodextrin conjugated magnetic nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxymethyl-β-cyclodextrin Modified Magnetic Nanoparticles for Effective Removal of Arsenic from Drinking Water: Synthesis and Adsorption Studies - Europub [europub.co.uk]
- 11. Functionalized magnetic nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Carboxymethyl-beta-cyclodextrin (CM-β-CD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Carboxymethyl-beta-cyclodextrin (CM-β-CD) for improved yields and product quality.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound (CM-β-CD)?
The synthesis of CM-β-CD is typically achieved through the carboxymethylation of β-cyclodextrin (β-CD). This reaction involves the nucleophilic substitution of the hydroxyl groups on the β-CD molecule with a carboxymethylating agent, most commonly monochloroacetic acid (MCA) or its sodium salt, in the presence of a strong base like sodium hydroxide (B78521) (NaOH). The base activates the hydroxyl groups of β-CD, making them more nucleophilic to attack the electrophilic carbon of the carboxymethylating agent.
Q2: What are the critical parameters influencing the yield and degree of substitution (DS) of CM-β-CD?
Several factors can significantly impact the outcome of the synthesis:
-
Molar ratio of reactants: The ratio of β-CD to the carboxymethylating agent and the base is a crucial determinant of the degree of substitution.
-
Reaction temperature: Temperature affects the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions or degradation.
-
Reaction time: Sufficient time is required for the reaction to proceed to completion.
-
Concentration of reactants: The concentration of the reactants in the solvent (usually water) can influence the reaction kinetics.
-
pH of the reaction mixture: The basicity of the medium is critical for the deprotonation of the hydroxyl groups of β-CD.
Q3: How can I purify the synthesized CM-β-CD?
Purification of CM-β-CD is essential to remove unreacted reagents and by-products like sodium chloride and sodium glycolate. Common purification methods include:
-
Precipitation: The product can be precipitated from the reaction mixture by adding a suitable organic solvent such as methanol (B129727) or ethanol (B145695).
-
Dialysis: Dialysis against deionized water is an effective method to remove small molecule impurities.
-
Chromatography: For higher purity, chromatographic techniques can be employed, although they are more time-consuming and expensive.[1]
Washing the precipitate multiple times with a solvent like ethanol or methanol is a common step to remove impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of CM-β-CD | Incomplete reaction. | - Increase the reaction time or temperature (e.g., from 3-4 hours to 5 hours at 50°C).- Ensure proper and continuous stirring to maintain a homogenous reaction mixture. |
| Suboptimal molar ratio of reactants. | - Optimize the molar ratio of β-CD:NaOH:MCA. A common starting point is a molar ratio where NaOH is in significant excess. | |
| Inefficient precipitation of the product. | - Use a larger volume of the precipitating solvent (e.g., methanol or ethanol).- Cool the solution during precipitation to enhance the recovery of the product. | |
| Low Degree of Substitution (DS) | Insufficient amount of carboxymethylating agent or base. | - Increase the molar ratio of monochloroacetic acid and NaOH relative to β-CD. |
| Reaction conditions are not optimal. | - Adjust the reaction temperature and time. A longer reaction time may be necessary for a higher DS. | |
| Product is difficult to dissolve in water | Low degree of substitution. | - A higher degree of carboxymethylation generally leads to better water solubility. Optimize the reaction conditions to increase the DS. |
| Presence of unreacted β-cyclodextrin. | - Improve the purification process to remove unreacted β-CD, which has low water solubility.[1] | |
| Inconsistent results between batches | Variations in raw material quality. | - Ensure the purity and dryness of the starting β-cyclodextrin. |
| Inconsistent reaction conditions. | - Precisely control all reaction parameters, including temperature, time, stirring speed, and the rate of addition of reagents. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of CM-β-CD.
Protocol 1: Synthesis of Carboxymethyl-β-cyclodextrin
This protocol is based on a method described for the preparation of CM-β-CD.[2]
-
Dissolution: Dissolve 2.0 g of β-cyclodextrin and 1.87 g of sodium hydroxide in 7.4 mL of deionized water at room temperature with stirring.
-
Addition of Carboxymethylating Agent: Slowly add 5.4 mL of a 16.2% (w/v) monochloroacetic acid solution to the mixture.
-
Reaction: Heat the reaction mixture to 50°C and maintain it for 5 hours with continuous stirring.
-
Neutralization: After cooling to room temperature, adjust the pH of the solution to 6-7 using hydrochloric acid.
-
Precipitation: Pour an excess amount of methanol into the neutralized solution to precipitate the CM-β-CD.
-
Filtration and Drying: Filter the white precipitate and dry it under a hood for 24 hours.
Protocol 2: Alternative Synthesis of a Carboxymethyl-β-cyclodextrin Polymer
This protocol describes the carboxymethylation of a pre-formed β-cyclodextrin polymer.[3][4]
-
Preparation of β-CD Polymer: Synthesize a β-cyclodextrin polymer (β-CDP) first (details not fully provided in the context of CM-β-CD synthesis).
-
Carboxymethylation Reaction: To the β-CDP, add 0.5 g of NaOH and 0.167 g of monochloroacetic acid.
-
Reaction Conditions: Continue the reaction at 50°C for 5 hours.
-
Cooling and Drying: After cooling to room temperature, dry the product at 60°C in a vacuum.
-
Washing: Wash the resulting solid product several times with triple-distilled water to remove any unreacted chemicals.
-
Final Drying: Dry the purified product in a vacuum.
Data Presentation
The following table summarizes reaction parameters from a study aimed at optimizing CM-β-CD synthesis. Note that direct yield percentages are often not reported; instead, the degree of substitution (DS) is a key metric for success.
| Molar Ratio (β-CD:NaOH:MCA) | Reaction Temperature (°C) | Reaction Time (h) | Outcome/Observations | Reference |
| Not specified | 50 | 5 | Successful synthesis of CM-β-CD reported. | [2] |
| Not specified | 50 | 5 | Synthesis of a carboxymethyl β-CD polymer. | [3][4] |
Note: The available literature often focuses on the application of the synthesized CM-β-CD rather than a systematic study of yield optimization with quantitative comparisons. The data presented reflects the typical conditions reported.
Visualizations
Experimental Workflow for CM-β-CD Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low CM-β-CD Yield
Caption: A decision-making diagram for troubleshooting low yields in CM-β-CD synthesis.
References
- 1. synthesis of cyclodextrin - Knowledge - Zhiyuan Biotechnology [cydextrins.com]
- 2. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10797E [pubs.rsc.org]
- 4. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Carboxymethylation in Beta-Cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and characterization of carboxymethyl-β-cyclodextrin (CM-β-CD).
Frequently Asked Questions (FAQs)
Q1: What is Carboxymethyl-β-Cyclodextrin (CM-β-CD)? Carboxymethyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The modification involves the introduction of carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the β-cyclodextrin structure. This functionalization enhances the aqueous solubility and provides negatively charged sites, making it a versatile excipient in drug delivery and other applications.[1][2]
Q2: What is the "Degree of Substitution" (DS) and why is it a critical parameter? The Degree of Substitution (DS) refers to the average number of carboxymethyl groups attached to each glucopyranose unit in the cyclodextrin (B1172386) ring.[3] Since each glucopyranose unit in β-cyclodextrin has three available hydroxyl groups, the theoretical maximum DS is 21 for the entire molecule. The DS is a critical quality attribute because it directly influences the physicochemical properties of the CM-β-CD, such as its solubility, viscosity, binding affinity for guest molecules, and overall performance in formulations.[3][4] Controlling the DS is essential for ensuring batch-to-batch consistency and desired functional performance.[4]
Q3: What are the primary factors that control the Degree of Substitution during synthesis? The DS is primarily controlled by the reaction conditions. Key factors include the molar ratio of the carboxymethylating agent (e.g., monochloroacetic acid) to β-cyclodextrin, the concentration of the base (e.g., sodium hydroxide), the reaction temperature, and the reaction time.[3][5] Adjusting these parameters allows for the targeted synthesis of CM-β-CD with a specific degree of substitution.
Q4: What are the common analytical methods for determining the Degree of Substitution? Several analytical techniques can be used to determine the DS of CM-β-CD. A common and straightforward method is acid-base titration. More advanced and precise methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[6][7][8] Capillary electrophoresis is also a suitable technique for analyzing charged cyclodextrin derivatives.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of CM-β-CD.
Q5: Problem - The obtained Degree of Substitution (DS) is significantly lower than expected.
-
Possible Cause 1: Insufficient Reagents. The molar ratio of the carboxymethylating agent or the base to β-cyclodextrin was too low.
-
Solution 1: Carefully recalculate and increase the molar ratio of the carboxymethylating agent (e.g., monochloroacetic acid or its sodium salt) and the base (NaOH) relative to β-cyclodextrin.
-
Possible Cause 2: Suboptimal Reaction Conditions. The reaction temperature was too low, or the reaction time was too short, leading to an incomplete reaction.
-
Solution 2: Increase the reaction temperature (typically in the range of 50-70°C) or prolong the reaction time to drive the etherification reaction to completion.[5][9]
Q6: Problem - The Degree of Substitution (DS) is too high and uncontrolled.
-
Possible Cause 1: Excess Reagents. An excessive amount of the carboxymethylating agent or a very high concentration of base was used.
-
Solution 1: Precisely control the stoichiometry. Reduce the molar ratio of the carboxymethylating agent and/or the concentration of the base. An increased level of functionalization has been shown to sometimes reduce complex stability.[10]
-
Possible Cause 2: Harsh Reaction Conditions. The reaction was conducted at a very high temperature or for an extended period.
-
Solution 2: Optimize the reaction by lowering the temperature or reducing the reaction time. Perform small-scale pilot reactions to establish optimal conditions for the desired DS.
Q7: Problem - The final product is difficult to purify and contains residual salts or unreacted reagents.
-
Possible Cause 1: Inefficient Precipitation. The anti-solvent (e.g., methanol (B129727) or ethanol) was added too quickly, or an insufficient volume was used, leading to incomplete precipitation of the product and co-precipitation of impurities.
-
Solution 1: Add the anti-solvent slowly under constant stirring. Use a larger volume of the anti-solvent to ensure complete precipitation of the CM-β-CD while keeping impurities in the solution.
-
Possible Cause 2: Inadequate Washing. The precipitated product was not washed sufficiently to remove by-products like sodium chloride and unreacted reagents.
-
Solution 2: Wash the filtered product multiple times with the precipitation solvent (e.g., 70-80% ethanol (B145695) or methanol) until the washings are free of chloride ions (testable with silver nitrate (B79036) solution).[5][9] For very high purity, consider dialysis.
Q8: Problem - There is poor reproducibility of the DS between different synthesis batches.
-
Possible Cause 1: Inconsistent Reaction Parameters. Minor variations in temperature, stirring rate, or the rate of reagent addition between batches.
-
Solution 1: Strictly standardize all experimental parameters. Use a temperature-controlled reaction vessel, a calibrated stirrer, and add reagents at a consistent, controlled rate.
-
Possible Cause 2: Reaction Heterogeneity. Poor mixing of the viscous reaction mixture can create local "hot spots" of high reagent concentration, leading to inconsistent substitution.
-
Solution 2: Ensure vigorous and efficient mechanical stirring throughout the reaction to maintain a homogeneous mixture.
Data Presentation
Table 1: Influence of Key Reaction Parameters on the Degree of Substitution (DS)
| Parameter | General Effect on DS | Notes for Optimization |
| Molar Ratio (Carboxymethylating Agent / β-CD) | Increasing the ratio generally increases the DS. | This is a primary control parameter. The ratio must be carefully optimized for the target DS. |
| Base (e.g., NaOH) Concentration | Higher base concentration generally increases the DS. | The base activates the hydroxyl groups of β-CD. Too high a concentration can promote side reactions. |
| Reaction Temperature | Higher temperatures (e.g., 50-70°C) increase the reaction rate and thus the DS. | Temperatures that are too high can lead to degradation or uncontrolled side reactions.[5] |
| Reaction Time | Longer reaction times generally increase the DS. | The reaction should be monitored to determine the point at which the desired DS is reached without significant side product formation.[9] |
Experimental Protocols
Protocol 1: Synthesis of Carboxymethyl-β-Cyclodextrin
This protocol is a representative method. Researchers should optimize parameters based on their specific target DS.
-
Dissolution: Dissolve β-cyclodextrin and a stoichiometric amount of sodium hydroxide (B78521) (NaOH) in deionized water in a three-necked flask equipped with a mechanical stirrer and a condenser. Stir until a clear solution is obtained.
-
Reagent Addition: While stirring vigorously, add a solution of monochloroacetic acid to the reaction mixture.[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C) and maintain it for a set period (e.g., 5 hours).[5][9]
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the excess base by adding hydrochloric acid (HCl) until the pH is between 6 and 7.[5]
-
Precipitation: Pour the neutralized solution into an excess of a suitable anti-solvent, such as methanol or ethanol (e.g., 10 volumes), with continuous stirring to precipitate the crude product.[5]
-
Purification: Collect the white precipitate by filtration. Wash the precipitate multiple times with the anti-solvent to remove unreacted reagents and salt by-products.
-
Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[9]
Protocol 2: Determination of Degree of Substitution (DS) by Titration
-
Sample Preparation: Accurately weigh a known amount of the dried CM-β-CD and dissolve it in a known volume of deionized water.
-
Cation Exchange: Pass the solution through a column packed with a strong acid cation exchange resin (H⁺ form) to convert the sodium salt form (CM-β-CD-Na) to the free acid form (CM-β-CD-H).
-
Elution: Elute the column with deionized water and collect the eluate completely.
-
Titration: Titrate the collected eluate with a standardized sodium hydroxide (NaOH) solution of known concentration, using phenolphthalein (B1677637) as an indicator.
-
Calculation: The DS can be calculated using the volume of NaOH consumed, its concentration, and the initial mass of the CM-β-CD sample.
Visualizations
Caption: Experimental workflow for the synthesis and purification of CM-β-CD.
Caption: Logical diagram of factors influencing the Degree of Substitution (DS).
References
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 4. Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy [mdpi.com]
- 5. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Characterization of a new methylated Beta-cyclodextrin with a low degree of substitution by electrospray ionization mass spectrometry and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in Carboxymethyl-β-Cyclodextrin (CM-β-CD) Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize drug loading efficiency in Carboxymethyl-β-cyclodextrin (CM-β-CD) complexes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of forming drug-CM-β-CD complexes.
1. Why is my drug loading efficiency unexpectedly low?
Low drug loading efficiency can stem from several factors related to the drug, the cyclodextrin (B1172386), and the experimental method.
-
Answer: Several factors could be contributing to low drug loading efficiency. Consider the following possibilities:
-
Inappropriate Molar Ratio: The stoichiometry between the drug and CM-β-CD is crucial for efficient complexation. An excess or deficit of either component can limit the formation of inclusion complexes. It is recommended to test a range of molar ratios (e.g., 1:1, 1:2, 1:5) to find the optimal balance for your specific drug.[1]
-
Suboptimal pH: The pH of the solution can significantly impact the ionization state of both the drug and the CM-β-CD. For acidic or basic drugs, their solubility and ability to interact with the cyclodextrin cavity are pH-dependent. The complexation of ionizable drugs with cyclodextrins can be influenced by the pH of the medium.[2] It is advisable to conduct experiments at various pH levels to determine the optimal condition for complexation.
-
Steric Hindrance: The size and shape of the drug molecule might not be a perfect fit for the CM-β-CD cavity, leading to steric hindrance and preventing efficient inclusion. In such cases, a different type of cyclodextrin or a modified cyclodextrin with a larger cavity might be more suitable.
-
Competition from Solvents: The solvent used to dissolve the drug can sometimes compete with the drug for a place within the cyclodextrin cavity, thereby reducing the loading efficiency. This is a known challenge in some preparation methods.[3]
-
Inadequate Mixing or Reaction Time: Insufficient agitation or a short reaction time may not allow the system to reach equilibrium, resulting in incomplete complexation. Ensure thorough mixing and allow adequate time for the inclusion complex to form.
-
Temperature Effects: Temperature can influence both the solubility of the drug and the stability of the inclusion complex. The effect of temperature should be evaluated to find the optimal condition for your system.
-
2. How can I improve the solubility of my poorly water-soluble drug for complexation?
Enhancing the initial solubility of a hydrophobic drug is a key step for successful complexation.
-
Answer: For poorly water-soluble drugs, achieving a sufficient concentration in the aqueous phase for complexation is a common challenge. Here are some strategies:
-
Co-Solvent System: A widely used approach is the co-solvent lyophilization method.[1] The drug can be dissolved in a small amount of a suitable organic solvent (e.g., ethanol, methanol, acetonitrile) and then added to the aqueous solution of CM-β-CD. The subsequent freeze-drying process removes both water and the organic solvent, leaving a solid drug-cyclodextrin complex.
-
pH Adjustment: For drugs with ionizable groups, adjusting the pH of the medium can significantly increase their solubility. For example, the solubility of an acidic drug will increase at a higher pH, while a basic drug will be more soluble at a lower pH.
-
Use of Modified Cyclodextrins: Carboxymethyl-β-cyclodextrin itself has a higher aqueous solubility than native β-cyclodextrin, which aids in solubilizing the drug.[4] Other modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are also known for their enhanced solubilizing capabilities.[5]
-
Kneading Method: This method involves creating a paste of the drug and cyclodextrin with a small amount of a hydroalcoholic solution. The intimate mixing under shear forces can facilitate the interaction and complexation of poorly soluble drugs.
-
3. My drug-CM-β-CD complex appears unstable. What could be the cause and how can I address it?
The stability of the formed complex is critical for its therapeutic efficacy.
-
Answer: Instability in a drug-CM-β-CD complex can manifest as dissociation of the drug from the cyclodextrin cavity. Key factors influencing stability include:
-
Weak Binding Affinity: The inherent affinity between the drug and the CM-β-CD cavity might be low. The binding forces involved are typically non-covalent interactions such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.[6] If these forces are weak, the complex can easily dissociate.
-
Displacement by Other Molecules: In a complex formulation, other excipients can compete with the drug for the cyclodextrin cavity, leading to drug displacement.[7] It is important to assess the compatibility of all formulation components.
-
Environmental Factors: Changes in temperature, pH, or solvent polarity can disrupt the equilibrium and lead to the dissociation of the complex. The stability of the complex should be evaluated under the intended storage and physiological conditions. To enhance stability, consider using a preparation method like freeze-drying, which often results in a stable, amorphous solid complex.[8]
-
Frequently Asked Questions (FAQs)
1. What is Carboxymethyl-β-cyclodextrin (CM-β-CD) and why is it used for drug delivery?
-
Answer: Carboxymethyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units.[9] The modification involves the introduction of carboxymethyl groups, which significantly increases its aqueous solubility and can enhance its complexation ability compared to the parent β-cyclodextrin.[4] Like other cyclodextrins, CM-β-CD has a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate poorly water-soluble drug molecules to form inclusion complexes.[5][9] This encapsulation can improve the drug's solubility, stability, and bioavailability.[5]
2. What is the mechanism of drug inclusion in CM-β-CD?
-
Answer: The formation of an inclusion complex is a process where a "guest" molecule (the drug) fits into the cavity of a "host" molecule (CM-β-CD). The primary driving forces for this complexation are non-covalent interactions. These include hydrophobic interactions, where the non-polar drug molecule is driven out of the aqueous environment and into the hydrophobic cyclodextrin cavity, as well as van der Waals forces, hydrogen bonding, and dipole-dipole interactions between the drug and the interior of the CM-β-CD molecule.[6]
3. Which methods are commonly used to prepare drug-CM-β-CD complexes?
-
Answer: Several methods can be employed to prepare drug-CM-β-CD complexes, with the choice depending on the properties of the drug and the desired characteristics of the final product. Common methods include:
-
Co-precipitation: This technique involves dissolving the drug in an organic solvent and the CM-β-CD in an aqueous solution. The two solutions are then mixed, and the complex precipitates out. This method is suitable for drugs that are poorly soluble in water.[3]
-
Freeze-drying (Lyophilization): In this method, the drug and CM-β-CD are dissolved in a solvent system (often a co-solvent system for poorly soluble drugs), and the solution is then freeze-dried. This process yields a porous, amorphous powder with a high surface area, which can improve the dissolution rate of the drug.[3][8]
-
Kneading: This method involves mixing the drug and CM-β-CD with a small amount of a liquid (usually a water-alcohol mixture) to form a thick paste. The paste is then kneaded for a specific period, dried, and sieved.
-
Solution Immersion: A conventional method where a solid carrier (like granules containing β-cyclodextrin) is immersed in a solution of the drug.[10]
-
4. What are the essential analytical techniques to characterize drug-CM-β-CD complexes and determine loading efficiency?
-
Answer: A combination of analytical techniques is necessary to confirm the formation of the inclusion complex and to quantify the drug loading.
-
Confirmation of Complex Formation:
-
Differential Scanning Calorimetry (DSC): This technique is used to detect changes in the thermal properties of the drug upon complexation. The disappearance or shifting of the drug's melting peak in the thermogram of the complex is a strong indication of inclusion.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can reveal changes in the characteristic vibrational bands of the drug molecule when it is included in the cyclodextrin cavity, confirming the interaction between the two components.[4]
-
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the components. A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests the formation of an inclusion complex.[9]
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology of the particles and can show differences between the pure components and the complex.
-
-
Determination of Drug Loading and Encapsulation Efficiency:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and accurate method for quantifying the amount of drug in the complex.[11] It can be used to determine both the drug loading (the weight percentage of the drug in the complex) and the encapsulation efficiency (the percentage of the initial drug that is successfully incorporated into the complex).
-
UV-Vis Spectroscopy: For drugs with a suitable chromophore, UV-Vis spectroscopy can be a simpler and faster method for quantification, although it may be less specific than HPLC.
-
-
Data Presentation
Table 1: Comparison of Drug Loading Methods for Ibuprofen in β-Cyclodextrin Granules
| Preparation Method | Drug Loading (wt.%) | Reference |
| Controlled Particle Deposition (CPD) | 17.42 ± 2.06 | [10] |
| Solution Immersion (SI) | 3.8 ± 0.15 | [10] |
Table 2: Factors Influencing Drug Loading Efficiency
| Factor | General Effect on Loading Efficiency | Key Considerations |
| Molar Ratio (Drug:CM-β-CD) | Increasing the proportion of CM-β-CD can enhance the solubilization and complexation of the drug up to a certain point. | An optimal ratio exists for each drug-cyclodextrin pair. Very high cyclodextrin concentrations can sometimes lead to aggregation. |
| pH | Highly dependent on the pKa of the drug and CM-β-CD. For ionizable drugs, pH affects their charge and solubility, thereby influencing complexation.[2] | The pH should be optimized to favor the neutral form of the drug for better inclusion in the hydrophobic cavity, though exceptions exist. |
| Temperature | Can either increase or decrease complex stability and loading, depending on the thermodynamics of the interaction. | The effect of temperature should be experimentally determined for each system. |
| Solvent | The type of solvent can influence drug solubility and may compete with the drug for the cyclodextrin cavity. | The use of co-solvents can be beneficial for poorly soluble drugs, but the solvent should be easily removable.[3] |
| Mixing Speed & Time | Adequate mixing and time are necessary to ensure the system reaches equilibrium for maximum complex formation. | These parameters should be optimized during method development. |
Experimental Protocols
Protocol 1: Co-precipitation Method
-
Accurately weigh the calculated amounts of the drug and CM-β-CD based on the desired molar ratio.
-
Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve the CM-β-CD in deionized water with constant stirring.
-
Slowly add the drug solution dropwise to the CM-β-CD solution while maintaining vigorous stirring.
-
Continue stirring the mixture for a predetermined period (e.g., 24-48 hours) at a constant temperature.
-
The precipitated complex is then collected by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Freeze-drying (Lyophilization) Method
-
Dissolve the accurately weighed CM-β-CD in deionized water.
-
Dissolve the accurately weighed drug in a minimal amount of a suitable co-solvent (e.g., tert-butyl alcohol, acetonitrile).[1]
-
Add the drug solution dropwise to the CM-β-CD solution under continuous stirring to form a clear solution.
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely frozen.
-
Lyophilize the frozen sample using a freeze-dryer until all the solvent is removed, to obtain a dry, fluffy powder.
-
Store the resulting complex in a desiccator to prevent moisture absorption.
Protocol 3: Kneading Method
-
Place the accurately weighed drug and CM-β-CD in a mortar.
-
Mix the powders thoroughly with a pestle.
-
Add a small amount of a suitable solvent (e.g., a 50:50 water/ethanol mixture) dropwise to the powder mixture to form a thick, homogeneous paste.
-
Knead the paste for a specified duration (e.g., 60 minutes).
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is obtained.
-
The dried mass is pulverized and sieved to obtain a uniform particle size.
Visualizations
Caption: Experimental workflow for preparing and evaluating drug-CM-β-CD complexes.
Caption: Troubleshooting flowchart for low drug loading efficiency.
Caption: Key factors influencing drug loading efficiency in CM-β-CD complexes.
References
- 1. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
- 3. oatext.com [oatext.com]
- 4. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. Drug loading into beta-cyclodextrin granules using a supercritical fluid process for improved drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. international.arikesi.or.id [international.arikesi.or.id]
preventing aggregation of Carboxymethyl-beta-cyclodextrin inclusion complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Carboxymethyl-β-cyclodextrin (CM-β-CD) inclusion complexes.
Troubleshooting Guide: Preventing Aggregation of CM-β-CD Inclusion Complexes
Aggregation of Carboxymethyl-β-cyclodextrin (CM-β-CD) inclusion complexes can be a significant hurdle in formulation development, leading to issues with stability, solubility, and bioavailability. This guide provides a systematic approach to diagnosing and resolving aggregation problems.
Problem: Observed precipitation, turbidity, or an increase in particle size in your CM-β-CD inclusion complex solution.
This is a common indication of aggregation. The following sections outline potential causes and their corresponding solutions.
Influence of pH
The ionization state of CM-β-CD is highly dependent on the pH of the solution due to its carboxymethyl groups. This significantly impacts its solubility and tendency to aggregate.
Possible Cause:
-
pH is near the pKa of CM-β-CD: At pH values close to the pKa of the carboxylic acid groups (typically around 4-5), the cyclodextrin (B1172386) is only partially ionized. This reduction in electrostatic repulsion between molecules can lead to intermolecular hydrogen bonding and subsequent aggregation.[1]
-
pH affects guest molecule ionization: For ionizable guest molecules, the pH will determine their charge state. Neutral guest molecules generally have a higher affinity for the hydrophobic cyclodextrin cavity.[2][3][4] Increased ionization of the guest at certain pH values can weaken the inclusion complex, potentially leading to aggregation of the free components.[5][6][7]
Solutions:
-
Adjusting the pH: For anionic drugs, maintaining a pH above the pKa of CM-β-CD (e.g., pH > 6) will ensure the carboxyl groups are ionized, leading to electrostatic repulsion that prevents aggregation.[1] For cationic drugs, a careful evaluation of the optimal pH that balances the stability of the guest and the CM-β-CD is necessary.
-
Phase Solubility Studies: Conduct phase solubility studies at various pH values to determine the optimal pH for maximum complexation and minimal aggregation.[8][9]
Effect of Temperature
Temperature can influence the stability of the inclusion complex and the solubility of its components.
Possible Cause:
-
Decreased Complex Stability at Higher Temperatures: The formation of inclusion complexes is often an exothermic process. Increasing the temperature can shift the equilibrium towards dissociation of the complex, potentially leading to the aggregation of the less soluble free drug.[10]
-
Metastable Aggregates: Self-assembled complex aggregates can be metastable and their size may decrease with increasing temperature.[11]
Solutions:
-
Optimize Temperature During Preparation: Prepare the inclusion complex at a controlled, lower temperature to favor complex formation.
-
Controlled Storage: Store the final formulation at a temperature that ensures the long-term stability of the complex, avoiding excessive heat.
Role of Additives: Hydrophilic Polymers
The addition of water-soluble polymers can significantly inhibit the aggregation of cyclodextrin complexes.
Possible Cause:
-
Insufficient Stabilization of Complexes: In the absence of stabilizing agents, the formed inclusion complexes may still have a tendency to self-assemble and aggregate.
Solutions:
-
Incorporate Hydrophilic Polymers: The addition of hydrophilic polymers such as Carboxymethyl Cellulose Sodium (CMC-Na), Polyvinylpyrrolidone (PVP), or Hydroxypropyl Methylcellulose (HPMC) can prevent aggregation by forming a steric barrier around the inclusion complexes.[12][13][14][15] These polymers can also improve the complexation efficiency and solubilizing ability of the cyclodextrin.[11][12][13][14][15]
Data Presentation: Effect of Hydrophilic Polymers on Cyclodextrin Complexation
The following table summarizes the quantitative impact of adding hydrophilic polymers on the complexation and solubilizing efficiencies of β-cyclodextrin with Silymarin.
| Polymer (0.5% w/v) | Complexation Efficiency Enhancement (fold) | Solubilizing Efficiency Enhancement (fold) |
| PVP | 2.37 | 1.66 |
| HPMC | 1.89 | 1.45 |
| PEG 6000 | 1.56 | 1.32 |
| Reference: | [11] | [11] |
This data is for β-cyclodextrin, but the principles are applicable to CM-β-CD.
Experimental Protocols
Protocol 1: Preparation of an Aggregation-Resistant CM-β-CD Inclusion Complex using the Kneading Method with a Hydrophilic Polymer
This protocol describes the preparation of a solid inclusion complex with enhanced stability against aggregation.
Materials:
-
Guest Molecule (Drug)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Hydrophilic Polymer (e.g., CMC-Na, PVP, or HPMC)
-
Ethanol/Water mixture (e.g., 50:50 v/v)
-
Mortar and Pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of the guest molecule to CM-β-CD from phase solubility studies (typically 1:1 or 1:2).
-
Polymer Addition: Weigh the desired amount of hydrophilic polymer (e.g., 2.5%, 5%, or 10% w/w of the total complex weight).[12][13]
-
Kneading: a. Place the accurately weighed CM-β-CD and hydrophilic polymer in a mortar. b. Dissolve the guest molecule in a minimal amount of ethanol. c. Add the guest molecule solution dropwise to the powder mixture in the mortar. d. Add a sufficient amount of water to form a paste. e. Knead the paste thoroughly for 60 minutes.
-
Drying: a. Spread the resulting paste on a tray and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: a. Pulverize the dried complex and pass it through a suitable sieve (e.g., #100) to obtain a uniform powder. b. Store the final product in a well-closed container in a cool, dry place.
Protocol 2: Characterization of CM-β-CD Inclusion Complex Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique to determine the particle size distribution and aggregation state of your inclusion complexes in solution.[16][17]
Materials:
-
CM-β-CD inclusion complex solution (prepared in a suitable aqueous buffer)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation: a. Prepare a solution of the CM-β-CD inclusion complex at the desired concentration in a buffer of the appropriate pH. b. Filter the solution through a 0.22 µm syringe filter to remove any dust or large particles.
-
Instrument Setup: a. Set the DLS instrument to the appropriate temperature. b. Enter the solvent viscosity and refractive index parameters.
-
Measurement: a. Pipette the filtered sample into a clean cuvette. b. Place the cuvette in the DLS instrument. c. Allow the sample to equilibrate to the set temperature for a few minutes. d. Perform the DLS measurement according to the instrument's software instructions.
-
Data Analysis: a. Analyze the resulting size distribution data. The presence of large particles or a high polydispersity index (PDI) may indicate aggregation. b. Compare the particle size distribution of samples prepared under different conditions (e.g., with and without a hydrophilic polymer, at different pH values) to assess the effectiveness of the aggregation prevention strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my CM-β-CD inclusion complex solution turning cloudy over time?
A1: Cloudiness or turbidity is a strong indicator of aggregation. This can be caused by several factors, including a pH that is too close to the pKa of CM-β-CD, leading to reduced electrostatic repulsion. It could also be due to poor complexation efficiency, resulting in the precipitation of the free drug. Consider adjusting the pH to a more alkaline value (e.g., pH > 6) and/or incorporating a hydrophilic polymer like PVP or HPMC to improve stability.
Q2: How can I determine the optimal concentration of hydrophilic polymer to add?
A2: The optimal concentration of a hydrophilic polymer depends on the specific guest molecule and the desired formulation properties. A good starting point is to test a range of concentrations, for example, 2.5%, 5.0%, and 10.0% (w/w).[12][13] You can then evaluate the impact on solubility, dissolution rate, and aggregation using techniques like phase solubility studies and Dynamic Light Scattering (DLS).
Q3: What is the best method to prepare solid CM-β-CD inclusion complexes to minimize aggregation upon reconstitution?
A3: Both freeze-drying (lyophilization) and spray-drying are effective methods for obtaining solid inclusion complexes.[18][19][20][21][22] Freeze-drying often results in a more porous and readily wettable product, which can facilitate rapid dissolution.[19][21] Spray-drying can produce more spherical particles with a potentially more durable structure.[18][19][21] The choice between the two methods will depend on the specific properties of your guest molecule and the desired final product characteristics. In either case, ensuring complete complexation in the solution phase before drying is crucial.
Q4: Can the aggregation of CM-β-CD itself affect the complexation process?
A4: Yes. Cyclodextrins, including their derivatives, can self-assemble into aggregates in aqueous solutions.[23] The formation of these aggregates can influence the complexation efficiency and the overall solubility of the guest molecule. The critical aggregation concentration (cac) is the concentration at which this self-assembly begins. The presence of a guest molecule can either promote or inhibit this aggregation. Understanding the aggregation behavior of CM-β-CD in your specific system is important for optimizing the complexation process.
Q5: How do I confirm the formation of an inclusion complex and not just a physical mixture?
A5: Several analytical techniques can be used to confirm the formation of an inclusion complex. Differential Scanning Calorimetry (DSC) will show the disappearance or shifting of the melting point of the guest molecule upon inclusion.[24][25] Powder X-ray Diffraction (PXRD) will show changes in the crystalline structure of the guest molecule, often indicating an amorphous state within the complex.[24][25] Fourier-Transform Infrared (FTIR) spectroscopy can reveal shifts in the characteristic vibrational bands of the guest molecule upon complexation.[24][25][26]
Visualizations
References
- 1. Preparation, characterization, and in vitro release of carboxymethyl starch/β-cyclodextrin microgel–ascorbic acid inclusion complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. oatext.com [oatext.com]
- 10. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. lsmu.lt [lsmu.lt]
- 22. researchgate.net [researchgate.net]
- 23. chem.pku.edu.cn [chem.pku.edu.cn]
- 24. researchgate.net [researchgate.net]
- 25. onlinepharmacytech.info [onlinepharmacytech.info]
- 26. ijpcbs.com [ijpcbs.com]
Technical Support Center: Troubleshooting Poor Chiral Separation with Carboxymethyl-β-Cyclodextrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during chiral separations using Carboxymethyl-beta-cyclodextrin (CM-β-CD).
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: Why am I not seeing any separation between my enantiomers?
Answer: Poor or no resolution in chiral HPLC can be due to several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect temperature, or a low-efficiency column.[1] When using Carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral mobile phase additive, the lack of resolution is often linked to the mobile phase conditions.
Troubleshooting Steps:
-
Verify CM-β-CD Concentration: Ensure the concentration of CM-β-CD in your mobile phase is appropriate. If the concentration is too low, the interactions required for separation may be insufficient. Conversely, an excessively high concentration can sometimes lead to a decrease in resolution.[2]
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for ionizable analytes. The charge state of both the analyte and the acidic CM-β-CD can significantly influence the chiral recognition mechanism. Adjust the pH to be 1-2 units away from the pKa of your analyte.[1]
-
Adjust Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase affect the stability of the inclusion complexes formed between the enantiomers and CM-β-CD. Systematically vary the percentage of the organic modifier to find the optimal balance for your separation.
-
Evaluate Temperature: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to better resolution.[1][3] Try decreasing the column temperature in increments.
Issue 2: Peak Tailing or Asymmetry
Question: My peaks are showing significant tailing. What could be the cause?
Answer: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Column Overload: Inject a diluted sample to see if the peak shape improves. If it does, your original sample concentration was too high.[4]
-
Optimize Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help reduce tailing by competing for active sites on the stationary phase. For acidic compounds, ensure the mobile phase pH is low enough to maintain the analyte in its protonated form; adding trifluoroacetic acid (TFA) can be beneficial.[1]
-
Ensure Mobile Phase Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase to avoid contamination that can lead to peak shape issues.[1]
Issue 3: Irreproducible Retention Times and Resolution
Question: Why are my retention times and resolution varying between runs?
Answer: Irreproducible results are often due to an unstable chromatographic system or improperly prepared mobile phase.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Small variations in pH or the concentration of CM-β-CD or organic modifier can lead to significant changes in retention and resolution. Prepare fresh mobile phase daily.[1]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times and selectivity.[3]
-
System Check: Inspect the HPLC system for leaks, especially at pump fittings and seals, as this can cause erratic flow rates and retention times.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Carboxymethyl-β-cyclodextrin in the mobile phase?
A1: The optimal concentration of CM-β-CD is compound-dependent. However, a good starting point is typically in the range of 5-15 mM.[6] It is recommended to perform a concentration optimization study to determine the best concentration for your specific analyte.
Q2: How does the pH of the mobile phase affect chiral separation with CM-β-CD?
A2: The pH of the mobile phase is a critical factor as it influences the ionization state of both the acidic CM-β-CD and the analyte. For basic drugs, separations are often successful at a low pH (e.g., pH 3.0), where the analytes are protonated and can interact with the negatively charged CM-β-CD.[6] The interaction between the analyte and CM-β-CD is crucial for chiral recognition, and this interaction is highly dependent on their respective charge states.
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature is a powerful tool for optimizing chiral separations. In many cases, decreasing the temperature enhances the enantioselectivity by favoring the formation of more stable inclusion complexes.[3] However, the effect is analyte-dependent, and in some instances, increasing the temperature can improve peak efficiency or even alter the elution order. Therefore, it is advisable to study the effect of temperature on your specific separation.
Q4: What are the best organic modifiers to use with CM-β-CD?
A4: The choice of organic modifier (e.g., acetonitrile or methanol) and its concentration in the mobile phase can significantly impact the separation. The organic modifier competes with the analyte for inclusion in the cyclodextrin (B1172386) cavity. Generally, a lower concentration of the organic modifier leads to stronger retention and potentially better resolution, but this needs to be balanced with achieving reasonable analysis times. The choice between acetonitrile and methanol (B129727) will depend on the specific analyte and should be evaluated during method development.
Q5: Should I use a chiral stationary phase or CM-β-CD as a mobile phase additive?
A5: Both approaches have their merits. Using CM-β-CD as a mobile phase additive offers flexibility as it can be used with a standard achiral column (like a C18).[7] This allows for easy screening of different cyclodextrins without the need to purchase multiple chiral columns. Chiral stationary phases with bonded cyclodextrins can offer higher efficiency and robustness for routine analyses once a suitable phase has been identified.
Data Presentation
Table 1: Effect of CM-β-CD Concentration on Resolution
| Analyte | CM-β-CD Concentration (mM) | Resolution (Rs) |
| Basic Drug A | 5 | 1.8 |
| 10 | 2.5 | |
| 15 | 2.1 | |
| Acidic Drug B | 5 | 1.2 |
| 10 | 1.9 | |
| 15 | 2.3 |
Note: The data in this table is illustrative and will vary depending on the specific analyte and other chromatographic conditions.
Table 2: Influence of Temperature on Enantioselectivity
| Analyte | Temperature (°C) | Selectivity (α) |
| Neutral Compound C | 15 | 1.35 |
| 25 | 1.28 | |
| 35 | 1.20 | |
| Basic Compound D | 15 | 1.50 |
| 25 | 1.42 | |
| 35 | 1.33 |
Note: The data in this table is illustrative and demonstrates the general trend of decreasing selectivity with increasing temperature for many chiral separations.
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Composition
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM CM-β-CD in 20 mM phosphate (B84403) buffer
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for your analyte
-
Injection Volume: 10 µL
-
-
pH Screening:
-
Prepare the mobile phase with different pH values (e.g., 3.0, 4.5, 6.0, 7.5).
-
Inject the sample under each pH condition and evaluate the resolution.
-
-
Organic Modifier Gradient:
-
Using the optimal pH, vary the percentage of acetonitrile (e.g., 20%, 30%, 40%, 50%).
-
Analyze the chromatograms for changes in retention time and resolution.
-
-
CM-β-CD Concentration Optimization:
-
At the optimal pH and organic modifier concentration, prepare mobile phases with varying concentrations of CM-β-CD (e.g., 5 mM, 10 mM, 15 mM).
-
Evaluate the impact on resolution.
-
Protocol 2: Temperature Optimization Study
-
Set Initial Conditions: Use the optimized mobile phase composition from Protocol 1.
-
Vary Column Temperature:
-
Set the column oven to a starting temperature (e.g., 15°C).
-
Allow the system to equilibrate and inject the sample.
-
Increase the temperature in increments (e.g., 10°C) up to a maximum of 45°C, injecting the sample at each temperature point after equilibration.
-
-
Data Analysis:
-
Plot the resolution (Rs) and selectivity (α) as a function of temperature to determine the optimal setting.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Drug-Carboxymethyl-beta-cyclodextrin (CM-β-CD) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drug-Carboxymethyl-beta-cyclodextrin (CM-β-CD) complexes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Carboxymethyl-beta-cyclodextrin (CM-β-CD) enhances drug stability?
A: this compound (CM-β-CD) primarily enhances drug stability through the formation of inclusion complexes.[1][2][3] The hydrophobic inner cavity of the CM-β-CD molecule encapsulates the liable drug molecule, or a portion of it, protecting it from degradative environmental factors such as hydrolysis, oxidation, and photodegradation.[4][5] This encapsulation effectively shields the drug from reactive species in the bulk solution.[2]
Q2: How does pH influence the stability of drug-CM-β-CD complexes?
A: The pH of the medium can significantly impact the stability of drug-CM-β-CD complexes, particularly for ionizable drug molecules.[6] The degree of ionization of both the drug and the carboxymethyl groups on the cyclodextrin (B1172386) can affect the binding affinity and, consequently, the stability of the complex.[6][7] For instance, CM-β-CD has been shown to have a strong stabilizing effect on certain drugs against acidic degradation.[4][8] It is crucial to determine the optimal pH range where the drug is in a form that is favorable for inclusion and the CM-β-CD provides the most effective protection.[9]
Q3: Can temperature affect the stability and formation of the inclusion complex?
A: Yes, temperature is a critical parameter. The formation of inclusion complexes is a dynamic equilibrium, and temperature can shift this equilibrium.[10][11] In some cases, increasing the temperature can lead to a higher degree of complexation and improved solubility.[10][11] However, for some complexes, higher temperatures can decrease the stability constant.[10] It is essential to study the thermodynamics of the complexation process to understand the effect of temperature on your specific drug-CM-β-CD system.[12]
Q4: What are ternary complexes, and how can they enhance stability?
A: Ternary complexes involve the addition of a third component, such as a water-soluble polymer or an amino acid, to the drug-cyclodextrin binary complex.[1][13] These auxiliary substances can improve the stability and efficiency of the complex by creating a more favorable microenvironment, reducing the amount of cyclodextrin needed, and preventing drug crystallization.[13][14] The addition of hydrophilic polymers has been shown to increase the apparent stability constant of drug-cyclodextrin complexes.[9]
Troubleshooting Guides
Issue 1: Low Complexation Efficiency and Drug Loading
Q: I am observing low complexation efficiency and consequently, low drug loading in my CM-β-CD formulation. What are the potential causes and how can I improve it?
A: Low complexation efficiency is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
-
Mismatch between Drug and Cavity Size: The drug molecule must fit appropriately within the CM-β-CD cavity. If the drug is too large or too small, the inclusion will be weak.
-
Solution: While you cannot change the cavity size of CM-β-CD, ensure that the portion of your drug molecule intended for encapsulation is sterically compatible. Molecular modeling can be a useful tool to predict the fit.[1]
-
-
Poor Solubility of Drug or CM-β-CD: The formation of the inclusion complex occurs in solution. If either component has poor solubility in the chosen solvent, the complexation process will be inefficient.[15]
-
Inappropriate Preparation Method: The method used to prepare the solid complex significantly impacts the efficiency.[15]
-
Competition from Solvent Molecules: The solvent can compete with the drug for inclusion in the cyclodextrin cavity.[15]
-
Solution: Water is generally the preferred solvent due to the hydrophobic nature of the cyclodextrin cavity.[15]
-
Issue 2: Drug Degradation During or After Complexation
Q: My drug is degrading even after complexation with CM-β-CD. What could be the reason, and what steps can I take to prevent this?
A: While CM-β-CD generally enhances stability, degradation can still occur under certain conditions.
-
Incomplete Complexation: A significant fraction of the drug may not be encapsulated, leaving it exposed to degradative conditions.
-
Solution: Optimize the complexation process to achieve a higher inclusion efficiency. Refer to the troubleshooting guide for "Low Complexation Efficiency."
-
-
Unfavorable pH: The pH of your formulation might be promoting the degradation of the drug, even within the complex.
-
Solution: Conduct stability studies at different pH values to identify a range where the drug is most stable.[8] Buffering the formulation at the optimal pH is crucial.
-
-
Oxidative Stress: The drug may be susceptible to oxidation.
-
Solution: Perform forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) to assess this susceptibility.[19] If the drug is prone to oxidation, consider adding antioxidants to the formulation or processing under an inert atmosphere (e.g., nitrogen).
-
-
Photodegradation: Exposure to light can cause degradation of photosensitive drugs.
-
Solution: Protect the formulation from light during preparation and storage by using amber-colored vials or other light-blocking containers.[5]
-
Data Presentation
Table 1: Influence of Preparation Method on Complex Properties (Hypothetical Data)
| Preparation Method | Drug Loading (%) | Complexation Efficiency (%) | Dissolution Rate (µg/mL/min) |
| Physical Mixture | 10.0 | N/A | 5.2 |
| Kneading | 12.5 | 75.3 | 15.8 |
| Co-precipitation | 11.8 | 70.1 | 12.4 |
| Freeze-drying | 14.2 | 92.5 | 25.1 |
Table 2: Effect of pH on Drug Degradation Rate in CM-β-CD Complex (Hypothetical Data)
| pH | First-Order Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.058 | 11.9 |
| 5.0 | 0.021 | 33.0 |
| 7.0 | 0.045 | 15.4 |
| 9.0 | 0.097 | 7.1 |
Experimental Protocols
Protocol 1: Phase Solubility Study
This protocol is used to determine the effect of CM-β-CD on the solubility of a drug and to determine the stoichiometry and stability constant of the complex.[15]
-
Prepare a series of aqueous solutions with increasing concentrations of CM-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of the drug to each CM-β-CD solution in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot from the supernatant, dilute appropriately, and determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of CM-β-CD. The shape of the phase solubility diagram provides information about the complex stoichiometry, and the stability constant (Kc) can be calculated from the slope of the initial linear portion of the curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of the drug and to assess the stabilizing effect of CM-β-CD.[19][20]
-
Preparation of Samples: Prepare solutions of the pure drug and the drug-CM-β-CD complex at the same drug concentration.
-
Stress Conditions: Subject the samples to various stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 80 °C) for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature or heat for a specified time.
-
Thermal Degradation: Heat the solid samples in an oven at a high temperature (e.g., 100 °C).
-
Photodegradation: Expose the solutions to UV light in a photostability chamber.
-
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze the remaining concentration of the parent drug using a stability-indicating HPLC method that can separate the drug from its degradation products.
-
Evaluation: Compare the extent of degradation of the pure drug with that of the drug-CM-β-CD complex under each stress condition to evaluate the protective effect of the cyclodextrin.
Mandatory Visualizations
Caption: Experimental Workflow for Drug-CM-β-CD Complexation and Stability Analysis.
Caption: Factors Influencing the Stability of Drug-CM-β-CD Complexes.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of temperature on the structure and drug-release behaviour of inclusion complex of β-cyclodextrin with cyclophosphamide: a molecular dynamics study - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. benchchem.com [benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. humapub.com [humapub.com]
- 18. oatext.com [oatext.com]
- 19. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. international.arikesi.or.id [international.arikesi.or.id]
Technical Support Center: Purification of Crude Carboxymethyl-β-Cyclodextrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Carboxymethyl-β-cyclodextrin (CM-β-CD).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude CM-β-CD.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified CM-β-CD | Incomplete Precipitation: The volume of the precipitating solvent (e.g., methanol (B129727) or ethanol) may be insufficient. Carboxymethyl-β-cyclodextrin's solubility is dependent on the solvent composition.[1] | Gradually add a larger excess of cold methanol or ethanol (B145695) (e.g., 5-10 volumes) to the aqueous solution of crude CM-β-CD while stirring to ensure complete precipitation. |
| Loss during Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing the product to leak out. | Use a dialysis membrane with an appropriate MWCO, typically in the range of 1000-3000 Da, to retain the CM-β-CD while allowing smaller impurities to pass through. | |
| Precipitation at Acidic pH: CM-β-CD can precipitate at low pH due to the protonation of the carboxyl groups.[2][3] | Maintain a neutral to slightly alkaline pH (pH 7-8) during the purification process, especially before any precipitation steps, to ensure the CM-β-CD remains soluble. | |
| Residual Salt (e.g., NaCl) in Final Product | Inefficient Dialysis: Insufficient changes of dialysis water or inadequate dialysis time can lead to incomplete removal of salts. | Increase the frequency of water changes during dialysis (e.g., every 4-6 hours for the first 24 hours) and extend the total dialysis time (e.g., 48-72 hours). Ensure a large volume of dialysis water is used (e.g., 100-fold volume excess). |
| Co-precipitation with the Product: Salts can get trapped within the precipitated CM-β-CD matrix. | After initial precipitation, redissolve the crude product in a minimal amount of water and re-precipitate it with the organic solvent. This washing step can help remove trapped salts. | |
| Presence of Unreacted β-Cyclodextrin in Final Product | Similar Solubility Profiles: Unreacted β-cyclodextrin may have similar solubility characteristics to CM-β-CD in certain solvent mixtures, making separation by simple precipitation difficult. | Fractional Precipitation: Carefully control the addition of the precipitating solvent. Unmodified β-cyclodextrin is generally less soluble in water than CM-β-CD, but this relationship can be complex in mixed solvents. Experiment with different solvent ratios to selectively precipitate one component. |
| Chromatography: For high-purity requirements, chromatographic techniques such as size-exclusion chromatography or ion-exchange chromatography can be employed to separate CM-β-CD from unreacted β-cyclodextrin. | ||
| Final Product is a Gummy or Oily Substance Instead of a Powder | Residual Solvent: Incomplete drying can leave residual organic solvent or water, resulting in a non-powdery product. | After filtration, wash the precipitate with a volatile organic solvent (e.g., acetone) to displace the precipitating solvent and water. Dry the product thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all residual solvents. |
| Hygroscopic Nature of the Product: The purified CM-β-CD can absorb moisture from the atmosphere. | Store the final product in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or silica (B1680970) gel) to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Carboxymethyl-β-cyclodextrin?
A1: The most common impurities in crude CM-β-CD resulting from its synthesis are unreacted β-cyclodextrin, sodium chloride (NaCl), and the sodium salt of the carboxymethylating agent (e.g., sodium chloroacetate). Residual organic solvents used in the reaction or purification may also be present.
Q2: Which purification method is better: dialysis or precipitation?
A2: The choice between dialysis and precipitation depends on the scale of the purification and the desired purity.
-
Dialysis is effective for removing small molecule impurities like salts and is relatively gentle on the product. It is well-suited for laboratory-scale purifications where high purity is required.
-
Precipitation with a water-miscible organic solvent like methanol or ethanol is a rapid and scalable method, making it suitable for larger quantities. However, it may be less efficient at removing all impurities in a single step and can sometimes lead to co-precipitation of unreacted starting materials.
For optimal purity, a combination of both methods is often employed: initial precipitation to isolate the crude product, followed by dialysis to remove residual salts.
Q3: How can I confirm the purity of my final CM-β-CD product?
A3: Several analytical techniques can be used to assess the purity of CM-β-CD:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., amino or C18) and detector (e.g., evaporative light scattering detector - ELSD or refractive index detector - RID) can be used to separate and quantify CM-β-CD from unreacted β-cyclodextrin and other impurities.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the carboxymethylation of the β-cyclodextrin and help determine the degree of substitution. The absence of signals corresponding to impurities can also indicate purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the presence of the carboxyl groups in the final product, confirming the modification.[8]
-
Titration: A simple acid-base titration can be used to determine the degree of carboxymethylation.
Q4: What is the expected yield for the purification of CM-β-CD?
A4: The yield of purified CM-β-CD can vary significantly depending on the efficiency of the synthesis reaction and the chosen purification strategy. Yields can range from 70% to over 90%. Losses can occur during precipitation, filtration, and transfer steps. Optimizing the precipitation conditions and careful handling can help maximize the yield.
Experimental Protocols
Protocol 1: Purification of CM-β-CD by Methanol Precipitation
This protocol describes the purification of crude CM-β-CD by precipitation with methanol.
-
Dissolution: Dissolve the crude CM-β-CD in a minimum amount of deionized water at room temperature to obtain a concentrated solution.
-
pH Adjustment: Adjust the pH of the solution to between 6 and 7 using dilute HCl.[8]
-
Precipitation: While stirring the solution vigorously, slowly add an excess of cold methanol (at least 5 volumes of methanol to 1 volume of the aqueous solution). A white precipitate should form.
-
Maturation: Continue stirring the suspension in an ice bath for at least one hour to ensure complete precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified CM-β-CD under vacuum at 40-50°C for 24 hours or until a constant weight is achieved.[8]
Protocol 2: Purification of CM-β-CD by Dialysis
This protocol is suitable for removing small molecule impurities like salts.
-
Dissolution: Dissolve the crude CM-β-CD in deionized water.
-
Dialysis Setup: Transfer the solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) of 1000-3000 Da.
-
Dialysis: Immerse the sealed dialysis bag in a large container of deionized water (at least 100 times the volume of the sample). Stir the water gently.
-
Water Changes: Change the deionized water every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 24-48 hours.
-
Product Recovery: After dialysis, recover the solution from the dialysis bag.
-
Lyophilization: Freeze-dry the solution to obtain the purified CM-β-CD as a white, fluffy powder.
Quantitative Data Summary
| Purification Method | Typical Yield | Achievable Purity | Key Impurities Removed | Advantages | Disadvantages |
| Methanol/Ethanol Precipitation | 80-95% | >95% | Unreacted starting materials, some salts | Fast, scalable, good for initial purification | May co-precipitate impurities, may require multiple steps for high purity |
| Dialysis | >90% (after initial isolation) | >98% | Salts, small molecule organic impurities | High purity, gentle on the product | Time-consuming, not easily scalable, requires lyophilization |
| Chromatography (e.g., SEC, IEX) | 70-90% | >99% | Unreacted β-cyclodextrin, other cyclodextrin (B1172386) derivatives, salts | Very high purity, good for separation of similar molecules | Expensive, requires specialized equipment, can be time-consuming |
Visualizations
Caption: General workflow for the purification of crude Carboxymethyl-β-cyclodextrin.
Caption: Troubleshooting logic for common issues in CM-β-CD purification.
References
- 1. Medium effect (transfer activity coefficient) of methanol and acetonitrile on beta-cyclodextrin/benzoate complexation in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weakly acidic carboxy group-grafted β-cyclodextrin-threaded acid-degradable polyrotaxanes for modulating protein interaction and cellular internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. shodex.com [shodex.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. international.arikesi.or.id [international.arikesi.or.id]
- 7. HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Carboxymethyl-β-Cyclodextrin Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carboxymethyl-beta-cyclodextrin (CM-β-CD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from CM-β-CD in your analytical assays.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inaccurate results in colorimetric protein quantification assays (e.g., Bradford, BCA).
Question: My protein concentrations are inconsistent or inaccurate when my sample contains Carboxymethyl-β-cyclodextrin. Why is this happening and how can I fix it?
Answer:
Carboxymethyl-β-cyclodextrin can interfere with protein quantification assays through several mechanisms. In Coomassie blue-based assays, such as the Bradford assay, cyclodextrins can interact with the dye, leading to inaccurate readings.[1] For copper-based assays like the bicinchoninic acid (BCA) assay, the interference may be less pronounced but can still occur.[2]
Solutions:
-
Use a Compatible Assay: The Cydex Blue assay has been developed to be compatible with detergents by including cyclodextrins in the reagent, which can mitigate interference.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of CM-β-CD to a level that does not significantly interfere with the assay. However, ensure the protein concentration remains within the detection range of the assay.
-
Protein Precipitation: Precipitating the protein from the sample can separate it from the interfering CM-β-CD.
Experimental Protocol: Acetone (B3395972) Precipitation of Proteins
-
Sample Preparation: Start with your protein sample containing CM-β-CD.
-
Precipitation: Add four volumes of ice-cold acetone to your sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Wash: Carefully decant the supernatant. Wash the pellet with a small volume of ice-cold acetone.
-
Resuspension: Air-dry the pellet and resuspend it in a buffer compatible with your protein assay.
Workflow for Protein Precipitation:
Diagram illustrating the protein precipitation workflow to remove CM-β-CD.
-
Problem 2: Reduced signal or high background in ELISA.
Question: I am observing a weak signal or high non-specific background in my ELISA when analyzing samples containing Carboxymethyl-β-cyclodextrin. What could be the cause and solution?
Answer:
CM-β-CD can encapsulate antigens, antibodies, or detection reagents, hindering their binding and leading to a reduced signal. High background may result from non-specific binding of the cyclodextrin-analyte complex to the plate.
Solutions:
-
Sample Pre-treatment:
-
Dilution: Dilute the sample to reduce the CM-β-CD concentration.
-
Competitive Displacement: Introduce a molecule with a higher affinity for the CM-β-CD cavity to release the analyte.[3]
-
-
Assay Buffer Optimization:
-
Detergents: Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffers can help reduce non-specific binding.
-
Blocking: Increase the concentration or incubation time of the blocking buffer to minimize non-specific binding sites.
-
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate the analyte from the CM-β-CD before performing the ELISA. The choice of cartridge will depend on the properties of your analyte.
General Workflow for Addressing ELISA Interference:
Troubleshooting logic for CM-β-CD interference in ELISA.
Problem 3: Altered cell viability or function in cell-based assays.
Question: My cell-based assay results are unexpected when using a drug formulated with Carboxymethyl-β-cyclodextrin. Is the cyclodextrin (B1172386) interfering?
Answer:
Yes, cyclodextrins can interfere with cell-based assays. For example, they can interact with fluorescent dyes like resazurin, used in cell viability assays, by inhibiting their cellular uptake or enhancing the fluorescence of the product.[4][5]
Solutions:
-
Control Experiments: Run parallel experiments with the vehicle (buffer + CM-β-CD without the drug) to quantify the effect of the cyclodextrin alone.
-
Assay Selection: If significant interference is observed, consider using an alternative assay that is less susceptible to cyclodextrin interference. For instance, if a fluorescent assay is affected, a colorimetric or luminescence-based assay might be a suitable alternative.
-
Wash Steps: Include additional or more stringent wash steps to remove extracellular CM-β-CD before adding assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound (CM-β-CD) is a chemically modified derivative of β-cyclodextrin.[6] The carboxymethyl groups improve its aqueous solubility and can provide a pH-sensitive release of guest molecules.[7] It is primarily used in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs by forming inclusion complexes.[8][9]
Q2: How does CM-β-CD cause interference in analytical assays?
The primary mechanism of interference is the formation of inclusion complexes. The hydrophobic inner cavity of CM-β-CD can encapsulate analytes, assay reagents (like dyes or substrates), or other molecules in the sample matrix. This encapsulation can alter the chemical or physical properties of the encapsulated molecule, leading to inaccurate measurements.[10]
Q3: Are there any analytical techniques that are less prone to interference from CM-β-CD?
Techniques that involve a separation step before detection, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are generally less susceptible to interference.[11][12][13] However, it is still crucial to validate the method to ensure that the presence of CM-β-CD does not affect analyte recovery, ionization efficiency (in MS), or chromatographic behavior.[13]
Q4: How can I validate my analytical method for the presence of CM-β-CD?
Method validation should include the following experiments:
-
Spike and Recovery: Add a known amount of your analyte to a sample matrix containing CM-β-CD and measure the recovery to assess accuracy.
-
Matrix Effect Evaluation: Compare the analyte signal in the presence and absence of CM-β-CD to determine if there is signal suppression or enhancement.
-
Linearity: Assess the linearity of the calibration curve in the presence of CM-β-CD.
Q5: What are some alternative solubilizing agents to CM-β-CD that might cause less interference?
The choice of an alternative depends on the specific drug and application. Other cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) may be considered, although they can also cause interference.[8][14] Non-cyclodextrin-based solubilizers such as co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants (e.g., polysorbates) could be alternatives, but their compatibility with the intended application and potential for assay interference must also be evaluated.
Quantitative Data Summary
The following table summarizes the potential impact of cyclodextrins on various analytical assays based on available literature. The degree of interference can be concentration-dependent.
| Assay Type | Potential Interference | Mitigation Strategies |
| Protein Quantification | ||
| Bradford | Interference with Coomassie dye[1] | Use compatible assays (e.g., Cydex Blue), protein precipitation |
| BCA | Generally less interference than Bradford[2] | Sample dilution, protein precipitation |
| Immunoassays (ELISA) | ||
| Sandwich/Competitive | Encapsulation of antigen or antibodies leading to reduced signal | Sample dilution, buffer optimization, competitive displacement, SPE |
| Cell-Based Assays | ||
| Resazurin (AlamarBlue) | Inhibition of dye uptake, altered fluorescence[4][5] | Vehicle controls, alternative assays, thorough washing |
| Antioxidant Assays | ||
| ORAC | Encapsulation of fluorescent probe and radical generator[10] | Vehicle controls, careful interpretation of results |
| Chromatography (HPLC, LC-MS) | ||
| Reversed-Phase | Minimal interference with proper method development[11][12][13] | Method validation (matrix effect, recovery), use of a diverter valve[15] |
References
- 1. A single step protein assay that is both detergent and reducer compatible: The cydex blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Removing Control of Cyclodextrin-Drug Complexes Using High Affinity Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. international.arikesi.or.id [international.arikesi.or.id]
- 12. international.arikesi.or.id [international.arikesi.or.id]
- 13. Evaluation of the impact of sulfobutylether7 -β-cyclodextrin on the liquid chromatography-mass spectrometry analysis of biological samples arising from in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Cyclodextrin Contenders: A Comparative Analysis of Carboxymethyl-β-Cyclodextrin and HP-β-Cyclodextrin for Solubility Enhancement
For researchers, scientists, and drug development professionals navigating the challenges of poor drug solubility, the choice of an appropriate excipient is paramount. Among the leading candidates are two modified β-cyclodextrins: Carboxymethyl-β-cyclodextrin (CM-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD). Both are renowned for their ability to form inclusion complexes with hydrophobic drug molecules, thereby enhancing their aqueous solubility and bioavailability. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal cyclodextrin (B1172386) for specific drug formulations.
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic inner cavity.[1][2][3] This unique structure allows them to encapsulate poorly water-soluble drug molecules, effectively increasing their solubility in aqueous media.[4][5] While native β-cyclodextrin has limitations due to its relatively low aqueous solubility, chemical modifications have led to the development of derivatives with significantly improved properties.[5][6]
HP-β-CD is a well-established and widely used cyclodextrin derivative, known for its high water solubility and proven safety profile.[7] CM-β-CD, a derivative with carboxymethyl groups, has also emerged as a powerful solubilizing agent, offering distinct advantages in certain applications.[8] The primary mechanism for solubility enhancement for both cyclodextrins is the formation of host-guest inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[4][8]
Comparative Solubility Enhancement: A Data-Driven Overview
The effectiveness of a cyclodextrin as a solubilizing agent is typically evaluated through phase solubility studies. These studies generate diagrams that illustrate the relationship between the concentration of the cyclodextrin and the apparent solubility of the drug.[9][10][11] The complexation efficiency and the stability constant (Kc) are key parameters derived from these studies that quantify the strength of the interaction between the drug and the cyclodextrin.
Below is a summary of comparative data for the solubility enhancement of various drugs with CM-β-CD and HP-β-CD.
| Drug | Cyclodextrin | Stability Constant (Kc) (M⁻¹) | Solubility Enhancement (Fold Increase) | Reference |
| Celecoxib | HP-β-CD | 474.3 | 21 | [12] |
| Meclizine (B1204245) HCl | HP-β-CD | 453.54 | - | [7] |
| Repaglinide (B1680517) | HP-β-CD | 377.4 | - | [13] |
| Dexamethasone (B1670325) | CM-β-CD | Varies with functionalization | - | [14] |
Note: Direct comparative studies providing side-by-side quantitative data for the same drug with both CM-β-CD and HP-β-CD are limited in the public domain. The table above presents available data for individual cyclodextrins with different drugs. Researchers are encouraged to perform drug-specific comparative studies.
Studies have shown that for the anti-inflammatory drug celecoxib, complexation with HP-β-CD resulted in a 21-fold increase in its dissolution rate.[12] For meclizine HCl, HP-β-CD also demonstrated a significant increase in solubility, with a stability constant of 453.54 M⁻¹.[7] Similarly, the solubility of the antidiabetic drug repaglinide was enhanced in the presence of HP-β-CD, yielding a stability constant of 377.4 M⁻¹.[13]
For CM-β-CD, a systematic investigation with the model drug dexamethasone revealed that the complexation behavior is influenced by the degree of functionalization.[14] While specific fold-increase data was not provided, the study highlighted that increased functionalization reduced the complex stability constant and complexation efficiency.[14] This suggests that the degree of substitution on the cyclodextrin molecule is a critical parameter to consider during formulation development.
Experimental Protocols: A Guide to Methodology
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines the key methodologies employed in the studies cited.
Phase Solubility Studies
The phase solubility method, as described by Higuchi and Connors, is the standard approach to evaluate the effect of cyclodextrins on drug solubility.[15]
-
Preparation of Solutions: An excess amount of the drug is added to a series of aqueous solutions containing increasing concentrations of the cyclodextrin (either CM-β-CD or HP-β-CD).
-
Equilibration: The resulting suspensions are shaken in a thermostatically controlled water bath at a specific temperature (e.g., 25°C or 37°C) until equilibrium is reached. The time required for equilibration can vary depending on the drug and cyclodextrin and should be determined experimentally.
-
Sample Analysis: After equilibration, the suspensions are filtered through a membrane filter (e.g., 0.45 µm) to remove the excess undissolved drug.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The stability constant (Kc) and complexation efficiency can be calculated from the slope of the linear portion of the diagram.
Preparation of Inclusion Complexes
Several methods can be used to prepare solid inclusion complexes of drugs with cyclodextrins. The choice of method can influence the properties of the final product.
-
Kneading Method: The drug and cyclodextrin are mixed with a small amount of a solvent (e.g., water or a water-ethanol mixture) to form a paste. The paste is then kneaded for a specified period, dried, and sieved.
-
Solvent Evaporation Method: The drug and cyclodextrin are dissolved in a suitable solvent. The solvent is then evaporated under reduced pressure to obtain the solid inclusion complex.[16]
-
Freeze-Drying (Lyophilization): The drug and cyclodextrin are dissolved in water, and the solution is then frozen and lyophilized to obtain a porous, amorphous solid complex.
Logical Relationships and Mechanisms
The solubility enhancement capabilities of CM-β-CD and HP-β-CD stem from their chemical structures and their ability to form inclusion complexes. The following diagram illustrates the logical relationship between the properties of these cyclodextrins and their impact on drug solubility.
Caption: Logical flow from drug and cyclodextrin properties to enhanced bioavailability.
Conclusion
Both Carboxymethyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin are highly effective in enhancing the solubility of poorly water-soluble drugs. HP-β-CD is a well-characterized and widely used excipient with a strong safety record. CM-β-CD offers the additional feature of an anionic character, which can provide different interaction profiles and may be advantageous for specific drug molecules or formulations.
The choice between CM-β-CD and HP-β-CD will ultimately depend on the specific physicochemical properties of the drug, the desired formulation characteristics, and the required level of solubility enhancement. It is crucial for researchers to conduct thorough comparative studies, including phase solubility analysis and formulation development, to identify the optimal cyclodextrin for their specific application. This data-driven approach will ensure the development of robust and effective drug products with improved therapeutic outcomes.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [ouci.dntb.gov.ua]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating Inclusion Complex Formation Using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unequivocal validation and structural elucidation of inclusion complexes. Its ability to probe the local chemical environment of individual atoms provides unparalleled insight into the non-covalent interactions between a host and guest molecule. This guide offers a comparative overview of key NMR techniques, complete with experimental data and protocols, to assist researchers in selecting the most appropriate methods for their studies.
Comparison of Key NMR Techniques for Inclusion Complex Validation
The formation of an inclusion complex, where a "guest" molecule is encapsulated within a "host" molecule, induces significant changes in the NMR spectra of both components. Several NMR experiments can be employed to detect and characterize these changes, each providing unique and complementary information.
1D ¹H NMR Spectroscopy: The First Line of Evidence
Principle: The most fundamental method for detecting inclusion is 1D ¹H NMR. Upon complexation, the guest molecule enters the host's cavity, a distinct magnetic environment. This shielding or deshielding effect causes measurable changes in the chemical shifts (δ) of the protons on both the host and guest molecules. Protons of the guest that are inserted into the host cavity and the inner protons of the host (e.g., H-3 and H-5 in cyclodextrins) typically show the most significant changes.[1][2]
Information Obtained:
-
Qualitative Evidence: Changes in chemical shifts (Complexation-Induced Shifts or CIS) confirm the interaction between the host and guest.[3]
-
Binding Affinity (Kₐ): By titrating the guest with increasing concentrations of the host, the binding constant can be calculated by fitting the chemical shift changes to a suitable binding model.[4][5]
-
Fast/Slow Exchange: The observation of a single, averaged set of signals for the host and guest protons indicates that the complexation is in fast exchange on the NMR timescale.[3]
2D ROESY/NOESY: Unveiling the Geometry
Principle: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most definitive methods for proving inclusion. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of covalent bonds. Cross-peaks between the host's inner-cavity protons and the guest's protons are direct proof that the guest is situated inside the host.[6][7] ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero.
Information Obtained:
-
Definitive Proof of Inclusion: Observation of intermolecular cross-peaks between host and guest protons confirms encapsulation.[8]
-
Complex Geometry: The specific protons on the host and guest that show correlations reveal the orientation and immersion depth of the guest within the host cavity.[7][9]
-
Self-Inclusion Confirmation: In some cases, 2D NMR can reveal self-inclusion of parts of a derivatized host molecule, which can interfere with guest binding.[4]
Job's Plot (Continuous Variation Method): Determining Stoichiometry
Principle: The method of continuous variation, or Job's plot, is used to determine the stoichiometry of the host-guest complex (e.g., 1:1, 1:2, or 2:1). A series of samples are prepared with varying mole fractions of the host and guest, while the total molar concentration is kept constant. The change in a specific parameter, such as the chemical shift of a particular proton (Δδ), is plotted against the mole fraction. The maximum deviation in this plot corresponds to the stoichiometry of the complex.[5][10]
Information Obtained:
-
Host-Guest Stoichiometry: A maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 suggests a 1:2 (guest:host) complex, and so on.[11][12]
Diffusion-Ordered Spectroscopy (DOSY): Confirming Association
Principle: DOSY is a powerful technique that separates NMR signals of different species in a mixture based on their translational diffusion coefficients (D). Larger molecules diffuse more slowly than smaller ones. When a guest molecule forms a complex with a larger host, the resulting complex will have a slower diffusion coefficient than the free guest.[13]
Information Obtained:
-
Confirmation of Complexation: A decrease in the guest's observed diffusion coefficient in the presence of the host confirms the formation of a larger, slower-moving complex.[3]
-
Binding Constant Estimation: The observed diffusion coefficient is a weighted average of the free and bound states. This relationship can be used to estimate the binding constant.[3][14]
-
Analysis of Mixtures: DOSY can differentiate signals from individual components in a mixture without physical separation, making it useful for studying competitive binding.[13]
Quantitative Data Summary
The following table summarizes the key characteristics and outputs of the discussed NMR techniques for the validation of inclusion complexes.
| Technique | Primary Information | Typical Quantitative Output | Advantages | Limitations |
| 1D ¹H NMR | Qualitative evidence of interaction, Binding constant (Kₐ) | Chemical Shift Change (Δδ): typically 0.01 - 0.5 ppm[3][15] | Fast, simple, requires less instrument time, provides binding constants. | Indirect evidence of inclusion; can be misleading if interactions occur on the host's exterior. |
| 2D ROESY/NOESY | Definitive proof of inclusion, Complex geometry | Presence/absence of intermolecular cross-peaks | Provides direct, unambiguous evidence of inclusion and structural details.[6][8] | Requires longer experiment times, more complex data processing, may require higher sample concentrations. |
| Job's Plot (NMR) | Host-Guest Stoichiometry | Mole fraction at maximum Δδ (e.g., 0.5 for 1:1)[11][16] | Clear and established method for determining stoichiometry.[10] | Requires preparation of multiple samples; assumes a single dominant complex equilibrium. |
| DOSY | Confirmation of association, Binding constant (Kₐ) | Diffusion Coefficient (D): Decrease of 10-50% for the guest upon complexation[3][13] | Confirms association into a larger entity; excellent for mixtures. | Less precise for determining geometry; binding constant calculations can be complex.[14] |
Experimental Protocols & Visualizations
Detailed methodologies and conceptual diagrams for the key experiments are provided below.
General Workflow for Inclusion Complex Validation
The validation process typically follows a logical progression, starting with simple screening and moving to more detailed structural analysis.
Caption: General experimental workflow for validating an inclusion complex using NMR.
Protocol 1: 1D ¹H NMR Titration
Objective: To observe chemical shift changes and calculate the binding constant (Kₐ).
Methodology:
-
Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., D₂O).
-
Prepare a highly concentrated stock solution of the host molecule (e.g., 20 mM) in the same solvent.
-
Acquire a standard 1D ¹H NMR spectrum of the free guest solution.
-
Perform a titration by adding incremental aliquots of the host stock solution to the guest solution. Acquire a ¹H NMR spectrum after each addition. The host concentration should range from 0 to several equivalents of the guest.
-
Monitor the chemical shifts of specific, well-resolved protons on both the guest and host molecules.
-
Plot the change in chemical shift (Δδ = δ_observed - δ_free) against the total concentration of the host.
-
Fit the resulting binding isotherm using a non-linear regression analysis to a 1:1 or other appropriate binding model to determine the association constant (Kₐ).[5]
Caption: Principle of chemical shift changes upon inclusion complex formation.
Protocol 2: 2D ROESY
Objective: To obtain direct evidence of inclusion and determine the complex's geometry.
Methodology:
-
Prepare a sample containing both the host and guest molecules, typically at a 1:1 molar ratio.[9] The concentration should be high enough to ensure a good signal-to-noise ratio (e.g., 2-5 mM).
-
Dissolve the sample in the appropriate deuterated solvent.
-
Acquire a 2D ROESY spectrum using a standard pulse sequence. Key parameters to optimize include the mixing time (typically 200-500 ms) to maximize the intensity of intermolecular cross-peaks.[7]
-
Process the 2D data using appropriate software.
-
Analyze the spectrum for cross-peaks that correlate protons from the host's inner cavity (e.g., H-3, H-5 of cyclodextrin) with protons of the guest molecule. The presence of these peaks is unambiguous evidence of inclusion.[6]
Caption: ROESY detects protons in close proximity, providing proof of inclusion.
Protocol 3: Job's Plot using ¹H NMR
Objective: To determine the stoichiometry of the host-guest complex.
Methodology:
-
Prepare two equimolar stock solutions (e.g., 5 mM), one of the host and one of the guest, in the same deuterated solvent.[16]
-
Prepare a series of at least 10-12 samples by mixing the two stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ... 10:0), keeping the total volume constant. This ensures the total concentration remains constant while the mole fraction of the guest varies from 0 to 1.[10]
-
Acquire a 1D ¹H NMR spectrum for each sample.
-
Identify a guest proton that shows a significant chemical shift change upon complexation.
-
Calculate the value of Δδ * [Guest] for each sample, where Δδ is the change in the chemical shift of the chosen proton relative to the free guest.
-
Plot this value against the mole fraction of the guest.
-
The mole fraction at which the plot shows a maximum value indicates the stoichiometry of the complex.[11]
Caption: Logical workflow for determining stoichiometry using a Job's Plot.
Protocol 4: Diffusion-Ordered Spectroscopy (DOSY)
Objective: To confirm complex formation by observing changes in diffusion coefficients.
Methodology:
-
Prepare three samples: one of the free guest, one of the free host, and one containing a mixture of the host and guest (e.g., at a 1:1 molar ratio). Concentrations should be identical for the components across the samples (e.g., 2 mM).
-
Acquire 2D DOSY spectra for all three samples using a suitable pulse sequence (e.g., stimulated echo with bipolar gradients). Ensure the temperature is precisely controlled and stable.
-
Process the data to generate a 2D plot where one axis is the chemical shift and the other is the diffusion coefficient.
-
Determine the diffusion coefficient (D) for the guest in the "guest only" sample and for the host in the "host only" sample.
-
In the spectrum of the mixture, determine the observed diffusion coefficient for the guest's signals.
-
A significant decrease in the guest's observed diffusion coefficient in the mixture compared to its free state confirms the formation of a larger, slower-diffusing host-guest complex.[3]
Caption: Principle of DOSY: complex formation slows the guest's diffusion rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of molecular association in drug: cyclodextrin inclusion complexes with improved 1H NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR characterization of the host-guest inclusion complex between beta-cyclodextrin and doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Drug-Carboxymethyl-beta-cyclodextrin Stoichiometry
For researchers, scientists, and drug development professionals, understanding the stoichiometry of drug-Carboxymethyl-beta-cyclodextrin (CM-β-CD) complexes is fundamental for optimizing drug delivery systems. This guide provides a comparative overview of key experimental methods, complete with detailed protocols and data, to aid in the selection of the most appropriate technique for your research needs.
The formation of inclusion complexes between a drug molecule (guest) and a cyclodextrin (B1172386) (host) is a dynamic equilibrium. The stoichiometry of this complex, which is the molar ratio of the drug to the cyclodextrin, is a critical parameter that influences the physicochemical properties of the drug, such as its solubility, stability, and bioavailability. Carboxymethyl-beta-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, offers improved aqueous solubility and a potentially different binding affinity compared to its parent molecule, making the precise determination of stoichiometry essential.
This guide will delve into four widely used techniques for determining the stoichiometry of drug-CM-β-CD complexes: Job's Plot (Continuous Variation Method) using UV-Vis Spectroscopy, Phase Solubility Studies, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
Each method for determining stoichiometry has its own set of advantages and limitations. The choice of technique will depend on the specific properties of the drug molecule, the desired level of information (e.g., stoichiometry alone versus a full thermodynamic profile), and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Job's Plot (UV-Vis) | A spectrophotometric method where a physical property (e.g., absorbance) that changes upon complexation is measured for a series of solutions with varying mole fractions of the drug and CM-β-CD, while keeping the total molar concentration constant. The stoichiometry is determined from the mole fraction at which the maximum change in the physical property is observed. | - Simple and widely accessible instrumentation (UV-Vis spectrophotometer).- Requires small amounts of material.- Cost-effective. | - Only applicable if the drug has a chromophore and its absorbance changes upon complexation.- Can be less accurate for weakly interacting systems.- May not be suitable for complex systems with multiple equilibria. |
| Phase Solubility Studies | Measures the increase in the solubility of a sparingly soluble drug in the presence of increasing concentrations of CM-β-CD. The shape of the resulting phase solubility diagram provides information about the stoichiometry of the complex. | - Directly measures the effect of the cyclodextrin on drug solubility.- Does not require a chromophore in the drug molecule.- Can provide information on the stability constant of the complex. | - Only applicable to poorly water-soluble drugs.- Can be time-consuming as it requires reaching equilibrium.- Interpretation can be complex for non-linear diagrams. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding interaction between the drug and CM-β-CD. A solution of the drug is titrated into a solution of CM-β-CD, and the resulting heat changes are measured to determine the stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2][3] | - Provides a complete thermodynamic profile of the binding interaction in a single experiment.[1]- High precision and accuracy.- Applicable to a wide range of binding affinities. | - Requires specialized and expensive instrumentation.- Consumes relatively larger amounts of sample.- Sensitive to experimental conditions such as buffer composition. |
| NMR Spectroscopy | Monitors the changes in the chemical shifts of the protons of the drug and/or CM-β-CD upon complexation. By titrating one component into the other and observing the changes in the NMR spectrum, the stoichiometry can be determined. 2D NMR techniques like ROESY can provide detailed structural information about the inclusion complex. | - Provides detailed information about which parts of the drug and cyclodextrin molecules are interacting.- Can determine stoichiometry and binding constants.- Can be used to study the 3D structure of the complex. | - Requires a high-field NMR spectrometer, which is expensive and requires specialized expertise.- Can be less sensitive than other methods.- Data analysis can be complex. |
Experimental Workflow for Stoichiometry Determination
The general workflow for determining the stoichiometry of a drug-CM-β-CD complex involves several key stages, from initial preparation to the final analysis and interpretation of the results.
Caption: General experimental workflow for determining the stoichiometry of drug-CM-β-CD complexes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the stoichiometry of drug-cyclodextrin complexes determined by various methods. While specific data for CM-β-CD is included where available, data for other modified β-cyclodextrins are also presented to illustrate the typical results obtained with each technique.
| Drug | Cyclodextrin | Method | Determined Stoichiometry (Drug:CD) | Binding Constant (K) / Stability Constant (Ks) | Reference |
| Betamethasone | Dimethylated-β-CD | Job's Plot (NMR) | 1:1 | - | [4] |
| Miconazole | β-CD | Phase Solubility | 1:1 | 163 M⁻¹ | [4] |
| Repaglinide | HP-β-CD | Phase Solubility | 1:1 | 1356 M⁻¹ | [5] |
| Haloperidol | HP-β-CD | Job's Plot (NMR) | 1:1 | - | [6] |
| (+)Brompheniramine | β-CD | ITC | 1:1 | 1.1 x 10³ M⁻¹ | [3] |
| Omeprazole | Carboxymethyl-β-CD | Not Specified | 1:1 | - | [7] |
Detailed Experimental Protocols
Job's Plot (Continuous Variation Method) using UV-Vis Spectroscopy
Principle: This method relies on the change in the UV-Vis absorbance of a drug upon complexation with CM-β-CD. By systematically varying the mole fraction of the drug and CM-β-CD while keeping the total molar concentration constant, the stoichiometry can be determined from the mole fraction that exhibits the maximum absorbance change.[8][9]
Protocol:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the drug and CM-β-CD in a suitable buffer. The concentration should be chosen such that the absorbance values fall within the linear range of the spectrophotometer.
-
Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions of the drug and CM-β-CD in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant. This creates a series of solutions where the mole fraction of the drug varies from 0 to 1.
-
UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the drug.
-
Data Analysis:
-
Calculate the difference in absorbance (ΔA) between the measured absorbance and the theoretical absorbance if no complexation occurred. The theoretical absorbance is calculated based on the molar absorptivity of the free drug.
-
Plot ΔA as a function of the mole fraction of the drug.
-
The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (Drug:CD) complex, the maximum will be at a mole fraction of approximately 0.33.
-
Phase Solubility Studies
Principle: This method is based on the increase in the solubility of a poorly water-soluble drug in the presence of increasing concentrations of a solubilizing agent, in this case, CM-β-CD. The resulting phase solubility diagram indicates the stoichiometry of the complex.[10]
Protocol:
-
Preparation of CM-β-CD Solutions: Prepare a series of aqueous solutions of CM-β-CD at different concentrations in a suitable buffer.
-
Equilibration: Add an excess amount of the drug to each CM-β-CD solution. The suspensions are then shaken at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Analysis: After reaching equilibrium, filter the solutions to remove the undissolved drug. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis:
-
Plot the concentration of the dissolved drug as a function of the concentration of CM-β-CD.
-
The shape of the phase solubility diagram provides information about the stoichiometry. An AL-type diagram (linear increase in solubility) typically indicates a 1:1 complex. A B-type diagram (initial increase followed by a plateau or decrease) suggests the formation of a less soluble complex. The slope of the linear portion of the AL-type diagram can be used to calculate the stability constant (Ks).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes associated with the binding of a drug to CM-β-CD. This allows for the determination of the stoichiometry, binding affinity, and the thermodynamic parameters of the interaction.[2][3][11]
Protocol:
-
Sample Preparation: Prepare solutions of the drug and CM-β-CD in the same buffer to minimize heat of dilution effects. The concentrations should be chosen based on the expected binding affinity. Typically, the concentration of the component in the sample cell is 10-100 times the dissociation constant (Kd), and the concentration of the titrant in the syringe is 10-20 times the concentration of the component in the cell.
-
Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: The drug solution is typically loaded into the injection syringe and titrated into the CM-β-CD solution in the sample cell. A series of small injections are made, and the heat change after each injection is measured.
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two components.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding constant (K), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The chemical environment of protons in both the drug and CM-β-CD molecules changes upon complexation, leading to shifts in their corresponding signals in the 1H NMR spectrum. By monitoring these chemical shift changes during a titration, the stoichiometry of the complex can be determined.
Protocol:
-
Sample Preparation: Prepare a stock solution of the drug and a stock solution of CM-β-CD in a deuterated solvent (e.g., D₂O).
-
NMR Titration:
-
Acquire a 1H NMR spectrum of the drug solution alone.
-
Add small aliquots of the CM-β-CD stock solution to the drug solution in the NMR tube.
-
Acquire a 1H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons of the drug and/or CM-β-CD that are affected by the complexation.
-
Plot the chemical shift change (Δδ) as a function of the molar ratio of CM-β-CD to the drug.
-
The point at which the chemical shift change reaches a plateau indicates the saturation of the binding sites and can be used to determine the stoichiometry. For example, a sharp break in the plot at a molar ratio of 1:1 suggests the formation of a 1:1 complex.
-
Comparison of Methodological Outputs
The information obtained from each technique varies in its scope and detail. While some methods provide a straightforward determination of stoichiometry, others offer a more comprehensive understanding of the binding event.
References
- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Measurement of molecular association in drug: cyclodextrin inclusion complexes with improved 1H NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis Interactions of Natural Cyclodextrins Inclusion Complexes With Drugs by Isothermal Titration Calorimetry (ITC) - STEMart [ste-mart.com]
assessing the in-vitro drug release profile from Carboxymethyl-beta-cyclodextrin complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboxymethyl-β-Cyclodextrin Performance in In-Vitro Drug Release Profiles Against Other Cyclodextrin (B1172386) Alternatives.
The inclusion of poorly soluble drugs into the hydrophobic cavity of cyclodextrins is a well-established strategy to enhance their aqueous solubility and dissolution rate, which can in turn improve a drug's bioavailability. Among the various chemically modified cyclodextrins, Carboxymethyl-β-cyclodextrin (CM-β-CD) offers unique advantages, including a high aqueous solubility and pH-responsive characteristics, making it a valuable excipient in drug delivery systems. This guide provides a comparative overview of the in-vitro drug release profiles from CM-β-CD complexes, with supporting data from studies on other commonly used cyclodextrins such as β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Comparative In-Vitro Drug Release Data
The following table summarizes the cumulative percentage of drug released over time from inclusion complexes with different cyclodextrin derivatives. It is important to note that the data presented is compiled from various studies on different drug molecules and is intended to be illustrative of the comparative performance of these cyclodextrins.
| Drug | Cyclodextrin Derivative | Formulation Type | Time (minutes) | % Drug Release | Molar Ratio (Drug:CD) | Dissolution Medium |
| Oxymetholone (B1678114) | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Inclusion Complex | 60 | > 90% | 1:1 | pH 6.8 |
| Acyclovir | Carboxymethyl-β-cyclodextrin (CM-β-CD) Hydrogel | Hydrogel | 480 | ~60% | Not Specified | pH 7.4 |
| Acyclovir | Carboxymethyl-β-cyclodextrin (CM-β-CD) Hydrogel | Hydrogel | 480 | < 20% | Not Specified | pH 1.2 |
| Aceclofenac | β-Cyclodextrin (β-CD) | Inclusion Complex (Kneading) | 60 | ~85% | 1:2 | Phosphate Buffer (pH 7.4)[1] |
| Diosmin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion Complex (Freeze Drying) | 60 | ~70% | 1:1 | Distilled Water |
| Docetaxel | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Inclusion Complex (Freeze Drying) | 60 | > 90% | 1:1 | Not Specified |
Key Observations:
-
Carboxymethyl-β-cyclodextrin (CM-β-CD) demonstrates excellent drug release properties, particularly its pH-responsive nature. As seen with Acyclovir, drug release is significantly higher in a neutral to slightly alkaline medium (pH 7.4) compared to an acidic environment (pH 1.2). This is attributed to the ionization of the carboxymethyl groups at higher pH, which increases the hydrophilicity and swelling of the carrier, leading to enhanced drug release. The solubility and in-vitro release rates of oxymetholone were also notably improved by its inclusion in the carboxymethyl-β-CD cavity.[1]
-
β-Cyclodextrin (β-CD) , the parent cyclodextrin, significantly enhances the dissolution of poorly soluble drugs like Aceclofenac compared to the pure drug.[1] However, its relatively lower aqueous solubility compared to its derivatives can sometimes limit its effectiveness.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly soluble derivative that effectively enhances the dissolution rate of drugs like Diosmin. Its high aqueous solubility makes it a popular choice for parenteral formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is another highly soluble, anionic cyclodextrin derivative that shows excellent performance in enhancing the dissolution of poorly soluble drugs such as Docetaxel.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in-vitro drug release. The following is a generalized protocol based on standard practices reported in the literature for cyclodextrin inclusion complexes.
Preparation of Cyclodextrin Inclusion Complexes
Several methods are employed to prepare drug-cyclodextrin inclusion complexes. The choice of method can influence the complexation efficiency and the subsequent drug release profile.
-
Kneading Method: The drug and cyclodextrin (in a specified molar ratio) are triturated in a mortar with a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste. The paste is then kneaded for a specified duration, dried (e.g., in an oven at 40-50°C), and sieved to obtain a uniform powder.
-
Co-precipitation Method: The cyclodextrin is dissolved in a suitable solvent (e.g., water or a hydroalcoholic solution). A solution of the drug in an organic solvent is then added dropwise to the cyclodextrin solution with constant stirring. The mixture is stirred for an extended period (e.g., 24 hours) to allow for the formation and precipitation of the inclusion complex. The precipitate is then collected by filtration, washed, and dried.
-
Freeze-Drying (Lyophilization): The drug and cyclodextrin are dissolved in a solvent, typically water. The resulting solution is then rapidly frozen and subjected to a high vacuum. The solvent sublimates, leaving behind a porous and amorphous solid complex, which often exhibits enhanced dissolution characteristics.
In-Vitro Dissolution Study
The in-vitro release of the drug from the prepared complexes is typically evaluated using a USP dissolution apparatus.
-
Apparatus: A USP Dissolution Testing Apparatus, commonly Type II (Paddle Apparatus), is used.
-
Dissolution Medium: The selection of the dissolution medium is critical and should simulate the physiological conditions of the intended site of drug release. Common media include:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.
-
Distilled water. The volume of the medium is typically maintained at 900 mL.
-
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C throughout the experiment.
-
Paddle Speed: The paddle is rotated at a constant speed, typically 50 or 100 rpm.
-
Procedure:
-
An accurately weighed amount of the pure drug or the inclusion complex, equivalent to a specific dose of the drug, is added to the dissolution vessel.
-
The apparatus is started, and at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), a sample (e.g., 5 mL) of the dissolution medium is withdrawn.
-
To maintain a constant volume, an equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel after each sampling.
-
-
Drug Quantification: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the dissolved drug in the filtrate is then determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is calculated at each time point.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for assessing in-vitro drug release and the logical relationship governing the release from different cyclodextrin complexes.
References
Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of Cyclodextrin Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin (B1172386) derivative is a critical step in formulation development. While prized for their ability to enhance the solubility and stability of active pharmaceutical ingredients, their interaction with biological membranes can lead to dose-dependent cytotoxicity. This guide offers an objective comparison of the cytotoxic profiles of various cyclodextrin derivatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable candidate for your application.
The cytotoxic potential of cyclodextrin derivatives is a multifaceted issue, influenced by the nature of the substituent groups, the degree of substitution, and the specific cell line under investigation. Understanding these nuances is paramount for ensuring the safety and efficacy of novel therapeutics.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a range of cyclodextrin derivatives across various cell lines. These values, collated from multiple studies, provide a quantitative measure of cytotoxicity, with lower IC50 values indicating higher toxicity.
| Cyclodextrin Derivative | Abbreviation | Cell Line | Assay | IC50 (mM) | Reference |
| α-Cyclodextrin & Derivatives | |||||
| Native α-Cyclodextrin | α-CD | Caco-2 | MTT | >100 | [1][2] |
| Acetylated-α-Cyclodextrin | AcACD | Caco-2 | MTT | >100 | [1][2] |
| Carboxymethyl-α-Cyclodextrin | CMACD | Caco-2 | MTT | >100 | [1][2] |
| Hydroxypropyl-α-Cyclodextrin | HP-α-CD | Caco-2 | MTT | >100 | [1][2] |
| Randomly Methylated-α-Cyclodextrin | RAMEA | Caco-2 | MTT | 78.6 | [1] |
| Sulfated-α-Cyclodextrin | Caco-2 | MTT | >100 | [1][2] | |
| β-Cyclodextrin & Derivatives | |||||
| Native β-Cyclodextrin | β-CD | Caco-2 | MTT | High cytotoxicity | [3] |
| Carboxymethyl-β-Cyclodextrin | CMBCD | HeLa | MTT | > DIMEB, TRIMEB, RAMEB, QABCD | [4][5] |
| Heptakis(2,6-di-O-methyl)-β-CD | DIMEB | HeLa | MTT | Highest toxicity | [4][5] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | A549 | MTT | 56 | [6] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MCF-7 | MTT | ~10 | [6] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MDA-MB-231 | MTT | ~10 | [6] |
| Quaternary Ammonium-β-CD | QABCD | HeLa | MTT | < DIMEB, TRIMEB, RAMEB | [4][5] |
| Randomly Methylated-β-Cyclodextrin | RAMEB | A549 | MTT | 11 | [6] |
| Randomly Methylated-β-Cyclodextrin | RAMEB | Calu-3 | MTT | 25 | [6] |
| Sparingly Methylated-β-Cyclodextrin | Crysmeb | A549 | MTT | 31 | [6] |
| Sulfobutyl Ether-β-Cyclodextrin | SBE-β-CD | - | - | Non-toxic and biocompatible | [7] |
| Heptakis(2,3,6-tri-O-methyl)-β-CD | TRIMEB | HeLa | MTT | < DIMEB | [4][5] |
| Cationic β-Cyclodextrin Polymers | |||||
| Quaternary Ammonium-β-CD Soluble Polymer | QAPS | Caco-2, PC12 | Cell Viability | Non-toxic at 5 µM for 60 min | [8] |
| Amino-β-CD Soluble Polymer | HAPS | Caco-2, PC12 | Cell Viability | Low toxicity at 5 µM for 60 min | [8] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of cyclodextrin cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for evaluating cell viability.
Detailed Methodology: MTT Assay
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., Caco-2, A549, HeLa) in a suitable complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Incubate the cells at 37°C in a humidified atmosphere containing 5% CO2.[6]
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.[6]
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[6]
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Treatment with Cyclodextrin Derivatives:
-
Prepare a series of dilutions of the cyclodextrin derivatives in serum-free culture medium or phosphate-buffered saline (PBS).[6]
-
After the 24-hour incubation for cell attachment, remove the growth medium.
-
Add 100 µL of the various cyclodextrin concentrations to the designated wells.
-
Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent, such as Triton X-100).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.[6]
-
Plot the cell viability against the logarithm of the cyclodextrin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the cyclodextrin derivative that results in a 50% reduction in cell viability, from the dose-response curve.[6]
-
Visualizing Experimental Processes
To clarify the logical flow of cytotoxicity testing, the following diagrams illustrate a typical experimental workflow and a key mechanism of cyclodextrin-induced cell death.
A primary mechanism underlying the cytotoxicity of certain cyclodextrins, particularly methylated β-cyclodextrins, is the extraction of cholesterol from the cell membrane.[9] This disruption of membrane integrity can initiate a cascade of signaling events culminating in apoptosis, or programmed cell death.
References
- 1. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxicity of beta-cyclodextrin derivatives: evidence for the role of cholesterol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a HPLC method for separating enantiomers with Carboxymethyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. This guide provides a comprehensive validation of an HPLC method utilizing Carboxymethyl-β-Cyclodextrin (CM-β-CD) as a chiral mobile phase additive for enantioseparation. We present a detailed comparison with alternative cyclodextrin-based methods, supported by experimental data, to aid in the selection of the most suitable chiral selector for your analytical needs.
Performance of Carboxymethyl-β-Cyclodextrin: A Validated Method
An HPLC method employing CM-β-CD as a chiral mobile phase additive has been successfully validated for the enantioselective determination of chlorpheniramine (B86927), a common antihistamine. The method demonstrates good accuracy, precision, and sensitivity, making it a reliable approach for the quality control of chiral drug formulations.[1][2]
Method Validation Data: Enantioseparation of Chlorpheniramine
The validation of the HPLC method for the enantiomers of chlorpheniramine using CM-β-CD as a chiral mobile phase additive yielded the following performance characteristics:
| Validation Parameter | Result |
| Linearity | |
| Correlation Coefficient (r²) | > 0.999 |
| Range | 2-10 µg/mL |
| Limit of Detection (LOD) | |
| S-(+)-enantiomer | 0.29 µg/mL |
| R-(-)-enantiomer | 0.44 µg/mL |
| Limit of Quantitation (LOQ) | |
| S-(+)-enantiomer | 0.88 µg/mL |
| R-(-)-enantiomer | 1.31 µg/mL |
| Accuracy (% Recovery) | 99.41 - 101.82% |
| Precision (% RSD) | |
| Intraday | 0.25 - 1.50% |
| Interday | 0.24 - 1.40% |
Data sourced from a study on the determination of chlorpheniramine enantiomers in pharmaceutical formulations.
Comparative Performance of Cyclodextrin (B1172386) Derivatives
The choice of a chiral selector is crucial for achieving optimal enantioseparation. To provide a comparative perspective, we have summarized data from studies that evaluated different cyclodextrin derivatives for the separation of two important classes of drugs: β-blockers (basic drugs) and non-steroidal anti-inflammatory drugs (NSAIDs) (acidic drugs).
Comparison for the Enantioseparation of β-Blockers
A study utilizing Capillary Zone Electrophoresis (CZE) investigated the enantioseparation of six β-blockers using various cyclodextrin derivatives as chiral selectors. The results highlight the superior performance of Carboxymethyl-β-Cyclodextrin (CM-β-CD) for this class of compounds, achieving baseline separation for all tested analytes.
| β-Blocker | Carboxymethyl-β-CD (CM-β-CD) | β-CD | Hydroxypropyl-β-CD (HP-β-CD) |
| Propranolol | Baseline Separation | No Recognition | No Recognition |
| Metoprolol | Baseline Separation | No Recognition | No Recognition |
| Atenolol | Baseline Separation | No Recognition | No Recognition |
| Pindolol | Baseline Separation | No Recognition | No Recognition |
| Oxprenolol | Baseline Separation | No Recognition | No Recognition |
| Alprenolol | Baseline Separation | No Recognition | No Recognition |
Data adapted from a study on the enantioseparation of β-blockers by CZE. "Baseline Separation" indicates successful separation of the enantiomers, while "No Recognition" indicates failure to resolve the enantiomers under the tested conditions.
Comparison for the Enantioseparation of NSAIDs
The enantiomeric separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has been extensively studied using various chiral stationary phases (CSPs) based on cyclodextrin derivatives. The following table summarizes the performance of different β-cyclodextrin-based CSPs for the separation of representative NSAIDs.
| NSAID | β-CD-BIMOTs-CSP (Resolution, Rs) | β-CD-DIMOTs-CSP (Resolution, Rs) | Native β-CD-CSP (Resolution, Rs) |
| Ibuprofen | 1.45 | 1.12 | 0.98 |
| Indoprofen | 1.62 | 1.25 | 1.05 |
| Ketoprofen | 1.58 | 1.18 | 1.01 |
| Fenoprofen | 1.51 | 1.21 | 0.99 |
Data sourced from a study on the enantioseparation of NSAIDs using β-cyclodextrin functionalized ionic liquid as a chiral stationary phase. A higher resolution value (Rs) indicates better separation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the application of these methods in your laboratory.
Validated HPLC Method for Chlorpheniramine Enantiomers
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : Conventional ODS (C18) column.
-
Mobile Phase : A mixture of aqueous sodium phosphate (B84403) (5 mM) containing 0.5 mM Carboxymethyl-β-Cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v), with the pH adjusted to 4.3.[1][2]
-
Sample Preparation : Dissolve the sample in the mobile phase to the desired concentration.
CZE Method for β-Blocker Enantioseparation
-
Instrumentation : Capillary Zone Electrophoresis (CZE) system.
-
Capillary : Uncoated fused-silica capillary.
-
Background Electrolyte (BGE) : Optimized buffer containing Carboxymethyl-β-Cyclodextrin (CM-β-CD). The study found that CM-β-CD provided baseline separation for all six tested β-blockers under optimal conditions.
-
Note : The study concluded that native β-CD and Hydroxypropyl-β-CD (HP-β-CD) showed no chiral recognition for the tested β-blockers under the investigated conditions.
HPLC Method for NSAID Enantioseparation on a β-CD-BIMOTs-CSP
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : β-CD-BIMOTs chiral stationary phase.
-
Mobile Phase : Optimized mobile phase for the separation of NSAIDs.
-
Flow Rate : As per the optimized method.
-
Detection : UV detection at the appropriate wavelength for the specific NSAID.
Visualizing the Workflow
To better understand the logical steps involved in validating an HPLC method for enantiomer separation, the following workflow diagram is provided.
Caption: Workflow for HPLC method validation of enantiomer separation.
References
Measuring the Binding Affinity of Carboxymethyl-β-Cyclodextrin: An Objective Comparison of Isothermal Titration Calorimetry and Spectroscopic Methods
For researchers, scientists, and drug development professionals, understanding the binding affinity of Carboxymethyl-β-cyclodextrin (CM-β-CD) with various guest molecules is crucial for its application in drug delivery, stabilization, and formulation. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for a comprehensive thermodynamic characterization of these interactions. This guide provides an objective comparison of ITC with alternative spectroscopic methods—Fluorescence Spectroscopy, UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.
Executive Summary
Isothermal Titration Calorimetry offers a direct and complete thermodynamic profile of the binding interaction between CM-β-CD and a guest molecule in a single experiment. It measures the heat change upon binding, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While spectroscopic methods like fluorescence, UV-Vis, and NMR spectroscopy are also valuable for determining binding affinity, they often rely on secondary effects and may not provide a full thermodynamic picture as directly as ITC.
This guide delves into the principles, experimental protocols, and data presentation for each technique, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding of a guest molecule to CM-β-CD. This allows for the determination of all binding parameters in a single experiment without the need for labeling or modification of the interacting partners.
Experimental Protocol for ITC
1. Sample Preparation:
-
Prepare a solution of CM-β-CD in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration typically ranges from 0.1 to 1 mM.
-
Prepare a solution of the guest molecule in the exact same buffer. The concentration of the guest molecule in the syringe is typically 10-20 times higher than the CM-β-CD concentration in the cell.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
2. ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with the buffer.
-
Load the CM-β-CD solution into the sample cell and the guest molecule solution into the injection syringe.
3. Titration and Data Acquisition:
-
Perform a series of injections of the guest molecule solution into the sample cell.
-
The instrument records the heat change after each injection.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the guest to CM-β-CD.
4. Data Analysis:
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Spectroscopic Alternatives for Binding Affinity Measurement
Spectroscopic techniques offer alternative approaches to determine the binding affinity of CM-β-CD. These methods rely on changes in the spectroscopic properties of a probe molecule upon interaction with the cyclodextrin.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used if the guest molecule is intrinsically fluorescent or if a fluorescent probe is displaced from the CM-β-CD cavity by the guest molecule of interest (competition assay).
1. Sample Preparation:
-
Prepare a stock solution of the fluorescent guest molecule in a suitable buffer.
-
Prepare a series of solutions with a fixed concentration of the fluorescent guest and increasing concentrations of CM-β-CD.
2. Measurement:
-
Measure the fluorescence intensity of each solution at the excitation and emission maxima of the fluorophore.
3. Data Analysis:
-
The binding constant (K) is determined by fitting the changes in fluorescence intensity as a function of CM-β-CD concentration to a binding isotherm equation, such as the Benesi-Hildebrand equation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed when the guest molecule possesses a chromophore that experiences a change in its electronic environment upon inclusion into the CM-β-CD cavity, leading to a shift in its absorption spectrum.
1. Sample Preparation:
-
Prepare a solution of the chromophoric guest molecule at a fixed concentration in a suitable buffer.
-
Prepare a series of solutions containing the guest molecule at the fixed concentration and varying concentrations of CM-β-CD.
2. Measurement:
-
Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.
3. Data Analysis:
-
The change in absorbance at a specific wavelength is plotted against the concentration of CM-β-CD.
-
The binding constant is then calculated by fitting these data to a suitable binding model, such as the Benesi-Hildebrand equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the inclusion complex and can be used to determine binding constants by monitoring changes in the chemical shifts of either the host (CM-β-CD) or the guest protons upon complexation.
1. Sample Preparation:
-
Prepare a series of NMR samples in a deuterated solvent, each containing a fixed concentration of the guest molecule and varying concentrations of CM-β-CD.
2. Measurement:
-
Acquire 1D ¹H NMR spectra for each sample.
3. Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons of the guest or host molecule as a function of the titrant concentration.
-
The binding constant is obtained by non-linear fitting of the chemical shift data to a 1:1 or other appropriate binding model.
Comparative Analysis of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Fluorescence Spectroscopy | UV-Visible Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Principle | Direct measurement of heat change | Change in fluorescence properties | Change in light absorption | Change in chemical shifts of nuclei |
| Information Provided | Kd, n, ΔH, ΔS, ΔG | Kd, Stoichiometry (indirectly) | Kd, Stoichiometry (indirectly) | Kd, Stoichiometry, Structural details |
| Labeling Required | No | Yes (if guest is not fluorescent) | No (guest must have a chromophore) | No |
| Sensitivity | Moderate to high | Very high | Low to moderate | Low |
| Sample Consumption | Moderate | Low | Low | High |
| Throughput | Low to moderate | High | High | Low |
| Directness | Direct measurement of binding | Indirect measurement | Indirect measurement | Indirect measurement of affinity |
Experimental Data Comparison
The following table summarizes representative binding affinity data for Carboxymethyl-β-cyclodextrin with different guest molecules, as determined by the techniques discussed.
| Guest Molecule | Technique | Binding Constant (K) / M⁻¹ | Dissociation Constant (Kd) / M | Stoichiometry (n) |
| Methylene Blue | Fluorescence Spectroscopy | 1.82 x 10³ | 5.5 x 10⁻⁴ | 1:1 |
| R(-)-Noradrenaline | NMR Spectroscopy | 313 | 3.2 x 10⁻³ | 1:1 |
| S(+)-Noradrenaline | NMR Spectroscopy | 435 | 2.3 x 10⁻³ | 1:1 |
Note: Direct comparative data for the same guest molecule with CM-β-CD measured by all techniques is limited in the literature. The data presented is from different studies and serves to illustrate the type of quantitative information obtained from each method.
Logical Relationships of Method Selection
Caption: Decision tree for selecting a binding affinity measurement technique.
Conclusion
Isothermal Titration Calorimetry is an unparalleled technique for obtaining a complete thermodynamic understanding of the binding between Carboxymethyl-β-cyclodextrin and guest molecules. Its label-free nature and direct measurement of heat changes provide high-quality, comprehensive data. However, for high-throughput screening or when only the binding affinity is of interest, spectroscopic methods such as fluorescence and UV-Vis spectroscopy can be valuable and more accessible alternatives, provided the guest molecule has suitable spectroscopic properties. NMR spectroscopy, while less sensitive and lower in throughput, offers the unique advantage of providing detailed structural insights into the inclusion complex. The choice of technique should be guided by the specific research question, the properties of the guest molecule, and the available instrumentation.
Safety Operating Guide
Essential Guide to the Safe Disposal of Carboxymethyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety and logistical information for the proper disposal of Carboxymethyl-beta-cyclodextrin, a compound frequently utilized in drug delivery systems. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the safety and handling recommendations for this compound. While generally not classified as a hazardous substance, some safety data sheets (SDS) indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-fitting protective goggles or safety glasses with side-shields[2].
-
Hand Protection: Use protective gloves, such as rubber gloves[2].
-
Respiratory Protection: In case of dust formation, a fine dust mask is recommended[2].
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into surface waters and soil[2]. Disposal must always be conducted in accordance with local, state, and federal regulations[2].
1. Solid Waste Disposal:
-
Small Quantities: For small quantities of solid this compound, the recommended method is incineration in an approved facility[2].
-
Large Quantities: Larger amounts should be disposed of by incineration in a special waste incinerator[2].
-
Alternative Method: An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3][4].
2. Contaminated Material and Packaging Disposal:
-
Uncleaned packaging and any materials (e.g., paper towels, absorbent pads) contaminated with this compound should be treated as the unused product and disposed of accordingly[2]. Follow the same incineration procedures as for the solid waste.
3. Spill Cleanup and Disposal:
-
In the event of a spill, mechanically collect the material, avoiding the formation of dust[2].
-
Sweep or shovel the spilled solid into a suitable, closed container for disposal[3][4].
-
Dispose of the collected material and any cleaning materials in accordance with the solid waste disposal procedures mentioned above.
-
Cleansing water should also be disposed of in accordance with local, state, and federal regulations[2].
Quantitative Data and Physical Properties
The following table summarizes the key quantitative and physical data for this compound as found in safety data sheets.
| Property | Value | Source |
| Physical State | Solid powder | [2] |
| Color | White to yellowish | [2] |
| Water Solubility | >50 g in 100 cm³ at 25 °C | [2] |
| Incompatible Materials | Strong oxidizing agents | [2][5] |
| Hazardous Decomposition | None known under standard conditions | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Carboxymethyl-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Carboxymethyl-beta-cyclodextrin in a laboratory setting. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a substance that can cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tight-fitting safety goggles. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or rubber). | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | NIOSH-approved N95 respirator or a fine dust mask. | To be used in case of dust formation to prevent respiratory tract irritation.[2][3] |
| Protective Clothing | Laboratory coat. | To protect street clothing and skin from accidental contamination.[1] |
Operational and Handling Plan
Engineering Controls:
-
Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Keep away from strong oxidizing agents.
-
Spill Management Plan
In the event of a spill, follow these step-by-step procedures:
Minor Spill (Small quantity, contained, and no immediate inhalation risk):
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Wear appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If there is a risk of dust, a respirator is required.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For solutions, contain the spill with absorbent materials.
-
Cleanup:
-
For powdered spills, carefully scoop the material into a designated waste container.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Place all cleanup materials into a sealed, labeled hazardous waste container.
Major Spill (Large quantity, uncontained, or significant inhalation risk):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a major spill without proper training and equipment.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter drains or waterways.
-
Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
